molecular formula C7H5ClN2O4 B1603728 2-Amino-3-chloro-5-nitrobenzoic acid CAS No. 773109-32-3

2-Amino-3-chloro-5-nitrobenzoic acid

Cat. No.: B1603728
CAS No.: 773109-32-3
M. Wt: 216.58 g/mol
InChI Key: KHXIPGBFCRIAME-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5ClN2O4 and its molecular weight is 216.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-chloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXIPGBFCRIAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607701
Record name 2-Amino-3-chloro-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773109-32-3
Record name 2-Amino-3-chloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-5-nitrobenzoic Acid

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in chemical reactions, its formulation characteristics, and its potential biological interactions. This guide provides a detailed examination of the core physicochemical attributes of this compound, offering both theoretical insights and practical experimental protocols for their determination.

Chemical Identity and Structure

The molecular structure of this compound features a benzene ring substituted with a carboxylic acid group, an amino group, a chlorine atom, and a nitro group. The relative positions of these functional groups dictate its unique chemical reactivity and physical properties.

  • CAS Number: 773109-32-3[1][2]

  • Molecular Formula: C₇H₅ClN₂O₄

  • Molecular Weight: 216.58 g/mol

References

2-Amino-3-chloro-5-nitrobenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with substituted benzoic acids. We will delve into the core scientific attributes of this compound, a key chemical intermediate. This document moves beyond a simple data sheet to provide contextual insights into its structure, synthesis, and application, grounded in established chemical principles.

Section 1: Chemical Identity and Core Structure

This compound is a polysubstituted aromatic carboxylic acid. Its utility as a building block in organic synthesis stems from the distinct reactivity conferred by its three functional groups—amino, chloro, and nitro—each occupying a specific position on the benzoic acid framework.

  • Chemical Name: this compound

  • CAS Number: 773109-32-3[1][2]

  • Synonyms: Benzoic acid, 2-amino-3-chloro-5-nitro-

The structural arrangement is critical. The carboxylic acid group at position 1 defines the parent molecule. The ortho-amino group (position 2) can act as a directing group and a nucleophile. The chloro group at position 3 and the nitro group at position 5 are electron-withdrawing, influencing the overall electronic properties and reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Section 2: Physicochemical and Spectroscopic Data

Quantitative data is essential for compound identification, purity assessment, and reaction monitoring. The properties of this molecule are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 773109-32-3 [1][2]
Molecular Formula C₇H₅ClN₂O₄ Calculated
Molecular Weight 216.58 g/mol Calculated
Appearance Expected to be a solid, likely yellow or brown powder Inferred from related compounds[3][4]

| Melting Point | Not specified in search results | - |

Table 2: Expected Spectroscopic Profile The following data are predicted based on the known functional groups and spectroscopic data from analogous compounds like 2-Amino-5-nitrobenzoic acid.[5]

Technique Expected Observations
¹H NMR Aromatic protons appearing as distinct signals in the downfield region (approx. 7.0-8.5 ppm). Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons.
¹³C NMR Signals corresponding to the seven carbon atoms, including the carboxyl carbon (~165-175 ppm) and aromatic carbons, with shifts influenced by the electron-withdrawing/donating nature of the substituents.
FTIR (cm⁻¹) - N-H stretches (amine): ~3400-3200- O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1720-1680- N-O asymmetric stretch (nitro): ~1550-1475- C-Cl stretch: ~800-600

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~216.58. Common fragmentation patterns would include loss of H₂O, NO₂, and COOH. |

Section 3: Synthesis Strategy and Rationale

The synthesis of polysubstituted benzene rings requires careful strategic planning regarding the order of substituent introduction. The directing effects of the functional groups (ortho, para vs. meta) are paramount. A plausible synthetic route for this compound would involve a multi-step process, likely starting from a simpler benzoic acid derivative.

A logical pathway involves:

  • Nitration: Introduction of a nitro group onto a pre-existing chloro-benzoic acid. For instance, starting with 2-chlorobenzoic acid, nitration tends to yield a mixture of isomers, including 2-chloro-5-nitrobenzoic acid.[3][6]

  • Chlorination: Introduction of a second chloro group or, more strategically, starting with a molecule that already contains the desired substitution pattern.

  • Reduction: The final step is often the reduction of a nitro group to an amine, commonly achieved through catalytic hydrogenation (e.g., using Raney Nickel and H₂) or with metals in acidic media.[6][7]

The specific order is critical to ensure the correct final isomer. For instance, performing amination before nitration can be complicated due to the activating nature of the amino group.

Synthesis_Workflow Start Starting Material (e.g., 2-Chlorobenzoic Acid) Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate1 Intermediate (2-Chloro-5-nitrobenzoic acid) Nitration->Intermediate1 Chlorination Step 2: Chlorination (e.g., Cl₂ or NCS) Intermediate1->Chlorination Intermediate2 Intermediate (2,3-Dichloro-5-nitrobenzoic acid) Chlorination->Intermediate2 Amination Step 3: Nucleophilic Substitution (Ammonia/Amine Source) Intermediate2->Amination Product Final Product (this compound) Amination->Product

Caption: A plausible synthetic workflow for substituted nitrobenzoic acids.

Section 4: Applications in Research and Development

Substituted nitrobenzoic acids are valuable intermediates in several high-value chemical industries. The presence of multiple reactive sites on this compound makes it a versatile precursor.

  • Pharmaceutical Synthesis: This class of compounds serves as a foundational scaffold for active pharmaceutical ingredients (APIs). The functional groups can be readily modified to build more complex molecules, including potential anti-inflammatory or antimicrobial agents.[3][8]

  • Agrochemicals: It can be used as a starting material for the production of herbicides, pesticides, and fungicides.[8][9] The specific substitution pattern is key to the biological activity of the final agrochemical product.

  • Dyes and Pigments: The aromatic amine structure is a classic component of many azo dyes and other specialized pigments.[8][9]

  • Fine and Specialty Chemicals: It serves as a building block in organic synthesis for creating complex molecules for materials science and other research applications.[10]

Section 5: Experimental Protocols for Characterization

To ensure the identity and purity of the synthesized or procured compound, a series of spectroscopic analyses are required.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups.

  • Methodology (ATR): a. Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Apply pressure to ensure firm contact. d. Record the sample spectrum from 4000 to 400 cm⁻¹. e. The instrument software will automatically subtract the background spectrum.[5]

  • Expected Result: A spectrum showing characteristic peaks for N-H, O-H, C=O, and N-O bonds as detailed in Table 2.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed carbon-hydrogen framework and confirm isomer identity.

  • Methodology: a. Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). b. Transfer the solution to a 5 mm NMR tube. c. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). d. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]

  • Expected Result: Spectra confirming the number and environment of protons and carbons, consistent with the proposed structure.

Section 6: Safety, Handling, and Storage

  • Hazard Classification: Compounds in this family are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body: Wear a lab coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]

    • Avoid contact with skin and eyes.[15]

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

    • Keep away from incompatible materials such as strong oxidizing agents.[11]

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-chloro-5-nitrobenzoic acid, a key organic intermediate, plays a pivotal role in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and specialized dyes. The strategic arrangement of its functional groups—an amino, a chloro, and a nitro group, all attached to a benzoic acid core—renders it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the viable synthetic pathways for this compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The synthesis of polysubstituted benzene rings like this compound presents a formidable challenge in organic chemistry, primarily centered on achieving the desired regioselectivity. The directing effects of the various substituents must be carefully orchestrated to ensure the correct placement of each functional group. This document will dissect two primary, logically sound synthetic strategies, providing a comprehensive analysis of their respective merits and challenges.

Core Synthesis Pathways: A Comparative Overview

Two principal retrosynthetic approaches have been identified as the most plausible for the synthesis of this compound. Each pathway commences from a readily available starting material and employs a distinct sequence of reactions to construct the target molecule.

  • Pathway 1: Late-Stage Amination. This strategy hinges on the initial synthesis of a dichloronitrobenzoic acid scaffold, followed by a selective nucleophilic aromatic substitution to introduce the amino group.

  • Pathway 2: Late-Stage Nitration. In this alternative route, an aminochlorobenzoic acid precursor is first assembled, with the nitro group being introduced in the final stages of the synthesis.

The choice between these pathways is often dictated by factors such as the availability of starting materials, desired purity of the final product, and scalability of the process.

Pathway 1: Synthesis via Amination of 2,3-Dichloro-5-nitrobenzoic acid

This pathway is predicated on the selective amination of a pre-functionalized aromatic ring. The electron-withdrawing nitro group plays a crucial role in activating the ring towards nucleophilic attack, thereby facilitating the displacement of a chlorine atom.

Logical Framework: Pathway 1

Pathway 1 start 2,3-Dichlorobenzoic Acid step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate1 2,3-Dichloro-5-nitrobenzoic Acid step1->intermediate1 step2 Selective Amination intermediate1->step2 NH₃, Cu catalyst product This compound step2->product

Caption: Reaction scheme for the synthesis of this compound via a late-stage amination strategy.

Step 1: Nitration of 2,3-Dichlorobenzoic Acid

The inaugural step of this pathway involves the electrophilic aromatic substitution of 2,3-dichlorobenzoic acid to introduce a nitro group. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid is a meta-director, while the chlorine atoms are ortho, para-directors. The interplay of these effects, coupled with steric hindrance, predominantly directs the incoming nitro group to the 5-position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,3-dichlorobenzoic acid.

  • Dissolution: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid while stirring until the starting material is completely dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 2,3-dichlorobenzoic acid, ensuring the reaction temperature is maintained between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated 2,3-dichloro-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

ParameterCondition
Starting Material 2,3-Dichlorobenzoic Acid
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Temperature 0-5°C
Reaction Time 2-4 hours
Work-up Quenching on ice, filtration
Expected Yield 75-85%
Step 2: Selective Amination of 2,3-Dichloro-5-nitrobenzoic Acid

This crucial step involves the nucleophilic aromatic substitution of one of the chlorine atoms with an amino group. The chlorine at the 2-position is more activated towards nucleophilic attack due to the para-directing effect of the nitro group. This reaction is typically carried out using ammonia in the presence of a copper catalyst.[1]

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-nitrobenzoic acid, aqueous ammonia, and a copper(I) salt catalyst (e.g., CuCl or Cu₂O).

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 150-180°C with constant stirring. The reaction is carried out under the pressure generated by the ammonia solution at this temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (with caution) and analyzing them by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Isolation: Transfer the reaction mixture to a beaker and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Purification: The precipitated crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterCondition
Starting Material 2,3-Dichloro-5-nitrobenzoic Acid
Reagents Aqueous Ammonia, Copper(I) salt
Temperature 150-180°C
Pressure Autogenic
Reaction Time 4-8 hours
Work-up Acidification, filtration
Expected Yield 60-70%

Pathway 2: Synthesis via Nitration of 2-Amino-3-chlorobenzoic Acid

This alternative pathway involves the introduction of the nitro group at a later stage of the synthesis. This approach necessitates the protection of the highly activating and acid-sensitive amino group prior to the nitration step to prevent unwanted side reactions and to control the regioselectivity.

Logical Framework: Pathway 2

Pathway 2 start 2,3-Dichlorobenzoic Acid step1 Amination start->step1 NH₃, Cu catalyst intermediate1 2-Amino-3-chlorobenzoic Acid step1->intermediate1 step2 Protection (Acetylation) intermediate1->step2 Acetic Anhydride intermediate2 2-Acetamido-3-chlorobenzoic Acid step2->intermediate2 step3 Nitration intermediate2->step3 HNO₃, H₂SO₄ intermediate3 2-Acetamido-3-chloro-5-nitrobenzoic Acid step3->intermediate3 step4 Deprotection (Hydrolysis) intermediate3->step4 Acid or Base product This compound step4->product

Caption: Reaction scheme for the synthesis of this compound via a late-stage nitration strategy, incorporating protection and deprotection steps.

Step 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

The synthesis of the starting material for this pathway, 2-amino-3-chlorobenzoic acid, is accomplished by the amination of 2,3-dichlorobenzoic acid, as detailed in the literature.[1]

Step 2: Protection of the Amino Group (Acetylation)

To prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration step, the amino group is protected as an acetamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid in glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution and reflux the mixture for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: The precipitated 2-acetamido-3-chlorobenzoic acid is collected by filtration, washed with water, and dried.

ParameterCondition
Starting Material 2-Amino-3-chlorobenzoic Acid
Reagents Acetic Anhydride, Glacial Acetic Acid
Temperature Reflux
Reaction Time 1-2 hours
Work-up Precipitation in ice-water, filtration
Expected Yield >90%
Step 3: Nitration of 2-Acetamido-3-chlorobenzoic Acid

With the amino group protected, the nitration reaction can be carried out. The acetamido group is a stronger ortho, para-director than the chloro and carboxyl groups, and will direct the incoming nitro group to the position para to it (the 5-position).

Experimental Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath, dissolve the 2-acetamido-3-chlorobenzoic acid in concentrated sulfuric acid.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a few hours, monitoring for completion by TLC.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product, 2-acetamido-3-chloro-5-nitrobenzoic acid, which is then collected by filtration and washed with cold water.

ParameterCondition
Starting Material 2-Acetamido-3-chlorobenzoic Acid
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Temperature <5°C
Reaction Time 2-3 hours
Work-up Quenching on ice, filtration
Expected Yield 80-90%
Step 4: Deprotection of the Acetamido Group (Hydrolysis)

The final step is the removal of the acetyl protecting group to reveal the free amino group. This can be achieved by either acidic or basic hydrolysis.

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: Reflux the 2-acetamido-3-chloro-5-nitrobenzoic acid in a mixture of aqueous mineral acid (e.g., HCl or H₂SO₄) and an organic co-solvent like ethanol.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it to precipitate the product. The this compound is then collected by filtration, washed with water, and dried.

ParameterCondition
Starting Material 2-Acetamido-3-chloro-5-nitrobenzoic Acid
Reagents Aqueous Mineral Acid (e.g., HCl)
Temperature Reflux
Reaction Time 2-4 hours
Work-up Neutralization, filtration
Expected Yield >90%

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and robust pathways. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired scale, and purity specifications. Both pathways presented in this guide are based on well-established chemical principles and offer a solid foundation for the successful laboratory-scale preparation of this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is paramount to maximizing yields and minimizing the formation of impurities.

References

A Technical Guide to the Spectral Analysis of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-chloro-5-nitrobenzoic acid is a multifaceted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its utility as a building block is predicated on a precise understanding of its chemical structure, which is unequivocally established through a combination of modern spectroscopic techniques. This in-depth guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Moving beyond a simple presentation of data, this document elucidates the underlying principles governing the spectral characteristics of this compound, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed as a self-validating system to ensure the highest degree of scientific integrity.

Structural and Spectroscopic Overview

The structural features of this compound—a highly substituted benzene ring bearing an amino group, a chloro group, a nitro group, and a carboxylic acid—give rise to a unique and predictable spectroscopic fingerprint. The interplay of electron-donating (amino) and electron-withdrawing (chloro, nitro, carboxyl) groups creates a distinct electronic environment that is readily probed by NMR, IR, and MS techniques. This guide will deconstruct the expected spectral output from each method, providing a robust framework for the characterization of this and structurally related compounds.

Logical Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle.

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Mass_Spec Mass Spectrometry (MS) Provides Molecular Weight and Fragmentation Data IR_Spec Infrared (IR) Spectroscopy Identifies Key Functional Groups (e.g., C=O, N-H, O-H, N-O) Mass_Spec->IR_Spec Confirms Mass NMR_Spec Nuclear Magnetic Resonance (NMR) ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton IR_Spec->NMR_Spec Confirms Functional Groups Structure_Confirmed Structure Confirmed NMR_Spec->Structure_Confirmed Confirms Connectivity

Caption: Logical workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the benzene ring. The acidic proton of the carboxylic acid and the protons of the amino group will also be present, though their appearance can be broad and their chemical shifts concentration-dependent.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~8.5-8.8Doublet (d)H-6This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro and carboxyl groups, leading to a significant downfield shift. It will be split by H-4.
~8.0-8.3Doublet (d)H-4This proton is ortho to the chloro group and meta to the nitro and amino groups. The combined deshielding effects place it downfield, but upfield relative to H-6. It will be split by H-6.
~5.0-6.0Broad Singlet-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange.
>10Very Broad Singlet-COOHThe carboxylic acid proton is highly deshielded and often appears as a very broad singlet, sometimes not observed if exchange with residual water in the solvent is rapid.

Causality Behind Experimental Choices: A polar aprotic solvent like DMSO-d₆ is the solvent of choice.[1] Its ability to dissolve the polar analyte and its hydrogen-bond accepting nature will slow down the exchange of the -NH₂ and -COOH protons, making them more likely to be observed as distinct signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carboxyl carbon. The chemical shifts are heavily influenced by the nature of the attached substituent.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~168C-7 (-COOH)The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
~150C-5 (-NO₂)The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.
~148C-2 (-NH₂)The carbon attached to the amino group. While nitrogen is electronegative, the lone pair can have a shielding effect in some systems. Its position is influenced by the adjacent chloro and carboxyl groups.
~130C-1 (-COOH)The carbon to which the carboxylic acid is attached.
~128C-6Aromatic CH carbon, deshielded by the adjacent nitro group.
~120C-4Aromatic CH carbon.
~118C-3 (-Cl)The carbon atom bonded to chlorine is deshielded, but less so than the carbon bonded to the nitro group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-15 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum of this compound will be rich with characteristic absorption bands.

Predicted Wavenumber (cm⁻¹)Functional Group AssignmentRationale
3450 - 3300N-H stretch (Amine)The primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes. Similar N-H stretches are observed around 3429 cm⁻¹ and 3325 cm⁻¹ in the related 2-amino-3-chloro-5-nitrobenzamide.[2]
3300 - 2500O-H stretch (Carboxylic Acid)This will be a very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]
~1700C=O stretch (Carboxylic Acid)A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. Its position is influenced by conjugation with the aromatic ring.[1]
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)The bending vibration of the N-H bonds and the stretching vibrations of the aromatic ring carbons often overlap in this region.[1]
1550 - 1490N-O asymmetric stretch (Nitro group)A very strong and characteristic absorption for the nitro group.[1][2]
1350 - 1300N-O symmetric stretch (Nitro group)Another very strong and characteristic absorption for the nitro group.[1][2]
~800-700C-Cl stretchThe carbon-chlorine stretch is typically found in the fingerprint region and can be weaker and less reliable for diagnostic purposes than other bands.
Experimental Protocol for IR Data Acquisition

A solid-state measurement using an Attenuated Total Reflectance (ATR) accessory is the most common and straightforward method.

G Start Start Background_Scan Record Background Spectrum (Clean ATR Crystal) Start->Background_Scan Sample_Placement Place Powdered Sample on ATR Crystal Background_Scan->Sample_Placement Apply_Pressure Apply Pressure to Ensure Good Contact Sample_Placement->Apply_Pressure Sample_Scan Record Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Sample_Scan Data_Processing Automatic Background Subtraction Sample_Scan->Data_Processing End Obtain Final IR Spectrum Data_Processing->End

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

  • Background Measurement: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

  • Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for this type of molecule.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio)Proposed FragmentRationale
216/218[M]⁺˙ (Molecular Ion)The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a definitive indicator for the presence of one chlorine atom.
199/201[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.
171/173[M - NO₂]⁺Loss of the nitro group is another highly probable fragmentation pathway.
170/172[M - H₂O]⁺Loss of water, likely from the carboxylic acid and an adjacent amino group proton.
126[M - NO₂ - COOH]⁺Subsequent loss of the carboxyl group (as COOH radical) after the loss of the nitro group.

Trustworthiness through Self-Validation: The presence of the isotopic pattern for chlorine ([M]⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) provides an internal validation of the elemental composition of the molecule and any chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is a standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental composition, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy provides the definitive atomic connectivity. The predicted data and protocols in this guide offer a robust framework for researchers, enabling confident synthesis, characterization, and application of this valuable chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of 2-Amino-3-chloro-5-nitrobenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related molecules and established analytical techniques to offer a predictive and methodological guide for researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of stability, outlines detailed experimental protocols for thermal analysis, and discusses potential degradation pathways and their kinetic analysis. The methodologies described herein are designed to be self-validating, providing a robust approach to characterizing the stability profile of this and similar complex organic molecules.

Introduction: Understanding Stability in Pharmaceutical Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability is broadly categorized into thermodynamic and kinetic stability.

  • Thermodynamic stability refers to the relative energy of a system. A thermodynamically stable compound exists in a low-energy state and is less likely to spontaneously transform into a different chemical entity under a given set of conditions. Key parameters include the Gibbs free energy of formation and the enthalpy of combustion.

  • Kinetic stability , on the other hand, pertains to the rate at which a compound degrades. A kinetically stable compound may not be in its lowest energy state but has a high activation energy barrier for decomposition, resulting in a slow degradation rate.

For a molecule like this compound, which possesses multiple reactive functional groups (an amino group, a chloro group, a nitro group, and a carboxylic acid), a thorough understanding of both its thermodynamic and kinetic stability is paramount for its potential development as a pharmaceutical agent.

Predicted Stability Profile of this compound

Based on its chemical structure, several factors are expected to influence the stability of this compound:

  • The Nitro Group: Nitroaromatic compounds are known for their potential thermal instability. The presence of the nitro group can significantly lower the decomposition temperature and increase the exothermic nature of the decomposition process.[1][2]

  • The Carboxylic Acid Group: Benzoic acid and its derivatives can undergo decarboxylation upon heating, releasing carbon dioxide.[3][4] The presence of electron-withdrawing groups, such as the nitro and chloro groups, can influence the ease of this process.

  • The Amino and Chloro Groups: These substituents on the aromatic ring can also affect the electronic distribution and steric environment of the molecule, thereby influencing its reactivity and degradation pathways.[5][6]

  • Intermolecular Interactions: In the solid state, hydrogen bonding involving the carboxylic acid and amino groups, as well as dipole-dipole interactions from the nitro and chloro groups, will play a significant role in the crystal lattice energy and, consequently, the melting point and thermodynamic stability.

Based on these considerations, it is anticipated that the thermal decomposition of this compound will be an exothermic process initiated at an elevated temperature, likely involving decarboxylation and reactions involving the nitro and amino groups.

Experimental Assessment of Thermodynamic and Kinetic Stability

A multi-technique approach is essential for a comprehensive evaluation of the stability of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic properties of a material as a function of temperature.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Analysis sample_prep Weigh 2-5 mg of This compound encapsulate Encapsulate in a hermetically sealed aluminum pan sample_prep->encapsulate instrument_setup Place sample and reference (empty sealed pan) in DSC cell encapsulate->instrument_setup purge_gas Purge with inert gas (e.g., Nitrogen at 50 mL/min) instrument_setup->purge_gas heating_program Heat at a constant rate (e.g., 10 °C/min) from ambient to a temperature above decomposition purge_gas->heating_program data_acquisition Record heat flow vs. temperature heating_program->data_acquisition data_analysis Analyze the thermogram for melting point, enthalpy of fusion, and decomposition onset data_acquisition->data_analysis

Caption: Workflow for DSC analysis of this compound.

Data Interpretation from DSC:

ParameterDescriptionExpected Observation for this compound
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.A sharp endothermic peak is expected, though it may be closely followed by or overlap with an exothermic decomposition peak.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the sample, calculated from the area of the melting peak.Provides information on the strength of the crystal lattice.
Decomposition Onset (Tonset) The temperature at which decomposition begins, often seen as the start of a large exothermic event for nitroaromatic compounds.[2][8][9]This is a critical parameter for assessing thermal hazard.
Enthalpy of Decomposition (ΔHdecomp) The total heat released or absorbed during decomposition, calculated from the area of the decomposition peak.A large negative value is expected, indicating a highly exothermic decomposition.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10][11] It is invaluable for determining the temperature at which degradation occurs and for quantifying mass loss associated with specific decomposition steps.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Analysis sample_prep Place 5-10 mg of This compound in a TGA pan (e.g., alumina) instrument_setup Place the pan in the TGA furnace sample_prep->instrument_setup purge_gas Purge with an inert gas (e.g., Nitrogen at 50 mL/min) instrument_setup->purge_gas heating_program Heat at a constant rate (e.g., 10 °C/min) over a wide temperature range purge_gas->heating_program data_acquisition Record mass vs. temperature heating_program->data_acquisition data_analysis Analyze the thermogram for decomposition temperatures and mass loss percentages data_acquisition->data_analysis

Caption: Workflow for TGA analysis of this compound.

Data Interpretation from TGA:

ParameterDescriptionExpected Observation for this compound
Onset of Mass Loss (Tonset) The temperature at which the sample begins to lose mass.This should correlate with the decomposition onset observed in DSC.
Decomposition Steps The TGA curve may show one or more distinct steps, each corresponding to the loss of a specific fragment.A multi-step decomposition is possible, potentially starting with decarboxylation (loss of CO2, ~21.8% mass loss).
Residual Mass The percentage of mass remaining at the end of the experiment.A low residual mass is expected for complete decomposition of an organic molecule.

Kinetic Analysis of Solid-State Decomposition

The kinetic analysis of the solid-state decomposition of this compound provides crucial information about its long-term stability and potential hazards. Isoconversional methods (model-free kinetics) are particularly useful as they do not require prior assumptions about the reaction mechanism.

Methodology for Isoconversional Kinetic Analysis:

  • Data Collection: Perform a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Analysis: For various extents of conversion (α), determine the corresponding temperatures (Tα) from the TGA curves at each heating rate.

  • Activation Energy Calculation: Utilize an isoconversional method, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose method, to calculate the activation energy (Ea) as a function of the extent of conversion.

  • Mechanism Insight: The dependence of Ea on α can provide insights into the complexity of the decomposition process. A constant Ea suggests a single-step reaction, while a variable Ea indicates a multi-step or complex reaction mechanism.[12]

Potential Degradation Pathways

The kinetic stability of this compound is not only a function of temperature but also its susceptibility to other environmental factors. Based on its structure, the following degradation pathways should be investigated:

  • Thermal Decomposition: As discussed, this is likely to involve decarboxylation and reactions of the nitro and amino groups. The final products could be complex polymeric materials.

  • Hydrolysis: The carboxylic acid and the chloro-substituent may be susceptible to hydrolysis, especially under acidic or basic conditions.[13]

  • Photodegradation: Aromatic nitro and amino compounds can be sensitive to light.[13] Exposure to UV or visible light could lead to oxidation of the amino group or other complex photochemical reactions.

  • Oxidative Degradation: The amino group is susceptible to oxidation, which could be initiated by atmospheric oxygen or other oxidizing agents.[13]

Investigating Degradation Pathways:

Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.

Protocol for Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13]

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13]

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[13]

    • Thermal Degradation (in solution): Heat the solution at 60 °C for 24 hours.[13]

    • Photodegradation: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Conclusion

The thermodynamic and kinetic stability of this compound are critical parameters that must be thoroughly evaluated for its potential application in drug development. This guide provides a comprehensive roadmap for such an evaluation. By employing techniques like DSC and TGA, coupled with isoconversional kinetic analysis and forced degradation studies, researchers can build a robust stability profile of the molecule. This understanding is fundamental for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Bio-activities of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activities of 2-Amino-3-chloro-5-nitrobenzoic acid. As a Senior Application Scientist, the following content is structured to provide not just a list of potential applications, but a scientifically grounded rationale for why this compound warrants further investigation. We will delve into the plausible mechanisms of action, drawing upon evidence from structurally similar molecules, and provide detailed experimental protocols to validate these hypotheses.

Executive Summary: A Molecule of Interest

This compound is a substituted benzoic acid derivative. While direct studies on its biological activities are nascent, the structural motifs present in this molecule—an anthranilic acid core, a halogen substituent, and a nitro group—are well-represented in a variety of biologically active compounds. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The specific combination of substituents on the benzene ring of this compound suggests a strong potential for significant bioactivity, making it a compelling candidate for further research and development in therapeutics.

Inferred Biological Activities from Structural Analogs

The exploration of the potential biological activities of this compound is largely guided by the established pharmacological profiles of its structural analogs. This approach allows us to formulate testable hypotheses and design targeted experimental workflows.

Potential Antimicrobial Activity

Substituted benzoic acids have long been recognized for their antimicrobial properties[1][2]. The presence of both a chloro and a nitro group on the benzene ring is anticipated to enhance this activity.

  • Evidence from Analogs: Studies on 2-chloro-5-nitrobenzoic acid derivatives have demonstrated their potential as next-generation antibacterials[3][4][5]. These compounds have shown inhibitory profiles against both Gram-positive and Gram-negative bacteria. Furthermore, a close structural analog, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibited potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[6]. The nitro group, a common feature in antimicrobial compounds, is known to be reduced by bacterial nitroreductases to form cytotoxic radical species, suggesting a potential mechanism of action[7].

Potential Anticancer Activity

The anthranilic acid scaffold is a key component in several anticancer agents. The substituents on this compound may contribute to its potential as a cytotoxic agent against cancer cells.

  • Evidence from Analogs: 2-Amino-3-chlorobenzoic acid has been shown to exhibit strong cytotoxic effects on MDA-MB-231 breast cancer cells, inducing apoptosis through caspase-mediated pathways[6]. This study also implicated the PI3K/AKT signaling pathway as a target. Derivatives of benzoic acid have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, with some showing potent activity by inducing apoptosis[8]. The presence of the chloro and nitro groups on the aromatic ring in this compound could be crucial for its anticancer effects, as seen in other anticancer compounds where these groups contribute to target binding and cytotoxicity[9].

Potential Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. Substituted benzoic acids have been identified as inhibitors of various enzymes, suggesting a plausible mechanism for the biological activity of this compound.

  • Evidence from Analogs: Para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and has therapeutic potential in cancer[10]. Additionally, p-nitrobenzoic acid and p-chlorobenzoic acid have been studied as competitive inhibitors of jack bean urease, indicating that substituted benzoic acids can interact with and modulate the activity of enzymes[11].

Proposed Mechanisms of Action: A Visualized Hypothesis

Based on the evidence from structural analogs, we can propose several potential mechanisms of action for this compound.

Proposed Mechanisms of Action cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters Cancer Cell Cancer Cell This compound->Cancer Cell Targets Nitroreductase Nitroreductase Bacterial Cell->Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Reduction Cell Death Cell Death Reactive Nitrogen Species->Cell Death Damage to DNA, proteins PI3K/AKT Pathway PI3K/AKT Pathway Cancer Cell->PI3K/AKT Pathway Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis Inhibition leads to caption Proposed mechanisms of action.

Caption: Proposed mechanisms of action for this compound.

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.

Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of This compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (lowest concentration with no visible growth) C->D E Plate samples from clear wells onto agar plates D->E F Incubate plates at 37°C for 24 hours E->F G Determine MBC (lowest concentration with no bacterial growth) F->G caption Workflow for antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Utilize a panel of bacteria including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria in MHB) and negative (MHB alone) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth, transfer a small aliquot (e.g., 10 µL) to a fresh agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., 3T3) as a control.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to investigate the mechanism of cell death induced by the compound.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Fix the treated cells in cold 70% ethanol.

    • Stain the cells with a solution containing PI and RNase A.

    • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 25923
MRSA (Clinical Isolate)
B. subtilis ATCC 6633
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Table 2: Cytotoxicity (IC50 in µM) of this compound

Cell Line24 hours48 hours72 hours
MDA-MB-231
HT-29
3T3

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound, in conjunction with data from its close analogs, strongly suggest its potential as a bioactive compound with antimicrobial and anticancer properties. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the underlying mechanisms of action. Further research should focus on lead optimization through the synthesis of derivatives to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

2-Amino-3-chloro-5-nitrobenzoic acid and its known derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. The document details the compound's physicochemical properties, outlines plausible synthetic routes, and explores its reactivity. A core focus is placed on its known and potential derivatives, with an emphasis on their applications in the pharmaceutical, agrochemical, and materials science sectors. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this compound in novel research and development endeavors.

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound (CAS No. 773109-32-3) is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by the presence of four distinct functional groups on a benzene ring: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a carboxylic acid (-COOH). This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro, carboxyl) groups imparts a complex reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules and heterocyclic systems.

The strategic placement of these groups allows for selective chemical modifications at multiple sites, providing a pathway to novel derivatives with tailored biological activities and material properties. While direct literature on this specific isomer is limited, its structural similarity to other well-studied nitro- and chloro-substituted anthranilic acids allows for informed extrapolation of its potential. This guide will synthesize available data on the core molecule and its analogues to present a holistic view of its synthetic utility and application landscape, particularly in the development of pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of this compound are summarized below.

Chemical and Physical Properties
PropertyValueSource
CAS Number 773109-32-3[1][2]
Molecular Formula C₇H₅ClN₂O₄[5]
Molecular Weight 216.58 g/mol N/A
Synonyms Benzoic acid, 2-amino-3-chloro-5-nitro-[2]
Appearance Expected to be a crystalline solidInferred
Melting Point Data not available in cited literatureN/A
Solubility Expected solubility in organic solvents like ethanol, DMF, DMSOInferred
Spectroscopic Profile

While specific spectroscopic data for the 773109-32-3 isomer is not available in the reviewed literature, the following tables provide expected spectral characteristics based on the analysis of a closely related isomer, 2-amino-5-nitrobenzoic acid.[6] This serves as a predictive guide for researchers in characterizing the title compound.

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆) Data adapted from a similar compound, 2-Amino-5-nitrobenzoic acid, for illustrative purposes.[6]

Technique Expected Chemical Shift (δ) ppm Assignment
¹H NMR ~11.0 - 13.0-COOH proton
~7.5 - 8.5Aromatic protons
~5.0 - 7.0-NH₂ protons
¹³C NMR ~165 - 175-COOH carbon
~110 - 155Aromatic carbons

Table 3: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data Data adapted from a similar compound, 2-Amino-5-nitrobenzoic acid, for illustrative purposes.[6]

Wavenumber (cm⁻¹) Functional Group Assignment
3500 - 3300N-H stretch (Amine)
3300 - 2500O-H stretch (Carboxylic Acid)
1720 - 1670C=O stretch (Carboxylic Acid)
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1490N-O asymmetric stretch (Nitro group)
1350 - 1300N-O symmetric stretch (Nitro group)
1300 - 1200C-N stretch (Aromatic Amine)

Synthesis of this compound

The causality behind this choice rests on the directing effects of the substituents. The amino group is a strong activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating, meta-directors. In 2-amino-3-chlorobenzoic acid, the C5 position is para to the strongly activating amino group and meta to the deactivating groups, making it the most favorable site for electrophilic nitration.

Synthesis_Workflow Precursor 2-Amino-3-chlorobenzoic Acid Reaction Electrophilic Nitration Precursor->Reaction Reagents ReagentsH₂SO₄ (conc.)HNO₃ (conc.) Reagents->Reaction Nitrating Mixture Product This compound Reaction->Product Crude Product Purification Purification Product:e->Purification:e Recrystallization Purification:e->Product:e Recrystallization Derivatization_Pathways Core 2-Amino-3-chloro- 5-nitrobenzoic Acid COOH_Node Carboxylic Acid (-COOH) Core->COOH_Node NH2_Node Amino (-NH₂) Core->NH2_Node NO2_Node Nitro (-NO₂) Core->NO2_Node Amides Amides, Esters, Acid Chlorides COOH_Node->Amides Diazonium Diazonium Salts (Azo Dyes) NH2_Node->Diazonium Acyl N-Acyl Derivatives NH2_Node->Acyl Reduced Diamino Derivatives NO2_Node->Reduced Quinazolinone_Synthesis Start 2-Amino-3-chloro- 5-nitrobenzoic Acid + Orthoester + Substituted Amine Microwave Microwave Irradiation (120°C, 30 min) Start->Microwave Workup Cooling & Concentration Microwave->Workup Purify Column Chromatography Workup->Purify Product Substituted Quinazolinone Derivative Purify->Product

References

A Historical Literature Review of 2-Amino-3-chloro-5-nitrobenzoic Acid: From Obscure Isomer to Valuable Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Rich Aromatic Acid

2-Amino-3-chloro-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, stands as a testament to the evolution of synthetic organic chemistry. Its journey from a potential, yet likely unisolated, component in early nitration reactions to a valuable building block in modern medicinal and materials science encapsulates over a century of advancements in synthesis, purification, and characterization. This technical guide provides a comprehensive historical literature review, tracing the origins of its core chemical motifs, the development of synthetic pathways to its precursors, and the eventual emergence of this compound as a distinct and valuable chemical entity. For researchers and professionals in drug development, understanding the historical context of this molecule offers insights into the enduring challenges and innovative solutions in the synthesis of complex aromatic compounds.

Early Synthetic Efforts: The Dawn of Aromatic Substitution and the Challenge of Isomerism (Late 19th and Early 20th Century)

The late 19th and early 20th centuries were a fertile period for the exploration of aromatic chemistry. The foundational reactions of nitration and halogenation on benzene and its derivatives were being systematically investigated. The story of this compound begins not with its direct synthesis, but with the preparation of its key precursors, primarily through the nitration of ortho-chlorobenzoic acid.

Early pioneering work by chemists such as Hubner in 1883 and later Holleman and Bruyn in 1901, documented the nitration of ortho-chlorobenzoic acid.[1] These reactions, typically carried out with a mixture of nitric and sulfuric acids, were known to produce a mixture of isomeric nitrochlorobenzoic acids. The primary products reported were 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, with the former often being the major component.[1] A German patent from 1899 also describes a similar process, highlighting the industrial interest in these compounds even at an early stage.[1]

These early forays into the synthesis of nitrochlorobenzoic acids were characterized by the significant challenge of isomer separation. The analytical techniques of the time, such as fractional crystallization, were often insufficient to achieve complete separation of closely related isomers. Consequently, while the synthesis of the precursor, 2-chloro-3-nitrobenzoic acid, was established, the subsequent amination to potentially form this compound was not explicitly detailed for this specific isomer in the early literature. The focus remained on the more abundant and easily isolated isomers.

The subsequent step, the reduction of the nitro group to an amine, was a well-established transformation. Methods involving reducing agents like zinc in acidic media were commonly employed to convert nitrobenzoic acids to their corresponding aminobenzoic acids.[1] However, the direct application of this reduction to a purified sample of 2-chloro-3-nitrobenzoic acid to yield this compound is not clearly documented in the seminal works of that era. It is plausible that the compound was present in mixtures, but its isolation and characterization remained elusive.

The Intermediate Years: Advancements in Synthesis and the Rise of Analytical Chemistry

The mid-20th century witnessed a revolution in analytical chemistry with the advent of chromatographic and spectroscopic techniques. These powerful tools, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, provided chemists with the means to effectively separate and unequivocally identify complex mixtures of isomers. This period marked a turning point in the ability to work with polysubstituted aromatics like this compound.

While specific historical records detailing the "first" definitive synthesis and isolation of this compound are scarce, it is during this period that the necessary methodologies for its preparation and characterization became available. The development of modern synthetic reactions provided more controlled and selective ways to introduce functional groups onto the aromatic ring, moving beyond the classical, often non-selective, nitration of substituted benzenes.

Modern Synthetic Approaches and Characterization

Contemporary synthetic routes to this compound and its derivatives often employ more sophisticated strategies that offer greater control over regioselectivity. These methods may involve:

  • Directed ortho-metalation: This technique allows for the specific functionalization of the positions ortho to a directing group on the benzene ring.

  • Multi-step synthesis: Building the molecule step-by-step from a simpler, pre-functionalized starting material allows for precise placement of the amino, chloro, and nitro groups.

  • Modern Catalysis: The use of advanced catalysts can facilitate selective chlorination and amination reactions, improving yields and reducing the formation of unwanted byproducts.

The definitive characterization of this compound relies on a suite of modern analytical techniques:

Technique Observed Characteristics
¹H NMR The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms on the aromatic ring, as well as the protons of the amino and carboxylic acid groups.
¹³C NMR The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule, confirming the substitution pattern of the benzene ring.
Mass Spectrometry This technique determines the precise molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
X-ray Crystallography For crystalline samples, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming the spatial arrangement of the substituents.

The Rise to Prominence: Applications in Drug Discovery and Materials Science

The availability of well-characterized this compound has led to its utilization as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique arrangement of functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and a halogen—provides a versatile platform for further chemical transformations.

In the pharmaceutical industry , this compound serves as a scaffold for the synthesis of novel drug candidates. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of substituents. The carboxylic acid provides a handle for forming amides and esters, while the chloro and nitro groups can be subjected to nucleophilic substitution or reduction, respectively, to further modify the molecule's properties. This versatility allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

In materials science , substituted benzoic acids are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of this compound can influence the electronic and photophysical properties of the resulting materials, making it a target for researchers developing new technologies.

Experimental Protocols: A Modern Approach to Synthesis

While a definitive "first" synthesis protocol for this compound remains historically ambiguous, a representative modern laboratory-scale synthesis can be conceptualized based on established chemical principles.

Conceptual Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-3-nitrobenzoic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 2-Chloro-3-nitrobenzoate Ester Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., SnCl2/HCl or Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 2-Chloro-3-aminobenzoate Ester Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 2-Chloro-3-amino-5-nitrobenzoate Ester Step3->Intermediate3 Step4 Hydrolysis of Ester Intermediate3->Step4 End This compound Step4->End

Caption: Conceptual modern synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

Step 1: Esterification of 2-Chloro-3-nitrobenzoic acid

  • Dissolve 2-chloro-3-nitrobenzoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-chloro-3-nitrobenzoate ester in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using a metal/acid reducing agent, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.

  • Purify the resulting 2-chloro-3-aminobenzoate ester by column chromatography if necessary.

Step 3: Nitration

  • Dissolve the 2-chloro-3-aminobenzoate ester in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified period.

  • Carefully pour the reaction mixture onto ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 2-chloro-3-amino-5-nitrobenzoate ester.

Step 4: Hydrolysis of the Ester

  • Suspend the 2-chloro-3-amino-5-nitrobenzoate ester in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield this compound.

Conclusion: A Molecule Bridging Past and Present

The historical trajectory of this compound is a compelling narrative of chemical discovery. While its direct synthesis and isolation were likely not achieved by the pioneers of aromatic chemistry in the 19th and early 20th centuries due to the limitations of their analytical capabilities, their foundational work on the nitration of chlorobenzoic acids laid the essential groundwork. The advent of modern analytical and purification techniques in the mid-20th century finally allowed for the unequivocal identification and preparation of this specific isomer. Today, this compound is a commercially available and valuable building block, a testament to the cumulative progress of chemical science. Its story underscores the critical interplay between synthetic methodology and analytical power in unlocking the full potential of complex organic molecules for the advancement of science and technology.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-Amino-3-chloro-5-nitrobenzoic acid (CAS No. 773109-32-3), a compound of interest in contemporary chemical synthesis and drug discovery. As a Senior Application Scientist, the following content synthesizes established safety principles with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. While a comprehensive toxicological profile for this specific molecule is not fully established, this guide draws upon data from structurally related compounds to provide a robust framework for risk mitigation.

Understanding the Compound: Physicochemical Properties and Inherent Risks

This compound is a solid organic compound.[1] While specific GHS classifications for this exact substance are not widely available, analysis of analogous compounds such as 2-amino-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid suggests that it should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] The presence of the nitro group and chlorinated ring further necessitates careful handling to avoid unforeseen reactivity.

Table 1: Physicochemical and Safety Data Summary

PropertyValueSource(s)
CAS Number 773109-32-3[1][4][5]
Molecular Formula C₇H₅ClN₂O₄[1]
Physical State Solid[2]
Primary Hazards (Inferred) Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2][3]

Hazard Identification and GHS Classification (Inferred)

Based on data from structurally similar compounds, researchers should operate under the assumption that this compound poses the following hazards. This conservative approach is crucial in the absence of a complete, officially published GHS classification.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.[2][3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are essential.[6] A face shield should be considered for larger quantities or when there is a significant risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, impervious clothing may be necessary.[2]

  • Respiratory Protection: For operations that could generate dust and where a fume hood is not feasible, a NIOSH/MSHA-approved N95 dust mask or a respirator with a P2 filter is recommended.

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Protocol Inspect_PPE Inspect PPE for Integrity Don_PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Inspect_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Compound Work_in_Hood->Weigh_Transfer Doff_PPE Doff PPE in Correct Order Weigh_Transfer->Doff_PPE Wash_Hands Thoroughly Wash Hands Doff_PPE->Wash_Hands

Figure 1: Personal Protective Equipment Workflow.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling
  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling the compound and before leaving the work area.[2]

  • Ensure containers are tightly closed when not in use.[6]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Containers should be kept tightly closed to prevent contamination and potential reactions.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8] Uncleaned containers should be treated as the product itself.

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Emergency_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Event Fresh_Air Move to Fresh Air Exposure->Fresh_Air Flush_Skin Flush Skin with Water (15+ min) Exposure->Flush_Skin Flush_Eyes Flush Eyes with Water (15+ min) Exposure->Flush_Eyes Rinse_Mouth Rinse Mouth Exposure->Rinse_Mouth Artificial_Respiration Artificial Respiration (if needed) Fresh_Air->Artificial_Respiration Medical_Attention_Inhale Seek Immediate Medical Attention Artificial_Respiration->Medical_Attention_Inhale Remove_Clothing Remove Contaminated Clothing Flush_Skin->Remove_Clothing Medical_Attention_Skin Seek Medical Attention Remove_Clothing->Medical_Attention_Skin Remove_Lenses Remove Contact Lenses Flush_Eyes->Remove_Lenses Medical_Attention_Eye Seek Immediate Medical Attention Remove_Lenses->Medical_Attention_Eye No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit Medical_Attention_Ingest Seek Immediate Medical Attention No_Vomit->Medical_Attention_Ingest

Figure 2: First-Aid Response Flowchart.
Fire-Fighting Measures

In the event of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.[8]

Accidental Release Measures

For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and ensure adequate ventilation.[8] Prevent the material from entering drains or waterways.[8]

Stability and Reactivity

This compound is expected to be stable under normal laboratory conditions.[6] However, it should be kept away from strong oxidizing agents.[6] As with many organic compounds, there is a potential for dust explosion in a finely distributed form.

References

Methodological & Application

The Synthetic Versatility of 2-Amino-3-chloro-5-nitrobenzoic Acid: A Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds with inherent reactivity and diverse functionalization potential is paramount. 2-Amino-3-chloro-5-nitrobenzoic acid is a quintessential example of such a scaffold. Its trifunctional nature, featuring an amino group, a carboxylic acid, and an electron-withdrawing nitro group, all strategically positioned on a chlorinated benzene ring, renders it a highly versatile precursor for the synthesis of a multitude of complex organic molecules. The interplay of these functional groups governs the regioselectivity of its reactions and provides multiple avenues for cyclization and substitution, making it a valuable starting material for the construction of bioactive heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of quinazolinones and other heterocyclic frameworks of pharmaceutical interest. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that guide these transformations.

Core Applications in Heterocyclic Synthesis: The Gateway to Quinazolinones

The most prominent application of anthranilic acid derivatives, including this compound, lies in the synthesis of quinazolinones. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the chloro and nitro substituents on the starting benzoic acid allows for the generation of quinazolinone libraries with diverse electronic and steric properties, which can be crucial for modulating biological activity.

Mechanism of Quinazolinone Formation: A Stepwise Annulation

The general synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives involves a two-step process: acylation of the amino group followed by cyclizative condensation.

Quinazolinone_Formation_Mechanism Precursor This compound Intermediate1 N-Acyl Intermediate Precursor->Intermediate1 Acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) AcylatingAgent->Intermediate1 Intermediate2 Benzoxazinone Intermediate Intermediate1->Intermediate2 Cyclization CyclizingAgent Dehydrating/Cyclizing Agent (e.g., Acetic Anhydride, Heat) CyclizingAgent->Intermediate2 Quinazolinone Substituted Quinazolinone Intermediate2->Quinazolinone Ring Opening & Recyclization AmineSource Amine Source (e.g., Ammonia, Primary Amine) AmineSource->Quinazolinone

Figure 1: Generalized workflow for the synthesis of quinazolinones from this compound.

The initial acylation of the 2-amino group forms an N-acyl-2-amino-3-chloro-5-nitrobenzoic acid. This intermediate can then undergo intramolecular cyclization, often facilitated by a dehydrating agent or heat, to form a reactive benzoxazinone intermediate. Subsequent reaction with an amine source, such as ammonia or a primary amine, leads to the opening of the benzoxazinone ring and recyclization to the final quinazolinone product.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for structurally similar anthranilic acid derivatives.[1][2] Researchers should consider these as robust starting points and may need to optimize reaction conditions for this compound.

Protocol 1: Synthesis of 8-chloro-6-nitro-4(3H)-quinazolinone

This protocol outlines the synthesis of a foundational quinazolinone scaffold from this compound using formamide, which serves as both the acylating and amine source.

Materials:

  • This compound

  • Formamide

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of this compound with an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.

  • Slowly pour the reaction mixture into a beaker containing ice water with continuous stirring for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ParameterValueReference
Starting Material This compoundAdapted from[1]
Reagent FormamideAdapted from[1]
Temperature 170°CAdapted from[1]
Reaction Time 4 hoursAdapted from[1]
Expected Product 8-chloro-6-nitro-4(3H)-quinazolinone
Purification Recrystallization (e.g., from ethanol)
Protocol 2: Synthesis of 2-Methyl-8-chloro-6-nitro-4(3H)-quinazolinone

This two-step protocol involves the formation of a benzoxazinone intermediate followed by its conversion to the corresponding quinazolinone.

Step 1: Synthesis of 2-Methyl-8-chloro-6-nitro-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • A mixture of this compound and an excess of acetic anhydride is heated under reflux for several hours.

  • The excess acetic anhydride is removed under reduced pressure to yield the crude 2-methyl-8-chloro-6-nitro-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methyl-8-chloro-6-nitro-4(3H)-quinazolinone

Materials:

  • 2-Methyl-8-chloro-6-nitro-4H-3,1-benzoxazin-4-one

  • Aqueous or alcoholic solution of ammonia

  • Hydrochloric acid (HCl)

Procedure:

  • The crude benzoxazinone intermediate from Step 1 is treated with an aqueous or alcoholic solution of ammonia.

  • The reaction mixture is heated to facilitate the ring-opening and subsequent recyclization to the quinazolinone.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by acidifying with HCl.

  • The solid is collected by filtration, washed with water, and dried.

ParameterValueReference
Starting Material This compoundAdapted from[1]
Reagents Acetic anhydride, Ammonia solutionAdapted from[1]
Intermediate 2-Methyl-8-chloro-6-nitro-4H-3,1-benzoxazin-4-one
Expected Product 2-Methyl-8-chloro-6-nitro-4(3H)-quinazolinone
Purification Acid precipitation, washing

Expanding the Synthetic Horizon: Beyond Quinazolinones

While the synthesis of quinazolinones is a primary application, the unique substitution pattern of this compound opens doors to other classes of bioactive molecules.

Potential as an Antimicrobial Precursor

Derivatives of chlorobenzoic acids have demonstrated significant antimicrobial activity.[3] For instance, studies on 2-chloro-5-nitrobenzoic acid have shown that its derivatives can exhibit broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria.[4] The presence of the amino group in this compound provides a handle for the introduction of various pharmacophores, potentially leading to novel antimicrobial agents.

Antimicrobial_Synthesis_Concept Precursor This compound Modification Functional Group Modification Precursor->Modification Pharmacophore Introduction of Bioactive Moieties Modification->Pharmacophore Antimicrobial Potential Antimicrobial Compound Pharmacophore->Antimicrobial

Figure 2: Conceptual pathway for developing antimicrobial agents.

A Scaffold for Anticancer Drug Discovery

The structural relative, 2-amino-3-chlorobenzoic acid, has been isolated from Streptomyces coelicolor and has demonstrated potent anticancer activity against breast cancer cell lines.[5] This activity was linked to the inhibition of the PI3K/AKT signaling pathway.[5] The addition of a nitro group in this compound can further modulate the electronic properties and potentially enhance its anticancer profile or provide a site for further chemical modification.

Causality in Experimental Design: The Role of Substituents

The choice of this compound as a precursor is dictated by the predictable influence of its substituents on the course of chemical reactions:

  • Amino Group (ortho to Carboxylic Acid): This arrangement is the cornerstone of its utility in forming six-membered heterocyclic rings like quinazolinones. Its nucleophilicity is key to the initial acylation step.

  • Chloro Group (position 3): The presence of the chloro group can influence the acidity of the carboxylic acid and the basicity of the amino group. It also provides a potential site for nucleophilic aromatic substitution under specific conditions, although this is generally less facile. Its steric bulk can also influence the conformation of intermediates and products.

  • Nitro Group (position 5): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In the context of quinazolinone synthesis, it significantly influences the electronic properties of the final heterocyclic system. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for post-synthesis modification and the introduction of further diversity.

Conclusion and Future Perspectives

This compound is a precursor with significant untapped potential in organic synthesis and medicinal chemistry. While direct, published protocols for its use are emerging, the established chemistry of analogous anthranilic acids provides a solid foundation for its application in the synthesis of bioactive heterocycles. The strategic placement of its chloro and nitro substituents offers a unique opportunity to fine-tune the electronic and steric properties of the resulting molecules, making it an attractive starting material for the development of novel therapeutic agents. Future research should focus on exploring the full scope of its reactivity, developing optimized protocols for its conversion into diverse heterocyclic systems, and evaluating the biological activities of the resulting compounds.

References

Application Notes & Protocols: 2-Amino-3-chloro-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-5-nitrobenzoic acid is a trifunctional aromatic scaffold with significant, yet underexplored, potential in medicinal chemistry. As a substituted anthranilic acid, its unique arrangement of an amine, a chloro group, a nitro moiety, and a carboxylic acid provides a rich chemical playground for the synthesis of diverse heterocyclic systems and complex molecular architectures. This guide provides an in-depth analysis of its synthetic utility, explores its potential applications in drug discovery based on the bioactivity of closely related analogs, and furnishes detailed protocols to facilitate its use in the laboratory. We aim to equip researchers with the foundational knowledge to leverage this versatile building block for the development of novel therapeutic agents.

Introduction: The Strategic Value of a Polysubstituted Scaffold

Anthranilic acid and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their applications span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][3] The subject of this guide, this compound, represents a highly functionalized member of this class. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • 2-Amino Group: A key nucleophile for constructing heterocyclic rings (e.g., quinazolinones, benzodiazepines) and for amide bond formation.

  • 3-Chloro Group: Influences the electronic properties of the ring and can serve as a synthetic handle for cross-coupling reactions or as a critical pharmacophoric element for target binding.

  • 5-Nitro Group: A strong electron-withdrawing group that significantly modulates the reactivity of the scaffold. It can be readily reduced to an amine, providing a route to further derivatization and the creation of new chemical entities.

  • Carboxylic Acid: Enables amide and ester formation and is a crucial anchor point for cyclization reactions.

While direct biological data on this compound is limited, the extensive pharmacology of its structural neighbors provides a robust framework for predicting its utility in drug discovery programs.

Synthetic Utility: A Gateway to Bioactive Heterocycles

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of complex heterocyclic systems. The ortho-relationship of the amino and carboxylic acid groups is particularly conducive to the formation of fused ring systems.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocycles with a broad spectrum of pharmacological activities.[4] The synthesis of a 6-nitro-8-chloro-4(3H)-quinazolinone core from this compound is a logical and high-value transformation. This can be achieved via a well-established two-step process involving an intermediate benzoxazinone.[5][6]

The general workflow involves:

  • Acylation: The 2-amino group is first acylated using an acyl chloride or anhydride.

  • Cyclization to Benzoxazinone: The resulting N-acyl intermediate is cyclized, typically with a dehydrating agent like acetic anhydride, to form a reactive 3,1-benzoxazin-4-one.

  • Ring Transformation: The benzoxazinone is then treated with a primary amine or other nitrogen nucleophile to yield the desired 2,3-disubstituted quinazolinone.

G A 2-Amino-3-chloro- 5-nitrobenzoic Acid B N-Acyl Intermediate A->B  Acylation (RCOCl) C Benzoxazinone Intermediate B->C  Cyclization (Ac₂O) D 2,3-Disubstituted 6-Nitro- 8-chloro-4(3H)-quinazolinone C->D  Amination (R'NH₂)

Caption: General workflow for quinazolinone synthesis.

Prospective Applications in Medicinal Chemistry

By examining structurally related compounds, we can project the most promising therapeutic avenues for derivatives of this compound.

Anticancer Activity via PI3K/AKT Pathway Inhibition

A closely related analog, 2-amino-3-chlorobenzoic acid (lacking the nitro group), has been isolated from Streptomyces coelicolor and demonstrated potent anticancer activity against breast cancer cell lines.[5][7] Its mechanism of action was identified as the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell proliferation, survival, and metastasis.[5][7]

Derivatives synthesized from this compound could be screened for similar activity. The nitro group, after potential reduction to an amine, offers a new vector for chemical modification to optimize potency and selectivity against kinases in this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PDK1->AKT Phosphorylates AKT_a AKT (Active) AKT->AKT_a Proliferation Cell Proliferation, Survival, Growth AKT_a->Proliferation Promotes Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT pathway and potential inhibition points.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Furthermore, derivatives of the precursor 2-chloro-5-nitrobenzoic acid have recently been shown to possess broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[8][9] This suggests that both the parent scaffold and its derivatives could serve as a promising starting point for developing new antibiotics to combat drug-resistant bacteria.

Compound Class Therapeutic Area Key Findings Reference
2-Amino-3-chlorobenzoic acidAnticancerInduces apoptosis in breast cancer cells via PI3K/AKT inhibition. IC50 = 5 µM (48h, MDA-MB-231).[7]
2-Chloro-5-nitrobenzoic acid DerivativesAntibacterialMethylethanolammonium salt showed broad-spectrum activity. A coordination polymer showed selective efficacy against MRSA.[8]
Substituted QuinazolinonesMultipleWide range of activities including anticancer, anti-inflammatory, and antimicrobial.[4][5]
N-phenyl anthranilic acidsAnti-inflammatoryBasis for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][10]

Table 1: Summary of biological activities for structurally related compounds.

Experimental Protocols

The following is a representative, field-proven protocol for the synthesis of a 2,3-disubstituted 6-nitro-8-chloro-4(3H)-quinazolinone derivative, adapted from established methodologies for similar anthranilic acids.[5][11]

Objective: To synthesize 8-chloro-6-nitro-2-phenyl-3-propyl-3,4-dihydroquinazolin-4-one.

Materials & Reagents
  • This compound (1 equiv.)

  • Benzoyl chloride (1.1 equiv.)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Propylamine (1.2 equiv.)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and purification apparatus (e.g., column chromatography).

Step-by-Step Methodology

Step 1: N-Acylation

  • In a 100 mL round-bottom flask, dissolve 1 equivalent of this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise with constant stirring. Causality Note: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water (approx. 10x volume of pyridine) to precipitate the N-benzoyl product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to Benzoxazinone

  • Place the dried N-benzoyl intermediate from Step 1 into a round-bottom flask.

  • Add an excess of acetic anhydride (approx. 10-15 mL per gram of intermediate).

  • Reflux the mixture for 2-4 hours. Causality Note: Acetic anhydride acts as both the solvent and dehydrating agent to facilitate the cyclization.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Collect the precipitated 8-chloro-6-nitro-2-phenyl-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.

Step 3: Ring Transformation to Quinazolinone

  • In a round-bottom flask, suspend the benzoxazinone from Step 2 in glacial acetic acid.

  • Add 1.2 equivalents of propylamine.

  • Heat the mixture under reflux for 6-8 hours. Causality Note: The amine opens the benzoxazinone ring and subsequently cyclizes to form the more stable quinazolinone core.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate directly from the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure quinazolinone derivative.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

References

The Strategic Utility of 2-Amino-3-chloro-5-nitrobenzoic Acid in Heterocyclic Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the myriad of starting materials, 2-Amino-3-chloro-5-nitrobenzoic acid stands out as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an aniline amine, a carboxylic acid, and electron-withdrawing chloro and nitro groups—provides a rich tapestry of reactivity, enabling the construction of complex polycyclic systems. These systems, including quinazolinones, acridones, and benzodiazepines, form the core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways originating from this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower the synthesis of these valuable heterocyclic scaffolds.

I. Synthesis of Quinazolinone Derivatives: A Privileged Scaffold

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with a wide spectrum of therapeutic activities.[1] The strategic placement of the nitro group at the 5-position of the starting anthranilic acid derivative allows for the synthesis of 6-nitroquinazolinones, which can be readily reduced to the corresponding amino group for further functionalization.[1]

A. Mechanistic Insight: The Path to Quinazolinone Formation

The synthesis of the quinazolinone ring system from this compound typically proceeds through a two-step sequence involving acylation followed by cyclization. The initial acylation of the amino group with an acid chloride or anhydride forms an N-acyl intermediate. Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride, facilitates an intramolecular cyclization to form a benzoxazinone intermediate.[2] This benzoxazinone is then treated with an amine (or ammonia for an unsubstituted N3 position) which opens the oxazinone ring and subsequently closes to form the more stable quinazolinone ring system.

B. Experimental Protocol: Synthesis of 8-Chloro-6-nitro-2-substituted-quinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2-substituted quinazolinone derivatives.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (or another suitable base)

  • Acetic anhydride

  • Ammonia solution (or a primary amine)

  • Toluene

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, filtration apparatus, chromatography columns)

Workflow Diagram:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization to Benzoxazinone cluster_2 Step 3: Quinazolinone Formation A This compound + Acid Chloride B N-Acyl Intermediate A->B Pyridine, Toluene C N-Acyl Intermediate D Benzoxazinone Intermediate C->D Acetic Anhydride, Reflux E Benzoxazinone Intermediate F 8-Chloro-6-nitro-2-substituted- quinazolin-4(3H)-one E->F Amine/Ammonia, Ethanol, Reflux

Caption: General workflow for the three-step synthesis of quinazolinones.

Procedure:

  • N-Acylation: In a round-bottom flask, dissolve this compound in dry toluene. Add a slight excess of pyridine. To this stirring solution, add the desired acid chloride dropwise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Formation of the Benzoxazinone Intermediate: After the acylation is complete, add acetic anhydride to the reaction mixture and heat to reflux for 2-3 hours.[2] The excess solvent and acetic anhydride can be removed under reduced pressure.

  • Quinazolinone Synthesis: To the crude benzoxazinone intermediate, add ethanol followed by an excess of the desired amine or ammonia solution.[1] Heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: After cooling, the precipitated product can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Data Summary Table:

Substituent (R)ReagentYield (%)Melting Point (°C)
MethylAcetyl chloride85-90>300
PhenylBenzoyl chloride80-88285-288
EthylPropionyl chloride82-87295-298

II. Synthesis of Acridone Derivatives: A Pathway to Bioactive Alkaloids

Acridone alkaloids represent a significant class of natural products with a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.[3] The synthesis of the acridone core can be achieved through the cyclization of N-phenylanthranilic acids, which can be prepared from this compound.

A. Mechanistic Insight: The Ullmann Condensation and Cyclization Cascade

The synthesis of acridones from this compound typically involves an initial Ullmann condensation with a substituted phenol or aniline derivative to form an N-arylanthranilic acid. This is followed by an acid-catalyzed intramolecular cyclization. The cyclization proceeds via an electrophilic attack of the carboxylic acid (or its activated form) onto the electron-rich aromatic ring of the N-aryl substituent, followed by dehydration to form the tricyclic acridone system.

B. Experimental Protocol: Synthesis of Chloro-Nitro-Substituted Acridones

This protocol describes a general method for the synthesis of acridone derivatives.

Materials:

  • This compound

  • Substituted phenol or aniline

  • Potassium carbonate

  • Copper catalyst (e.g., copper(I) iodide or copper powder)

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Standard laboratory glassware and purification apparatus

Workflow Diagram:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound + Substituted Phenol/Aniline B N-Aryl-2-amino-3-chloro- 5-nitrobenzoic acid A->B K2CO3, Cu Catalyst, DMF, Heat C N-Aryl-2-amino-3-chloro- 5-nitrobenzoic acid D Substituted Chloro-Nitro-Acridone C->D Polyphosphoric Acid, Heat

Caption: Two-step synthesis of acridone derivatives.

Procedure:

  • Ullmann Condensation: In a round-bottom flask, combine this compound, the substituted phenol or aniline, potassium carbonate, and a catalytic amount of copper powder in DMF. Heat the mixture at 120-150 °C for 12-24 hours, monitoring the reaction by TLC.

  • Work-up of N-Aryl Intermediate: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the N-arylanthranilic acid derivative. Collect the solid by filtration and wash with water.

  • Intramolecular Cyclization: Add the dried N-arylanthranilic acid to polyphosphoric acid and heat at 100-140 °C for 2-4 hours.[4]

  • Final Work-up and Purification: Carefully pour the hot reaction mixture onto ice. The precipitated acridone can be collected by filtration, washed with water, and then a sodium bicarbonate solution to remove any unreacted acid. The crude product can be purified by recrystallization or column chromatography.

III. Synthesis of Benzodiazepine Precursors: Accessing a Key Pharmacophore

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[5][6] The synthesis of the benzodiazepine core often relies on precursors derived from 2-aminobenzophenones.[5][7] While this compound is not a direct precursor to a benzophenone, it can be converted to intermediates that lead to the benzodiazepine scaffold.

A. Synthetic Strategy: Conversion to 2-Aminobenzamide and Cyclization

A plausible synthetic route involves the conversion of the carboxylic acid moiety of this compound into an amide, followed by reactions that build the seven-membered diazepine ring. For instance, the corresponding 2-aminobenzamide can be reacted with an α-haloketone or a similar bifunctional electrophile to construct the benzodiazepine ring.

B. Experimental Protocol: Synthesis of a 2-Aminobenzamide Intermediate

This protocol details the synthesis of 2-amino-3-chloro-5-nitrobenzamide, a key intermediate for benzodiazepine synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dichloromethane (DCM)

  • Ammonia solution (concentrated)

  • Standard laboratory glassware and purification apparatus

Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A This compound B 2-Amino-3-chloro-5-nitrobenzoyl chloride A->B SOCl2, DCM, Reflux C 2-Amino-3-chloro-5-nitrobenzoyl chloride D 2-Amino-3-chloro-5-nitrobenzamide C->D Conc. Ammonia, 0 °C to RT

Caption: Two-step synthesis of the benzamide intermediate.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in dry DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the acid chloride solution to a stirred, cooled solution of concentrated aqueous ammonia.

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir for an additional hour. The precipitated 2-amino-3-chloro-5-nitrobenzamide can be collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Conclusion

This compound is a remarkably versatile and valuable starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, providing access to complex molecular scaffolds such as quinazolinones, acridones, and precursors to benzodiazepines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and development, facilitating the exploration of novel chemical space and the generation of new therapeutic agents.

References

Application Notes & Protocols: Strategic Nitration of 2-Amino-3-chlorobenzoic Acid for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

2-Amino-3-chlorobenzoic acid is a valuable substituted anthranilic acid derivative utilized as a foundational building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure is a precursor for various heterocyclic systems, including quinazolinones, which are investigated for anti-inflammatory, antimicrobial, and antiallergic properties.[2] The introduction of a nitro group (–NO₂) onto this aromatic scaffold further enhances its synthetic versatility, opening pathways to novel derivatives through subsequent chemical transformations of the nitro moiety.

However, the direct nitration of 2-amino-3-chlorobenzoic acid presents a significant synthetic hurdle. The molecule contains a strongly activating amino group (–NH₂) and a deactivating, meta-directing carboxylic acid group (–COOH). The potent amino group is highly susceptible to oxidation by the strong nitric acid used in nitration, leading to degradation and the formation of undesired byproducts.[3] Furthermore, the competing directing effects of the substituents can result in a mixture of isomers, complicating purification and reducing the yield of the desired product.[4]

This guide provides a comprehensive, field-proven protocol that circumvents these challenges through a strategic three-step approach:

  • Protection of the reactive amino group as an acetamide.

  • Regioselective nitration of the protected intermediate.

  • Deprotection to yield the target nitro-substituted aminobenzoic acid.

This methodology ensures a controlled reaction, minimizes byproduct formation, and delivers a high-purity product, addressing the needs of researchers in medicinal chemistry and process development.

Mechanistic Rationale and Strategic Workflow

The core of this protocol lies in temporarily masking the amino group's reactivity. Acetylation converts the –NH₂ group into an acetamido group (–NHCOCH₃). This transformation has two critical effects:

  • Prevents Oxidation: The acetamido group is significantly less susceptible to oxidation by nitric acid compared to the free amino group.[3]

  • Modulates Directing Effects: While still an activating, ortho, para-directing group, the steric bulk and electronic influence of the acetamido group are different from the amino group, leading to a more controlled and predictable regiochemical outcome during nitration.

The acetamido group, being a powerful ortho, para-director, will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to itself (the 5-position), which is also meta to the deactivating carboxyl group. This alignment of directing effects leads to the preferential formation of the 5-nitro isomer.

The overall synthetic pathway is visualized below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 2-Amino-3-chlorobenzoic Acid B 2-Acetamido-3-chlorobenzoic Acid A->B Acetic Anhydride (CH₃CO)₂O C 2-Acetamido-3-chloro-5-nitrobenzoic Acid B->C Mixed Acid (HNO₃ / H₂SO₄) D 2-Amino-3-chloro-5-nitrobenzoic Acid (Final Product) C->D Acid Hydrolysis (e.g., aq. HCl)

Caption: Workflow for the protected nitration of 2-amino-3-chlorobenzoic acid.

Detailed Experimental Protocols

Safety First: All manipulations involving concentrated acids must be performed in a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, is mandatory.[5] Nitration reactions are exothermic and can become hazardous if not properly controlled.[6] Always have an ice bath ready for emergency cooling.

Protocol 1: Protection via Acetylation

This step protects the amino group to prevent oxidation during nitration.[3]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Glacial acetic acid

  • Acetic anhydride

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-amino-3-chlorobenzoic acid in 80 mL of glacial acetic acid. Gentle warming may be required.

  • To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride dropwise.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

  • Collect the white precipitate (2-acetamido-3-chlorobenzoic acid) by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to achieve high purity.

  • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Nitration of 2-Acetamido-3-chlorobenzoic Acid

This is the critical step where the nitro group is introduced. Strict temperature control is essential for safety and selectivity.[3][7]

Materials:

  • Dried 2-acetamido-3-chlorobenzoic acid (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a 250 mL beaker or flask, carefully add 40 mL of concentrated sulfuric acid. Cool the acid in an ice-salt bath to a temperature between 0°C and 5°C.

  • While maintaining the low temperature, slowly add the dried 2-acetamido-3-chlorobenzoic acid from the previous step in small portions with continuous stirring. Ensure the temperature does not rise above 10°C.

  • In a separate, smaller flask, prepare the nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this "mixed acid" in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be controlled to keep the internal reaction temperature strictly below 15°C.[7]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 1-2 hours.

  • Carefully pour the reaction mixture onto a large beaker containing approximately 400 g of crushed ice. This quenching step will precipitate the nitrated product.[8]

  • Stir the ice slurry until all the ice has melted.

  • Collect the pale-yellow precipitate (2-acetamido-3-chloro-5-nitrobenzoic acid) by vacuum filtration.

  • Wash the solid extensively with cold deionized water until the washings are neutral to pH paper. This removes residual acids.[9]

  • Dry the product thoroughly. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 3: Deprotection via Acid Hydrolysis

This final step removes the acetyl protecting group to reveal the free amino group, yielding the target molecule.

Materials:

  • Dried 2-acetamido-3-chloro-5-nitrobenzoic acid (from Protocol 2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized water

Procedure:

  • Place the dried 2-acetamido-3-chloro-5-nitrobenzoic acid into a round-bottom flask.

  • Add a mixture of 50 mL of water and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.

  • Slowly neutralize the cooled solution by adding sodium hydroxide solution dropwise until the pH is approximately 4-5. The final product, this compound, will precipitate out.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water and dry it in a vacuum oven.

  • Confirm the purity and identity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[10]

Quantitative Data and Characterization

The following table summarizes the expected parameters for this synthetic sequence. Yields are indicative and may vary based on experimental scale and technique.

StepReactantKey ReagentsTemp. (°C)Time (h)ProductExpected Yield
1. Protection 2-Amino-3-chlorobenzoic acidAcetic anhydride, Acetic acidReflux12-Acetamido-3-chlorobenzoic acid90-95%
2. Nitration 2-Acetamido-3-chlorobenzoic acidHNO₃ / H₂SO₄0-152-32-Acetamido-3-chloro-5-nitrobenzoic acid85-90%
3. Deprotection 2-Acetamido-3-chloro-5-nitrobenzoic acidaq. HClReflux1-2This compound90-96%

Mechanistic Visualization: Electrophilic Aromatic Substitution

The key nitration step proceeds via the classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺) is generated in situ and acts as the potent electrophile.[10]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H3O+ H₃O⁺ HNO3->H3O+ Protonation & Dehydration HSO4- HSO₄⁻ HNO3->HSO4- Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ Protonation & Dehydration H2SO4->H3O+ Protonation & Dehydration H2SO4->HSO4- Protonation & Dehydration A Substituted Benzene Ring B Sigma Complex (Arenium Ion) [Resonance Stabilized] A->B + NO₂⁺ C Nitrated Product B->C - H⁺

Caption: Mechanism for the nitration of an aromatic compound.

References

Purification of 2-Amino-3-chloro-5-nitrobenzoic Acid by Recrystallization: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-chloro-5-nitrobenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method leverages the principle that the solubility of a solid in a solvent generally increases with temperature.[1] By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the target compound forms pure crystals, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[2] This application note provides a detailed protocol for the purification of this compound using recrystallization, designed for researchers, scientists, and professionals in drug development.

Principle of Recrystallization

The efficacy of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this process should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at room temperature or below.

  • Favorable solubility profile for impurities , meaning impurities are either highly soluble at all temperatures or insoluble in the hot solvent.

  • Chemical inertness towards the compound being purified.

  • A boiling point lower than the melting point of the compound to prevent the compound from "oiling out".

  • Volatility to allow for easy removal from the purified crystals.

For this compound, a polar aromatic compound, polar solvents are likely to be effective. Based on solubility data for structurally similar compounds, such as other nitrobenzoic acids, ethanol is a promising solvent choice.[2] The solubility of related nitroaromatic acids in ethanol shows a significant increase with temperature, which is a key requirement for successful recrystallization.[2]

Solvent Selection Rationale

Solvent SystemRationaleSuitability
Ethanol Structurally similar compounds, like 2-Amino-5-nitrobenzoic acid, show good recrystallization behavior in ethanol.[2] Ethanol is a polar solvent capable of hydrogen bonding with the amino and carboxylic acid groups of the target molecule.Primary Recommendation
Ethanol/Water For polar molecules, an alcohol/water mixture is a frequently effective mixed-solvent system.[3] Water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.Alternative Mixed-Solvent System
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. The addition of water as an anti-solvent can induce crystallization.Secondary Alternative

Experimental Protocol

This protocol details the steps for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

  • Desiccator or vacuum oven

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol to create a slurry.

    • Gently heat the mixture on a heating mantle or hot plate with continuous stirring.

    • Add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[2]

  • Decolorization (Optional):

    • If the solution has a noticeable color from impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.[2]

    • Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • If activated charcoal was used, or if there are insoluble solid impurities, a hot gravity filtration is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.[2]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor and dissolved impurities.[2]

  • Drying:

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a low temperature.[2]

Process Visualization

The following diagram illustrates the key stages of the recrystallization workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Gravity Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Recrystallization Workflow Diagram

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Ethanol is a flammable liquid. Avoid open flames and use a certified heating mantle or steam bath as the heat source.[2]

  • Handle hot glassware with caution using tongs or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for comprehensive safety and handling information.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
Oiling out The boiling point of the solvent is too close to or above the melting point of the compound.Use a lower-boiling solvent or a different solvent system.
No crystals form on cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Add a "seed" crystal of the pure compound.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent for dissolution.
Crystals were washed with solvent that was not cold.Ensure the wash solvent is ice-cold.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated.

References

functionalization of the carboxylic acid group in 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the Carboxylic Acid Group in 2-Amino-3-chloro-5-nitrobenzoic Acid

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group—makes it a versatile starting material for synthesizing a diverse range of complex molecules. The carboxylic acid group serves as the primary handle for derivatization, enabling the construction of esters, amides, and other functionalities that are pivotal in tuning the pharmacological and material properties of the final compounds.

However, the very features that make this molecule attractive also present distinct synthetic challenges. The interplay of electronic effects and the presence of multiple reactive sites necessitate a carefully considered approach to selectively modify the carboxylic acid. This guide provides a detailed exploration of the key strategies for this functionalization, explaining the rationale behind protocol choices and offering step-by-step methodologies for practical implementation in the laboratory.

Core Synthetic Challenges and Strategic Considerations

Successfully functionalizing the carboxylic acid of this compound requires navigating three primary challenges:

  • Competing Nucleophilicity: The aniline-type amino group at the C2 position is nucleophilic and can compete with external nucleophiles in reactions targeting the carboxylic acid. This is particularly problematic in amide bond formation, where the amino group could potentially react with an activated carboxyl intermediate, leading to polymerization or undesired side products.

  • Electronic Deactivation: The potent electron-withdrawing effects of the nitro and chloro groups significantly increase the acidity of the carboxylic acid. While this can facilitate certain reactions, it also deactivates the aromatic ring, influencing the overall reactivity profile of the molecule.

  • Steric Hindrance: The ortho-positioning of the amino and chloro groups relative to the carboxylic acid can create steric congestion, potentially slowing reaction kinetics and requiring more forcing conditions or specialized reagents to achieve high conversion.

A central strategic decision is whether to employ a protecting group for the C2-amino function. For robust, high-yielding transformations, especially in multi-step syntheses, protecting the amino group is often the most reliable path. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and its stability to many conditions used for carboxyl group activation, followed by its straightforward removal under acidic conditions[1][2].

Workflow for Carboxylic Acid Functionalization

The diagram below outlines the primary pathways for converting the carboxylic acid group of the target molecule into esters and amides, including the decision point for amine protection.

G cluster_0 Starting Material cluster_1 Decision Point cluster_2 Protected Intermediate cluster_4 Products SM 2-Amino-3-chloro- 5-nitrobenzoic Acid Protect Protect Amino Group? (e.g., Boc Anhydride) SM->Protect Consider side reactions ProtectedSM N-Boc Protected Acid Protect->ProtectedSM Yes Ester Esterification (e.g., Fischer-Speier) Protect->Ester No (Direct Esterification) Coupling Direct Amidation (e.g., EDC, HATU) Protect->Coupling No (Direct Amidation, risk of side reaction) Acyl Acyl Chloride Formation (e.g., SOCl₂) ProtectedSM->Acyl ProtectedSM->Coupling EsterP Ester Derivative Ester->EsterP AmideP Amide Derivative Acyl->AmideP + Amine, then Deprotect Coupling->AmideP + Amine, then Deprotect G A N-Boc Protected Acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C N-Boc Protected Amide B->C R₁R₂NH, Base (e.g., TEA) D Final Amide Product C->D Deprotection (e.g., TFA)

References

The Strategic Synthesis of Novel Azo Dyes Utilizing 2-Amino-3-chloro-5-nitrobenzoic Acid: A Guide for Advanced Chromophore Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive, technically-grounded guide for the utilization of 2-Amino-3-chloro-5-nitrobenzoic acid as a precursor in the synthesis of novel azo dyes. This document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow. The protocols herein are designed to be self-validating systems, grounded in established principles of organic chemistry.

Introduction: The Chemical Potential of this compound in Azo Dye Synthesis

This compound is a highly functionalized aromatic amine, making it a compelling starting material for the development of novel azo dyes. The strategic placement of its substituent groups—an amine, a chloro group, a nitro group, and a carboxylic acid—offers a unique combination of properties that can be exploited to fine-tune the characteristics of the resulting chromophores.

  • The Amino Group: The primary amine at the 2-position is the key functional group for the initiation of azo dye synthesis via diazotization.[1][2]

  • The Chloro and Nitro Groups: The electron-withdrawing nature of the chloro and nitro groups at the 3- and 5-positions, respectively, significantly influences the electronic properties of the aromatic ring. This, in turn, can modulate the color of the final dye, often leading to a bathochromic (deepening of color) shift in the absorption spectrum.[2]

  • The Carboxylic Acid Group: The carboxylic acid moiety provides a handle for further functionalization. For instance, it can be used to improve the solubility of the dye in aqueous or polar solvent systems, or it can be a site for covalent attachment to substrates, a key feature in the design of reactive dyes.[2]

The general synthetic pathway for producing azo dyes from this compound follows the well-established two-step process of diazotization followed by azo coupling.[3][4]

The Core Synthesis: From Amine to Azo Dye

The synthesis of azo dyes from this compound is a sequential two-part process. The first is the conversion of the primary aromatic amine into a diazonium salt (diazotization), followed by the reaction of this highly reactive intermediate with an electron-rich coupling component (azo coupling).

Part 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a fine suspension of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly, and in a dropwise manner, add the cold sodium nitrite solution to the stirred amine suspension, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the amine has been converted. A slight excess of nitrous acid is desirable to ensure complete reaction.

  • The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent azo coupling step.

Part 2: Azo Coupling

The diazonium salt formed in the first step is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in an electrophilic aromatic substitution reaction to form the stable azo dye.[2][5]

Materials:

  • Diazonium salt solution from the previous step

  • Coupling component (e.g., phenol, 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (for phenolic coupling components)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen coupling component in an appropriate solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used to form the more reactive phenoxide ion. For aromatic amines, a weakly acidic solution is often employed.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye should form. The color will depend on the specific coupling component used.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours, then allow it to slowly warm to room temperature to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Reaction Mechanisms and Workflow Visualization

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the key reaction pathways and the overall experimental workflow.

Diazotization Amine This compound Diazonium Diazonium Salt Amine->Diazonium 0-5 °C NaNO2 NaNO₂ NaNO2->Diazonium HCl HCl (aq) HCl->Diazonium AzoCoupling Diazonium Diazonium Salt AzoDye Azo Dye Diazonium->AzoDye CouplingComponent Coupling Component (e.g., Phenol) CouplingComponent->AzoDye 0-5 °C Workflow Start Start Diazotization Diazotization of This compound Start->Diazotization AzoCoupling Azo Coupling with selected component Diazotization->AzoCoupling Isolation Isolation of Crude Dye (Filtration) AzoCoupling->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization of Purified Dye Purification->Characterization End End Characterization->End

References

The Versatile Reactivity of 2-Amino-3-chloro-5-nitrobenzoic Acid: A Guide to Key Reaction Mechanisms and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block in Medicinal Chemistry

2-Amino-3-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in the synthesis of a diverse array of heterocyclic systems and other complex organic molecules. Its unique arrangement of an amino group, a carboxylic acid, a chloro substituent, and a nitro group on the benzene ring imparts a rich and tunable reactivity. The electron-withdrawing nature of the nitro and chloro groups significantly influences the nucleophilicity of the amino group and the electrophilicity of the aromatic ring, making it a valuable precursor for constructing novel molecular architectures with potential therapeutic applications. This application note provides an in-depth exploration of the key reaction mechanisms of this compound with various reagents, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles: A Tale of Three Functional Groups

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups: the amino group, the carboxylic acid, and the chloro substituent, all influenced by the strongly deactivating nitro group.

  • The Amino Group: While the nitro group reduces its basicity and nucleophilicity, the 2-amino group remains a key site for reactions such as acylation, alkylation, and diazotization. These transformations are fundamental for introducing diverse side chains and for initiating cyclization cascades.

  • The Carboxylic Acid Group: The carboxylic acid at the 1-position readily undergoes esterification and amidation, providing another handle for molecular elaboration. Furthermore, its ortho relationship with the amino group is pivotal for the formation of six-membered heterocyclic rings.

  • The Chloro Substituent: The chlorine atom at the 3-position, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution, although this often requires forcing conditions or metal catalysis. This allows for the introduction of various nucleophiles directly onto the aromatic core.

This guide will delve into the practical applications of these principles through a series of detailed protocols for key transformations.

Section 1: Acylation of the Amino Group and Subsequent Cyclization to Benzoxazinones

Acylation of the 2-amino group is often the first step in the synthesis of more complex heterocyclic systems. The resulting N-acyl derivative is a key intermediate for the preparation of benzoxazinones, which are themselves valuable precursors for quinazolinones and other biologically active molecules.

Mechanistic Rationale

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). The strong electron-withdrawing effect of the nitro group makes the amino group less nucleophilic than in aniline, often necessitating the use of a base or elevated temperatures.

The subsequent cyclization to a benzoxazinone is an intramolecular dehydration reaction. The N-acyl group and the adjacent carboxylic acid are perfectly positioned for a condensation reaction, typically promoted by a dehydrating agent like acetic anhydride, to form the six-membered oxazinone ring.[1][2]

Experimental Protocol 1: Synthesis of 2-Acetamido-3-chloro-5-nitrobenzoic Acid

Objective: To acylate the amino group of this compound using acetic anhydride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound216.572.17 g0.01
Acetic anhydride102.095 mL~0.05
Glacial acetic acid60.0520 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.17 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

  • Slowly add 5 mL of acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the product in a vacuum oven at 60 °C to afford 2-acetamido-3-chloro-5-nitrobenzoic acid as a pale-yellow solid.

Experimental Protocol 2: Synthesis of 8-chloro-2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

Objective: To cyclize 2-acetamido-3-chloro-5-nitrobenzoic acid to the corresponding benzoxazinone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetamido-3-chloro-5-nitrobenzoic acid258.592.59 g0.01
Acetic anhydride102.0915 mL~0.15

Procedure:

  • Place 2.59 g (0.01 mol) of 2-acetamido-3-chloro-5-nitrobenzoic acid in a 50 mL round-bottom flask.

  • Add 15 mL of acetic anhydride.

  • Heat the mixture under reflux for 3 hours.[1]

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product to obtain 8-chloro-2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

Acylation_and_Cyclization start This compound intermediate 2-Acetamido-3-chloro-5-nitrobenzoic acid start->intermediate Acylation (Protocol 1) acetic_anhydride Acetic Anhydride product 8-chloro-2-methyl-6-nitro-4H-3,1-benzoxazin-4-one intermediate->product Cyclization (Protocol 2) Esterification start This compound product Methyl 2-amino-3-chloro-5-nitrobenzoate start->product Fischer Esterification (Protocol 3) methanol Methanol methanol->product h2so4 H₂SO₄ (cat.) h2so4->product Quinazolinone_Synthesis start 8-chloro-2-methyl-6-nitro-4H-3,1-benzoxazin-4-one product 8-chloro-6-nitroquinazolin-4(3H)-one start->product Cyclocondensation (Protocol 4) nh4oac Ammonium Acetate nh4oac->product Ullmann_Condensation start This compound product 2-Amino-3-(phenylamino)-5-nitrobenzoic acid start->product Ullmann Condensation (Protocol 5) aniline Aniline aniline->product catalyst CuI, L-Proline, K₂CO₃ catalyst->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve consistent and high-purity results.

Part 1: Understanding the Synthetic Strategy

The synthesis of this compound is a multi-step process where reaction sequence and condition control are paramount for achieving high yield and purity. The primary challenge lies in the regioselective introduction of the chloro group onto the 2-amino-5-nitrobenzoic acid backbone. The existing amino and nitro groups strongly influence the reactivity and selectivity of the aromatic ring.

The most logical and commonly adapted pathway is the direct chlorination of 2-amino-5-nitrobenzoic acid. The powerful activating and ortho-, para-directing effect of the amino group, combined with the deactivating, meta-directing effect of the nitro and carboxylic acid groups, favors the introduction of the electrophile (chlorine) at the C-3 position.

Recommended Synthetic Workflow

Synthetic_Pathway Start 2-Amino-5-nitrobenzoic acid (Starting Material) Chlorination Step 1: Electrophilic Chlorination Start->Chlorination Chlorinating Agent (e.g., NCS, SO2Cl2) Solvent (e.g., DMF, Acetic Acid) Intermediate Crude 2-Amino-3-chloro- 5-nitrobenzoic acid Chlorination->Intermediate Reaction Workup (Precipitation) Purification Step 2: Purification (Recrystallization) Intermediate->Purification Hot Solvent (e.g., Ethanol) Product High-Purity Product Purification->Product

Caption: Recommended synthesis route for this compound.

Part 2: Troubleshooting Guide & Yield Optimization

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: My overall yield is significantly lower than expected (<50%). What are the most likely causes and how can I troubleshoot this?

A1: Low yield is a multifaceted issue that typically stems from problems in the chlorination step or losses during product isolation. A systematic approach is essential for diagnosis.

Initial Diagnostic Questions:

  • Was the starting material pure? Impurities in the initial 2-amino-5-nitrobenzoic acid can inhibit the reaction or lead to difficult-to-remove side products. Verify the purity of your starting material by melting point or NMR spectroscopy.

  • How was the reaction monitored? Relying solely on reaction time is insufficient. Thin-Layer Chromatography (TLC) is crucial to track the consumption of the starting material and the formation of the product. An incomplete reaction is a primary cause of low yield.[1]

  • What were the workup and purification procedures? Significant product loss can occur during precipitation and recrystallization.[1]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Reported Check_SM Purity of Starting Material (SM) Verified? Start->Check_SM Check_Reaction Reaction Monitored to Completion (TLC)? Check_SM->Check_Reaction Yes Purify_SM Action: Purify Starting Material Check_SM->Purify_SM No Check_Workup Review Workup & Purification Protocol Check_Reaction->Check_Workup Yes Optimize_Reaction Action: Increase Reaction Time/Temp or Re-evaluate Stoichiometry Check_Reaction->Optimize_Reaction No Optimize_Workup Action: Optimize Precipitation pH & Recrystallization Solvent Volume Check_Workup->Optimize_Workup Losses Suspected

Caption: A logical workflow for diagnosing the root cause of low product yield.

Q2: My TLC plate shows multiple spots after the chlorination reaction. What are these byproducts and how can I minimize them?

A2: The formation of multiple products indicates a lack of selectivity in the chlorination step. The primary culprits are typically over-chlorination or reaction at undesired positions.

  • Likely Side Product: The most probable side product is 2-Amino-3,5-dichloro-5-nitrobenzoic acid , resulting from a second chlorination event. The initial product, being an activated aromatic ring, can undergo further electrophilic substitution if the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Causality & Mitigation:

    • Stoichiometry of Chlorinating Agent: Use of excess chlorinating agent is the most common cause. Employ a precise 1.0 to 1.1 molar equivalent of the chlorinating agent relative to the starting material.

    • Reaction Temperature: While some reactions require heat, electrophilic chlorinations on activated rings can often proceed at room temperature or slightly below. High temperatures can decrease selectivity. A patent for a similar chlorination of 2-amino-3-methylbenzoic acid suggests temperatures of 90-110°C, but this may be too aggressive for your substrate.[2] It is recommended to start at a lower temperature (e.g., 25-40°C) and monitor via TLC.

    • Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. N-Chlorosuccinimide (NCS) is often preferred for its controlled reactivity compared to stronger agents like sulfuryl chloride (SO₂Cl₂).

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) DMF or Acetic Acid, 25-60°CHigh selectivity, easy to handle solidHigher cost, reaction can be slow
Sulfuryl Chloride (SO₂Cl₂) Acetonitrile or neat, 0-25°CInexpensive, highly reactiveLower selectivity, can lead to over-chlorination, corrosive
Cyanuric Chloride Dichloroethane, 25-30°CCost-effectiveRequires careful stoichiometric control
Q3: I am experiencing significant product loss during the final purification step. How can I improve my product recovery?

A3: Product loss during purification, especially recrystallization, is common but can be minimized with careful technique.

  • Optimize Precipitation: The product is an amino acid derivative and is amphoteric. After quenching the reaction, the pH of the aqueous solution must be carefully adjusted to the isoelectric point to ensure maximum precipitation. For similar aminobenzoic acids, optimal precipitation occurs in a pH range of 3-4.[1] Adjust the pH slowly with dilute acid (e.g., 1M HCl) and monitor for the point of maximum solid formation.

  • Recrystallization Technique: The key principle is to use a minimal amount of hot solvent to fully dissolve the crude product.[1]

    • Solvent Choice: Ethanol is a commonly used and effective solvent for this class of compounds.[1]

    • Procedure: Heat your chosen solvent to boiling. Add the hot solvent portion-wise to your crude product with stirring until everything just dissolves. Using a large excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Washing: After filtering the purified crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor without re-dissolving the product.

Part 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their specific laboratory conditions and analytical results.

Protocol: Chlorination of 2-Amino-5-nitrobenzoic acid using NCS

Materials:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-nitrobenzoic acid in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) portion-wise at room temperature (20-25°C). A slight exotherm may be observed. If the temperature rises above 40°C, use a water bath for cooling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane with a few drops of acetic acid) every 30 minutes. The reaction is complete when the starting material spot is no longer visible. This may take 2-4 hours.

  • Workup - Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of DMF used). A yellow precipitate should form.

  • pH Adjustment: Slowly add 1M HCl to the stirred slurry to adjust the pH to approximately 3-4. This will ensure complete precipitation of the product.[1]

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual DMF and succinimide.

  • Purification - Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath for at least 1 hour.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 60-70°C. Characterize the final product by NMR, IR, and melting point analysis.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this synthesis?

    • A: Chlorinating agents like NCS and SO₂Cl₂ are corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction may be exothermic, so careful, portion-wise addition of reagents is crucial.

  • Q2: Can I use a different starting material?

    • A: An alternative route could be the nitration of 2-amino-3-chlorobenzoic acid. However, nitration reactions can be hazardous and often produce isomeric impurities that are difficult to separate.[3][4] The recommended chlorination of 2-amino-5-nitrobenzoic acid is generally a cleaner and more selective transformation.

  • Q3: My product appears dark or discolored. What is the cause?

    • A: Discoloration often arises from oxidation of the amino group or residual impurities. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if possible. A charcoal treatment during the hot recrystallization step can sometimes help remove colored impurities.

References

identification of by-products in 2-Amino-3-chloro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of common synthetic by-products. Our approach is grounded in established chemical principles and validated analytical techniques to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to diagnose and resolve common problems related to by-product formation.

Question 1: My final product shows a lower-than-expected melting point and broad peaks in the 1H NMR spectrum. What is the likely cause?

Answer: A depressed melting point and broad NMR signals are classic indicators of an impure sample. In the synthesis of this compound, this is most commonly due to the presence of one or more isomeric by-products .

Causality: The synthesis of this molecule likely involves electrophilic aromatic substitution reactions (i.e., nitration and chlorination). The directing effects of the substituents on the benzoic acid ring (the activating -NH₂ group and the deactivating but ortho-, para-directing -Cl and -COOH groups) are not perfectly selective. This can lead to the formation of regioisomers where the chloro and nitro groups are positioned at different locations on the aromatic ring. For instance, during the nitration of a 2-amino-3-chlorobenzoic acid precursor, the nitro group could add to the C5 position (desired product) or the C3 position, leading to an isomeric impurity. A patent for a related synthesis explicitly notes that nitrating ortho-chloro-benzoic acid produces a mixture of 2-chloro-5-nitro-benzoic acid and the isomeric 2-chloro-3-nitro-benzoic acid[1][2].

Troubleshooting Steps:

  • Preliminary TLC Analysis: Run a thin-layer chromatogram using a solvent system of varying polarity (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to see if you can resolve the crude product into multiple spots.

  • HPLC-UV Analysis: The most reliable method for confirming the presence of isomers is High-Performance Liquid Chromatography (HPLC). Isomers will often have slightly different retention times.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Isomeric by-products will have the exact same molecular weight and thus the same molecular ion peak (M+H⁺ or M-H⁻) as the desired product, but will elute at different times.

Question 2: My LC-MS analysis shows a peak with the correct mass for my product, but also a significant peak with a mass of M+44 Da. What could this be?

Answer: A peak with a mass difference of +44 Da (relative to the desired product's mass of 216.58 g/mol ) strongly suggests the presence of a dinitro-substituted by-product .

Causality: Nitration reactions are highly exothermic and can be difficult to control. If the reaction temperature is too high or the concentration of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is excessive, over-nitration can occur[1][2]. An additional nitro group (-NO₂) adds 45 g/mol , but the substitution replaces a hydrogen atom (-1 g/mol ), resulting in a net mass increase of 44 Da.

Troubleshooting Steps:

  • Review Reaction Conditions: Scrutinize your nitration protocol. Was the temperature strictly controlled, preferably at or below 0-5 °C, as recommended in related syntheses to minimize side reactions?[1][3]

  • Confirm by MS/MS: If your mass spectrometer has tandem MS (MS/MS) capability, fragment the M+44 ion. The fragmentation pattern should show characteristic losses for nitroaromatic compounds, such as the loss of NO₂ (46 Da) and NO (30 Da)[4].

  • Optimize Nitrating Agent Stoichiometry: Reduce the molar equivalents of the nitrating agent in subsequent reactions and monitor the reaction progress carefully by TLC or HPLC to avoid the formation of the dinitro species.

Question 3: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify them?

Answer: Identifying unknown peaks requires a systematic approach combining chromatographic behavior, mass spectrometry data, and an understanding of the potential side reactions. The table below summarizes the most probable by-products based on the synthesis of structurally related compounds.

Table 1: Potential By-products and Their Identification Markers
Potential By-product NameStructure (Hypothesized)Molecular Weight ( g/mol )Key Analytical IdentifiersProbable Cause
Isomeric Products 216.58Same m/z as the product in MS . Different retention time in HPLC. Distinct aromatic region pattern in ¹H NMR.Lack of complete regioselectivity during chlorination or nitration steps.
2-Amino-5-chloro-3-nitrobenzoic acidC₇H₅ClN₂O₄216.58
4-Amino-3-chloro-5-nitrobenzoic acidC₇H₅ClN₂O₄216.58
Dinitro By-product e.g., 2-Amino-3-chloro-5,X-dinitrobenzoic acid261.58m/z = [M+45]⁺ or [M+44] . Will likely be more polar and have a different retention time.Harsh nitrating conditions (high temperature, excess nitric acid).
Dehalogenated Product 2-Amino-5-nitrobenzoic acid182.13m/z = [M-34]⁺ or [M-35]⁻ (loss of Cl, gain of H).Reductive conditions during nitro group reduction (if applicable) can sometimes lead to hydrodehalogenation.
Unreacted Precursor e.g., 2-Amino-3-chlorobenzoic acid171.58m/z corresponding to starting material .Incomplete nitration reaction.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control during the synthesis to avoid by-products?

A: Temperature control during the nitration step is arguably the most critical factor. Nitration is a highly exothermic process, and elevated temperatures significantly increase the rate of side reactions, leading to the formation of both isomeric and dinitro by-products[1][3]. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent is essential for achieving high selectivity and purity.

Q: What is a reliable method for purifying the final product away from its isomers?

A: Due to their very similar physical properties, separating regioisomers can be challenging.

  • Recrystallization: This should be the first approach. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the desired product has significantly lower solubility than the isomeric impurities at low temperatures.

  • Preparative HPLC: If recrystallization is ineffective, preparative high-performance liquid chromatography is the most powerful technique for isolating isomers. While resource-intensive, it can provide highly pure material. Methods for separating nitrobenzoic acid isomers on C18 columns have been well-documented and often use mobile phases containing acetonitrile, water, and an acid modifier like acetic or formic acid[5][6].

Q: How can I confirm the substitution pattern and definitively identify my product versus an isomer?

A: A combination of spectroscopic techniques is required for unambiguous structural confirmation.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most informative. The desired product, this compound, will have two protons in the aromatic ring. These protons will appear as doublets due to coupling with each other. The specific chemical shifts and coupling constants (J-values) are unique to this substitution pattern. An isomeric by-product would show a different pattern of splitting and chemical shifts.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the carbon NMR spectrum will differ between isomers.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: An advanced 2D NMR experiment like NOESY or ROESY can show through-space correlations between protons. For example, an NOE between the amino protons (-NH₂) and a specific aromatic proton can help confirm their relative positions on the ring.

Experimental Protocols & Visualizations

Protocol 1: HPLC-UV/MS Method for By-product Profiling

This protocol provides a starting point for the analytical separation of this compound from its potential by-products. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV-Vis detector and a mass spectrometer (ESI source).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute.

      • Hold at 10% B for 5 minutes (equilibration).

  • MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI-).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: -3.5 kV.

    • Gas Temperature: 300 °C.

Diagrams

Synthesis_Byproducts Start 2-Amino-3-chlorobenzoic Acid (Precursor) Nitration Nitration (HNO3, H2SO4) Start->Nitration Product This compound (Desired Product) Nitration->Product Controlled Conditions (0-5 °C) Isomer Isomeric By-product (e.g., 2-Amino-5-chloro-3-nitro...) Nitration->Isomer Side Reaction Dinitro Dinitro By-product Nitration->Dinitro Side Reaction HighTemp High Temp. / Excess HNO3 HighTemp->Dinitro PoorSelectivity Inherent Lack of Regioselectivity PoorSelectivity->Isomer Troubleshooting_Workflow Start Crude Product with Unexpected Properties TLC_HPLC 1. TLC / HPLC-UV Analysis Start->TLC_HPLC MultiplePeaks Multiple Peaks Observed TLC_HPLC->MultiplePeaks Yes SinglePeak Single Broad Peak TLC_HPLC->SinglePeak No LCMS 2. LC-MS Analysis MultiplePeaks->LCMS SinglePeak->LCMS CorrectMass Peak(s) with Correct m/z (Isomers) LCMS->CorrectMass IncorrectMass Peak(s) with Incorrect m/z LCMS->IncorrectMass NMR 3. NMR Spectroscopy (¹H, ¹³C, NOE) CorrectMass->NMR CheckMass Compare m/z to Table 1 (Dinitro, Precursor, etc.) IncorrectMass->CheckMass Confirm Confirm Structure of Main Product & By-products NMR->Confirm CheckMass->NMR

References

troubleshooting common problems in the purification of 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 2-Amino-3-chloro-5-nitrobenzoic acid. The following sections provide direct answers to frequently asked questions and in-depth troubleshooting protocols to ensure the attainment of a high-purity final product.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

Common impurities are typically related to the synthetic route employed. They generally include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be precursors like 2-amino-3-methylbenzoic acid or 2-chloro-5-nitrobenzoic acid.[1][2]

  • Regioisomers: Nitration reactions, a common step in related syntheses, can produce isomeric byproducts such as 2-chloro-3-nitrobenzoic acid when starting from o-chlorobenzoic acid.[2][3] The chlorination of 2-amino-3-methylbenzoic acid can also potentially lead to isomers if not perfectly selective.[4]

  • Side-Reaction Products: Over-reaction can lead to dinitro-substituted compounds.[2] Hydrolysis of the chloro-substituent, particularly under harsh conditions, could potentially form hydroxy-derivatives.[5]

  • Residual Solvents and Reagents: Solvents like N,N-dimethylformamide (DMF) or 1,2-dichloroethane used during synthesis may be present.[4]

Q2: My final product is a dark yellow, brown, or grey powder instead of the expected light yellow crystalline solid. What causes this discoloration and how can I fix it?

Discoloration is a frequent issue, often arising from two main sources: highly colored organic impurities or oxidation of the aromatic amino group.[6]

Solution: Activated Charcoal Treatment during Recrystallization.

  • After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the solution.

  • Keep the solution heated for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.[6]

Q3: My recovery after recrystallization is very low. What are the likely reasons and how can I improve the yield?

Low recovery is one of the most common frustrations during purification. The primary causes are almost always procedural:[6]

  • Using Excessive Solvent: This is the most frequent error. The product remains dissolved in the mother liquor even after cooling. To fix this, always use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant loss occurs. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent this.

  • Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly into an ice bath) leads to the formation of small, often impure, crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then transfer to an ice bath to maximize recovery.

Q4: Instead of forming crystals, my product "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point.

  • Modify Solvent System: The chosen solvent may be unsuitable. A common technique for polar compounds like this is to use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly.[5]

  • Induce Crystallization: Sometimes, crystallization needs a nucleation point. Try scratching the inside of the flask at the solution's surface with a glass rod.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more persistent purification issues.

Problem 1: Persistent Low Purity Despite Recrystallization

If standard recrystallization fails to yield a product of acceptable purity, a more detailed analysis of the impurities is required.

Troubleshooting Workflow for Low Purity

start Crude Product Purity < 95% (by TLC/HPLC) recrystallization Perform Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 discoloration_check Is Product Discolored? purity_check1->discoloration_check Purity Improved but < 98% success Product Purity ≥ 98% purity_check1->success Purity ≥ 98% failure Purity Still Low purity_check1->failure No Improvement charcoal Re-recrystallize with Activated Charcoal Treatment discoloration_check->charcoal Yes discoloration_check->failure No purity_check2 Assess Purity (TLC/HPLC) charcoal->purity_check2 purity_check2->success Purity ≥ 98% purity_check2->failure Purity Still Low chromatography Consider Column Chromatography failure->chromatography

Caption: A decision-making diagram for troubleshooting low product purity.

Table 1: Common Impurities and Their Resolution

Impurity TypeLikely SourceIdentification MethodRecommended Purification Strategy
2-Chloro-5-nitrobenzoic acid Incomplete amination during synthesisHPLC, TLC (will have a different Rf value)Recrystallization may be effective. If persistent, column chromatography is recommended.
Isomeric acids Non-selective nitration or chlorination steps in synthesis[2][3]HPLC, ¹H NMR (different aromatic splitting patterns)[7]Difficult to remove by recrystallization due to similar solubility. Preparative HPLC or careful column chromatography is often required.
Dinitro byproducts Over-nitration during synthesis[2]HPLC, LC-MS (different molecular weight)These are often less polar; column chromatography is typically effective.
Starting materials Incomplete reactionTLC, HPLC, ¹H NMROptimize reaction conditions (time, temperature) on the next batch.[8] For the current batch, recrystallization or a preliminary acid-base extraction may remove them.
Experimental Protocols
Protocol 1: Standard Recrystallization

This protocol provides a general method for recrystallizing this compound. Ethanol or an ethanol/water mixture is a common choice.[8]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or heating mantle). Add more hot ethanol in small portions until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (e.g., 50-100 mg). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

General Purification Workflow

crude Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_filter 2. Hot Filtration (Optional, for insolubles /charcoal) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Wash with Cold Solvent & Dry isolate->dry analyze 6. Analyze Purity (TLC, HPLC, mp) dry->analyze

Caption: A general workflow for the purification of a solid compound by recrystallization.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a quick and effective method to monitor reaction progress and assess the purity of the final product.

  • Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude material and your purified material in a suitable solvent (e.g., ethyl acetate) in separate vials. Prepare a co-spot lane by mixing a small amount of both solutions.

  • Spotting: Using a capillary tube, spot each solution onto the starting line in separate lanes.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots in the crude lane indicates impurities. The purified lane should show a significant reduction or complete absence of these impurity spots.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC provides quantitative data on product purity.[9]

  • System: A reverse-phase HPLC system with a UV detector is standard.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[9]

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Amino-3-chloro-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-chloro-5-nitrobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the nitration of a substituted benzoic acid, followed by chlorination and finally, the reduction of the nitro group to an amine. The specific order of these steps can be varied to achieve the desired isomer. For example, one approach involves the nitration of ortho-chloro-benzoic acid, followed by the reduction of the resulting nitro group to an amine.[1] Another method starts with m-toluic acid, which undergoes nitration, followed by a hydrogenation reduction reaction and then chlorination.[2]

Q2: What are the critical reaction parameters to control during the nitration step?

A2: Temperature control is paramount during nitration to prevent the formation of undesired by-products and to ensure regioselectivity.[3] For the nitration of o-chlorobenzoic acid, maintaining a temperature below 0°C is recommended.[3] In some procedures, the temperature is kept between 0°C and 5°C.[1] The choice of nitrating agent, such as a mixture of nitric acid and sulfuric acid, and the reaction time are also crucial factors that influence the reaction's outcome.[3][4]

Q3: Which catalysts are commonly used for the reduction of the nitro group?

A3: The reduction of the nitro group to an amine is a critical step. Commonly used catalysts for this hydrogenation reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[2][5] The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. For instance, Raney nickel in an ethanol solution under a hydrogen atmosphere has been shown to be effective.[5]

Q4: How can I purify the final this compound derivative?

A4: Purification is often necessary to remove unreacted starting materials, isomers, and other by-products. Recrystallization is a common and effective method for purifying the final product.[3][6] The choice of solvent for recrystallization is critical and may need to be optimized for your specific derivative. Other purification techniques can include column chromatography, although this is not always preferred for large-scale synthesis. Additionally, pH adjustment can be used to selectively precipitate the desired product from a solution.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound derivatives.

Issue 1: Low Yield of the Desired Product

Q: My final product yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Starting_Material Verify Purity of Starting Materials Start->Check_Starting_Material Incomplete_Reaction Incomplete Reaction? Check_Starting_Material->Incomplete_Reaction Optimize_Nitration Optimize Nitration Conditions Optimize_Reduction Optimize Reduction Conditions Optimize_Nitration->Optimize_Reduction Optimize_Chlorination Optimize Chlorination Conditions Optimize_Reduction->Optimize_Chlorination Check_Workup Review Work-up and Isolation Procedure Optimize_Chlorination->Check_Workup Solution Implement Optimized Conditions Check_Workup->Solution Incomplete_Reaction->Optimize_Nitration Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Side_Reactions->Optimize_Nitration Yes Product_Loss Product Loss During Work-up? Side_Reactions->Product_Loss No Product_Loss->Check_Workup Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Verify the purity of your initial benzoic acid derivative using appropriate analytical techniques such as NMR or melting point analysis.

  • Nitration Conditions:

    • Temperature Control: As mentioned, maintaining a low temperature (ideally below 5°C) during nitration is critical to minimize the formation of unwanted isomers.[1][3]

    • Nitrating Agent: The concentration and ratio of nitric acid to sulfuric acid should be precise. An excess or insufficient amount of nitric acid can lead to incomplete reaction or the formation of dinitro compounds.

  • Reduction of the Nitro Group:

    • Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Pd/C, Raney Nickel) is active. If the catalyst is old or has been improperly stored, its activity may be diminished.

    • Hydrogen Pressure: The pressure of the hydrogen gas can influence the reaction rate. Ensure you are using the appropriate pressure for your specific substrate and catalyst system.

    • Solvent: The choice of solvent is important. Ethanol is commonly used for reductions with Raney nickel.[5]

  • Chlorination Step:

    • Chlorinating Agent: The choice and amount of the chlorinating agent are crucial.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time. Over- or under-reacting can lead to by-products or incomplete conversion.

  • Work-up and Isolation: Significant product loss can occur during the work-up and purification steps.

    • pH Adjustment: When isolating the product by precipitation, carefully control the pH to ensure maximum precipitation of the desired product while leaving impurities in the solution.[1]

    • Recrystallization: Optimize the recrystallization solvent and procedure to minimize product loss in the mother liquor.

Quantitative Data for Optimization

ParameterRecommended RangeRationale
Nitration Temperature 0°C to 5°CMinimizes the formation of undesired isomers.[1][4]
Nitration Time 1 to 2 hoursSufficient time for complete reaction while minimizing side reactions.[2]
Reduction Catalyst Pd/C, Pt/C, or Raney NiEffective for the reduction of nitro groups to amines.[2][5]
Chlorination Temperature 90°C to 110°COptimal temperature range for the chlorination reaction.[2]
Issue 2: Formation of Impurities, Including Isomers

Q: I am observing significant impurities in my product, particularly isomers. How can I improve the purity?

A: The formation of isomers is a common challenge in the synthesis of substituted aromatic compounds. The directing effects of the substituents on the benzoic acid ring play a major role.

Troubleshooting Workflow for Impurity Formation

Impurity_Formation_Troubleshooting Start Impurity/Isomer Formation Analyze_Impurities Identify Impurity Structure (NMR, MS) Start->Analyze_Impurities Isomer_Formation Isomer Formation Confirmed? Analyze_Impurities->Isomer_Formation Review_Reaction_Order Review Order of Synthetic Steps Optimize_Nitration Optimize Nitration Conditions Review_Reaction_Order->Optimize_Nitration Optimize_Purification Optimize Purification Method Optimize_Nitration->Optimize_Purification Solution Implement Optimized Protocol Optimize_Purification->Solution Isomer_Formation->Review_Reaction_Order Yes Other_Impurity Other By-product? Isomer_Formation->Other_Impurity No Other_Impurity->Optimize_Nitration Yes

Caption: Troubleshooting workflow for impurity and isomer formation.

Detailed Troubleshooting Steps:

  • Identify the Impurities: Before you can effectively troubleshoot, you need to know what the impurities are. Use analytical techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structure of the major impurities.

  • Review the Synthetic Route: The order of the synthetic steps (nitration, chlorination, reduction) will dictate the regioselectivity. The electron-withdrawing or -donating properties of the existing substituents will direct the position of the incoming group. Consider if an alternative synthetic route would favor the formation of the desired isomer.

  • Optimize Nitration Conditions:

    • Temperature: As emphasized, lower temperatures during nitration significantly improve regioselectivity and reduce the formation of unwanted isomers.[1][3]

    • Rate of Addition: Add the nitrating agent slowly and with efficient stirring to maintain a consistent temperature throughout the reaction mixture and avoid localized overheating.

  • Optimize Purification:

    • Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. Sometimes, a series of recrystallizations from different solvents can effectively remove persistent impurities.

    • pH-Based Separation: The pKa values of the different isomers may be slightly different. A carefully controlled pH adjustment during work-up can sometimes selectively precipitate the desired isomer. For instance, adjusting the pH to a range of 2.5 to 3.5 has been used to isolate 2-chloro-5-amino-benzoic acid.[1]

    • Alkaline Dissolution and Acid Precipitation: A process of dissolving the crude product in an alkaline solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification method.[4]

Issue 3: Incomplete Reaction

Q: My reaction does not go to completion, and I have a significant amount of starting material left. What should I do?

A: An incomplete reaction can be due to several factors, including reaction time, temperature, and reagent stoichiometry.

Troubleshooting Workflow for Incomplete Reaction

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Start->Monitor_Reaction Check_Reagents Verify Reagent Stoichiometry and Purity Solution Implement Optimized Conditions Check_Reagents->Solution Increase_Time Increase Reaction Time Increase_Temperature Increase Reaction Temperature (with caution) Increase_Time->Increase_Temperature Increase_Temperature->Solution Check_Catalyst Check Catalyst Activity (if applicable) Check_Catalyst->Solution Reagent_Issue Reagent Issue? Monitor_Reaction->Reagent_Issue Reagent_Issue->Check_Reagents Yes Kinetic_Issue Kinetic Issue? Reagent_Issue->Kinetic_Issue No Kinetic_Issue->Increase_Time Yes Catalyst_Issue Catalyst Inactive? Kinetic_Issue->Catalyst_Issue No Catalyst_Issue->Check_Catalyst Yes

Caption: Troubleshooting workflow for an incomplete reaction.

Detailed Troubleshooting Steps:

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to monitor the reaction's progress over time. This will help you determine if the reaction is simply slow or has stalled.

  • Verify Reagents:

    • Stoichiometry: Double-check your calculations to ensure you are using the correct molar ratios of your reagents.

    • Purity and Activity: Ensure that your reagents are pure and, in the case of catalysts, active. For instance, sodium borohydride can decompose over time if not stored properly, leading to incomplete reductions.

  • Optimize Reaction Time and Temperature:

    • Increase Reaction Time: If the reaction is proceeding but is slow, simply increasing the reaction time may be sufficient to drive it to completion.

    • Increase Temperature: For some reactions, a moderate increase in temperature can increase the reaction rate. However, be cautious, as higher temperatures can also lead to the formation of by-products. Any temperature increase should be done in a controlled and incremental manner.

  • Catalyst Issues (for hydrogenation):

    • Catalyst Loading: Ensure you are using the correct weight percentage of the catalyst.

    • Catalyst Poisoning: Some functional groups or impurities can poison the catalyst, rendering it inactive. Ensure your starting materials and solvent are free from potential catalyst poisons.

Experimental Protocols

General Protocol for the Reduction of a Nitrobenzoic Acid Derivative using Raney Nickel
  • To a solution of the nitrobenzoic acid derivative (1 equivalent) in ethanol, add freshly activated Raney nickel (typically 10-20% by weight of the starting material).[5]

  • Stir the mixture at room temperature under a hydrogen atmosphere (the pressure may need to be optimized, but often a balloon of hydrogen is sufficient for small-scale reactions).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, especially when dry.

  • Wash the celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative.

  • Purify the crude product by recrystallization from an appropriate solvent.

References

Technical Support Center: Preserving the Integrity of 2-Amino-3-chloro-5-nitrobenzoic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed to provide you with in-depth technical assistance to prevent the degradation of this compound during storage, ensuring the reliability and reproducibility of your experimental results. As there is limited publicly available stability data specifically for this compound, the recommendations herein are grounded in fundamental chemical principles and data from structurally analogous compounds, including substituted nitrobenzoic acids and aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on its chemical structure, which features an aromatic amine, a carboxylic acid, and a nitro group, this compound is susceptible to degradation from several environmental factors. These include:

  • Light: Aromatic compounds with nitro and amino groups are often photosensitive and can degrade upon exposure to UV or visible light.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, potentially leading to decarboxylation or other decomposition pathways.

  • Moisture: The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or facilitate other degradation reactions.[1]

  • pH: In aqueous solutions, the stability of the compound can be pH-dependent. Both acidic and basic conditions can promote hydrolysis of the functional groups.

  • Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment.[1] The use of amber glass vials or opaque containers is highly recommended to protect the compound from light.[1][2][3] For extended storage, refrigeration (2-8 °C) is advisable.

Q3: How should I handle the compound during experimental use to minimize degradation?

When working with this compound, it is best practice to:

  • Minimize exposure to ambient light by working in a dimly lit area or using amber-colored labware.[2]

  • Prepare solutions fresh whenever possible.

  • If solutions need to be stored, they should be protected from light and refrigerated.

  • Avoid contact with strong oxidizing agents and strong bases.[4]

Q4: What are the potential degradation pathways for this compound?

While specific degradation products have not been extensively documented, based on the chemistry of related compounds, potential degradation pathways include:

  • Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group.

  • Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide, particularly at elevated temperatures.

  • Oxidation of the amino group: The amino group (-NH₂) can be oxidized, leading to the formation of colored impurities.

  • Hydrolysis: Under certain pH conditions, the functional groups may be susceptible to hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Problem Possible Causes Solutions
Discoloration of the solid compound (e.g., darkening) Exposure to light, heat, or air (oxidation).1. Verify that the compound is stored in a tightly sealed, light-resistant container in a cool and dark place. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Unexpected peaks in HPLC or LC-MS analysis Degradation of the sample during storage or sample preparation.1. Prepare a fresh sample from a properly stored stock of the compound. 2. Ensure that the solvents used for sample preparation are of high purity and are compatible with the compound. 3. Protect the sample from light during and after preparation.
Inconsistent experimental results over time Gradual degradation of the stock material.1. Perform a purity check of your stock material using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, procure a new batch of the compound. 3. Implement stricter storage and handling procedures as outlined in this guide.
Poor solubility of the compound The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small amount in a suitable solvent and visually inspect for insoluble particles. 2. Analyze the soluble portion by HPLC to check for the presence of impurities.

Visualizing Degradation and Prevention

A logical workflow for troubleshooting and preventing degradation is essential for maintaining the integrity of this compound.

G cluster_storage Optimal Storage cluster_handling Proper Handling cluster_troubleshooting Troubleshooting storage_conditions Store in tightly sealed, amber glass container temp_control Cool, dry environment (Refrigerate for long-term) light_protection Protect from light minimize_exposure Minimize light exposure during use fresh_solutions Prepare solutions fresh avoid_incompatibles Avoid strong oxidizers and bases observe_issue Observe Issue (e.g., discoloration, unexpected peaks) check_storage Verify Storage & Handling Protocols observe_issue->check_storage Investigate analyze_sample Analyze Sample Purity (e.g., HPLC) check_storage->analyze_sample If issue persists remediate Remediate (e.g., new sample, improved storage) analyze_sample->remediate Based on results

Caption: Workflow for preventing and troubleshooting degradation.

Experimental Protocols

To proactively assess the stability of your this compound, you can perform the following validation experiments.

Protocol 1: Visual Inspection and Solubility Test

This simple protocol can provide initial indications of degradation.

  • Visual Inspection:

    • Carefully observe the physical appearance of your solid compound. Note any changes from the expected appearance (e.g., color change from light yellow to brown, clumping).

  • Solubility Test:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or methanol) at room temperature.

    • Visually inspect the solution for any insoluble particles or turbidity.

    • Compare the solubility with that of a fresh, uncompromised sample if available.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a powerful tool for separating the parent compound from its degradation products, thus providing a quantitative measure of stability.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Method Development (Example Starting Conditions):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Forced Degradation Study: To validate that your HPLC method is stability-indicating, you can perform a forced degradation study. This involves intentionally stressing the compound to generate degradation products.

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified time.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to a UV light source.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method. A robust stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, with good resolution between all peaks.

G cluster_protocol Forced Degradation & HPLC Analysis Workflow start This compound (Stock Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Data Analysis (Peak Purity, Mass Balance, Degradant Identification) hplc->data

Caption: Forced degradation and analysis workflow.

References

Technical Support Center: Purification of Crude 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Amino-3-chloro-5-nitrobenzoic acid. This molecule is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is critically dependent on its purity, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in drug development pipelines.

This guide is designed for researchers, chemists, and drug development professionals. It provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Part 1: Characterizing Your Crude Product & Identifying Impurities

Before attempting any purification, it is crucial to assess the nature of your crude material. The impurities present are highly dependent on the synthetic route used to prepare the this compound.

A common synthetic pathway involves the nitration of 3-chlorobenzoic acid followed by a reduction or amination step. During the nitration of a substituted benzene ring, various regioisomers can be formed.[1] For 3-chlorobenzoic acid, the directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups will lead to a mixture of isomers.

Common Potential Impurities:

  • Regioisomers: The most common and challenging impurities are isomers formed during the nitration step, such as 2-amino-4-chloro-5-nitrobenzoic acid or 2-amino-5-chloro-4-nitrobenzoic acid.[2]

  • Unreacted Starting Materials: Residual 3-chloro-5-nitrobenzoic acid or other precursors from the amination step.

  • Over-nitrated Byproducts: Dinitro-substituted species can form if nitration conditions are too harsh.[3][4]

  • Colored Impurities: Often arise from oxidation of the amino group or from highly conjugated side-products.[5]

  • Residual Solvents & Reagents: Inorganic salts and solvents from the reaction and workup.

Initial Assessment: Thin-Layer Chromatography (TLC) TLC is an indispensable first step to visualize the complexity of your crude mixture.

  • Objective: To determine the number of components and to select a suitable solvent system for column chromatography or to monitor the progress of other purification methods.

  • Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate using a solvent system of varying polarity. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Interpretation: A single spot indicates a relatively pure product, while multiple spots confirm the presence of impurities. The relative position of the spots (Rf value) gives an indication of their polarity.

Part 2: Purification Strategy Selection - FAQs & Workflow

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy for purifying crude this compound? A1: For this specific molecule, which possesses both a carboxylic acid (acidic) and an amino group (basic), acid-base extraction is an exceptionally powerful and highly recommended initial purification strategy.[6][7] It efficiently removes neutral impurities and can often separate acidic or basic impurities if their pKa values are sufficiently different from the target compound.

Q2: My crude product is a dark, oily solid. Should I try to recrystallize it directly? A2: It is generally not advisable to recrystallize highly impure, oily, or deeply colored materials directly. The impurities can interfere with crystal lattice formation ("oiling out") and result in a low yield of impure product. It is better to first perform an acid-base extraction to remove the bulk of impurities and then proceed with recrystallization of the recovered, cleaner solid.

Q3: TLC analysis shows two spots that are very close together. Will recrystallization be effective? A3: Possibly, but it may be inefficient. Regioisomers often have very similar polarities and solubility profiles, making them difficult to separate by recrystallization alone.[2] If the spots are very close (similar Rf values), column chromatography is the preferred method for achieving high-purity separation.[8] You would use the TLC solvent system as a starting point for developing your column chromatography elution gradient.

Workflow: Selecting a Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Start Crude 2-Amino-3-chloro- 5-nitrobenzoic acid TLC Perform TLC Analysis Start->TLC Decision Evaluate TLC Results TLC->Decision AcidBase Acid-Base Extraction (Removes neutral impurities, some isomers) Decision->AcidBase Multiple spots or significant baseline streaking Recrystall Recrystallization (Removes dissimilar polarity impurities) Decision->Recrystall One major spot with minor, well-separated impurities Column Column Chromatography (Separates close-polarity isomers) Decision->Column Spots are very close (ΔRf < 0.2) AcidBase->Recrystall Product is solid & mostly clean AcidBase->Column Impurities persist after extraction Charcoal Activated Charcoal Treatment (Removes colored impurities) Recrystall->Charcoal Product is still colored End Pure Product (Verify by TLC, mp, NMR) Recrystall->End Column->End Charcoal->End

Caption: Decision workflow for purifying this compound.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration of impurities is too high.

  • Probable Cause: The solution is too saturated, or the chosen solvent is not ideal. Impurities are inhibiting crystallization.

  • Solution 1 (Re-heat and Dilute): Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

  • Solution 2 (Solvent System Change): The polarity of your single solvent may be too high. Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, where it is highly soluble) and slowly add a "poor" solvent (e.g., water, where it is less soluble) at an elevated temperature until the solution just begins to turn cloudy. Then, allow it to cool slowly.[5]

  • Solution 3 (Induce Crystallization): If the solution is supersaturated but won't crystallize, try scratching the inside surface of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.[5]

Q: My final product is still colored (yellow/brown) after recrystallization. How can I get a purer, lighter-colored solid? A: The color is likely due to highly conjugated impurities or oxidation products that co-crystallize with your product.

  • Probable Cause: Presence of chromophoric (color-causing) impurities.

  • Solution (Activated Charcoal Treatment): During the recrystallization process, after your product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl the flask for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[5] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Acid-Base Extraction Issues

Q: I've performed the acid-base extraction, but my final yield is very low after precipitation. A: Low yield can result from incomplete extraction, incomplete precipitation, or loss of product during transfers.

  • Probable Cause 1 (Incomplete Precipitation): The pH adjustment for precipitation is critical. This compound is amphoteric. It is soluble at high pH (as the carboxylate salt) and at low pH (as the ammonium salt). Its minimum solubility is at its isoelectric point (pI).

  • Solution 1: You must carefully adjust the pH to the optimal range for precipitation. A patent for a similar compound specifies a pH range of 2.5 to 3.5 for maximal precipitation, which is a good starting point.[3][4] Use a pH meter and add the acid (or base) dropwise with vigorous stirring. Check the pH of the supernatant after the precipitate has settled.

  • Probable Cause 2 (Incomplete Extraction): The compound may not have been fully extracted from the organic layer.

  • Solution 2: Always perform multiple extractions (e.g., 2-3 times) with the aqueous acid or base. This is far more efficient than a single large-volume extraction.[6] After each extraction, ensure the layers are thoroughly mixed to maximize surface area contact.

Q: An emulsion formed at the interface between the organic and aqueous layers, and they won't separate. What do I do? A: Emulsions are common when solutions are shaken too vigorously, especially when acidic or basic solutions are involved.

  • Probable Cause: Vigorous shaking leading to the formation of fine droplets that are slow to coalesce.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling can sometimes help break the emulsion.

  • Solution 2 (Add Brine): Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out, which often breaks the emulsion.[9]

  • Solution 3 (Filtration): In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Acidic Extraction (to remove basic impurities):

    • Add 50 mL of 1 M HCl to the separatory funnel.

    • Stopper the funnel and invert it several times, venting frequently to release pressure. Do not shake vigorously.[9]

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat this wash with another 50 mL of 1 M HCl. (The product should remain in the organic layer at this stage).

  • Basic Extraction (to isolate the product):

    • To the organic layer remaining in the funnel, add 50 mL of 1 M NaOH.

    • Mix and separate the layers as before. The target compound will now move into the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat this extraction on the organic layer with another 50 mL of 1 M NaOH, combining the aqueous extracts. The organic layer now contains only neutral impurities and can be discarded.[6][7]

  • Precipitation of the Product:

    • Cool the combined basic aqueous extracts in an ice bath.

    • While stirring vigorously, slowly add 6 M HCl dropwise. Monitor the pH with a pH meter.

    • Continue adding acid until the pH of the solution is between 2.8 and 3.2.[3][4] A precipitate of the pure product will form.

  • Isolation:

    • Keep the mixture in the ice bath for 15-30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is suitable for material that has already been partially purified by extraction or is only moderately impure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a hot plate and a stirring bar.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small scoop of activated charcoal.[5] Swirl and reheat for 5 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Set up a hot gravity filtration apparatus (a short-stemmed funnel with fluted filter paper). Preheat the funnel and receiving flask by pouring hot solvent through them. Filter the hot solution quickly to remove the charcoal or other solids.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Rinse the crystals with a small amount of ice-cold ethanol to wash away any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Summary: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of this compound, a polar, amphoteric molecule.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability as a Recrystallization Solvent
Water HighVery LowLowPoor as a single solvent, but excellent as an anti-solvent in a mixed system.
Ethanol HighSparingly SolubleSolubleGood candidate. May require a co-solvent like water to reduce solubility for high recovery.[10]
Ethyl Acetate MediumSlightly SolubleSolubleGood candidate. Less polar than ethanol, may exclude different impurities.
Dichloromethane MediumLowSparingly SolubleMay be suitable, but less effective for highly polar compounds.
Hexanes LowInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

References

Technical Support Center: Scaling Up the Production of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-Amino-3-chloro-5-nitrobenzoic acid. This critical intermediate presents unique challenges as production moves from the laboratory bench to pilot and industrial scales. This guide is structured to provide practical, field-tested insights and solutions to common problems encountered during its manufacture. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary scale-up concerns?

The most logical and prevalent synthetic approach involves the nitration of a pre-existing chloro-aminobenzoic acid precursor. A common starting point would be 2-Amino-3-chlorobenzoic acid. The primary scale-up concerns are managing the highly exothermic nitration reaction to prevent thermal runaway and controlling the formation of isomeric impurities, which becomes more complex with increased batch size due to potential for localized temperature and concentration gradients.[1][2]

Q2: What are the main safety hazards to consider during scale-up?

Safety is paramount. The key hazards include:

  • Thermal Runaway: The nitration step using mixed nitric and sulfuric acids is highly exothermic.[1] Inadequate temperature control on a larger scale can lead to a dangerous, uncontrolled increase in temperature and pressure, potentially causing reactor failure.[1]

  • Strong Acids and Oxidizers: Concentrated sulfuric and nitric acids are corrosive and powerful oxidizing agents that require careful handling, controlled addition rates, and appropriate personal protective equipment (PPE).[1][3]

  • Gas Evolution: The reaction may produce hazardous gaseous byproducts like nitrogen oxides.[1] A robust off-gas management and scrubbing system is essential to prevent pressure buildup and ensure personnel safety.

Q3: How does the impurity profile typically change when moving from lab to plant scale?

At a larger scale, the impurity profile can become more complex. Common impurities include unreacted starting materials and undesired isomers (e.g., nitration at a different position on the aromatic ring).[4][5][6] Larger reactors may have less efficient mixing and heat transfer, leading to localized "hot spots" that can cause thermal degradation of the product or promote side reactions, such as the formation of dinitro compounds.[1]

Q4: What are the critical process parameters that need to be optimized for scale-up?

To improve yield and purity during scale-up, focus on:

  • Temperature Control: This is the most critical parameter, especially during nitration. Implementing a robust cooling system and maintaining a low reaction temperature (e.g., 0-5 °C) is crucial to minimize side reactions.[2][4][7]

  • Reagent Addition Rate: A slow, controlled addition of the nitrating agent ensures that the heat generated can be effectively removed by the cooling system, preventing temperature spikes.[1]

  • Mixing Efficiency: Efficient agitation is vital to maintain uniform temperature and concentration throughout the reactor, which minimizes the formation of byproducts.

  • Work-up and Isolation pH: Precise pH control during product precipitation is key to maximizing recovery and minimizing the co-precipitation of impurities.[2][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Reaction Yield

Q: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yield is a common challenge that can stem from several factors. A systematic investigation is required.

  • Incomplete Reaction: The conversion of the starting material may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4][5] If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while being mindful of impurity formation.

  • Inefficient Purification and Isolation: Significant product loss can occur during the work-up and crystallization steps.

    • Solution: Optimize the pH for precipitation. For an amphoteric molecule like this compound, the isoelectric point is critical for maximum precipitation. A pH range of 2.5 to 3.5 is often effective for similar compounds.[2] When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow for slow, controlled cooling to maximize crystal formation and recovery.[4]

  • Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.

    • Solution: The most effective way to minimize side reactions is through strict temperature control during the nitration step, keeping it below 5°C.[2][4] Ensure high-purity starting materials and reagents to avoid introducing contaminants that could catalyze unwanted reactions.[1]

G start Low Yield Observed check_reaction Monitor Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time or Slightly Increase Temp incomplete->extend_time Yes check_workup Review Work-up & Isolation incomplete->check_workup No end Yield Improved extend_time->end ph_issue Incorrect pH for Precipitation? check_workup->ph_issue optimize_ph Optimize Precipitation pH (e.g., pH 2.5-3.5) ph_issue->optimize_ph Yes check_impurities Review Impurity Profile ph_issue->check_impurities No optimize_ph->end side_reactions High Level of Side Products? check_impurities->side_reactions optimize_conditions Refine Reaction Conditions (Temp Control, Addition Rate) side_reactions->optimize_conditions Yes side_reactions->end No optimize_conditions->end

Troubleshooting Flowchart for Low Yield
Problem 2: High Impurity Levels / Poor Product Purity

Q: My final product purity is below 99%, and I'm observing significant secondary spots on my TLC/HPLC. What are the likely impurities and how can they be minimized?

A: High impurity levels are often traced back to the nitration step.

  • Isomeric Impurities: The primary challenge in nitrating a substituted benzene ring is controlling the regioselectivity. The directing effects of the amino and chloro groups can lead to the formation of undesired isomers.

    • Mitigation: Precise and unwavering temperature control during the addition of the nitrating agent is critical. Lower temperatures (ideally 0-5°C) strongly favor the formation of the desired 5-nitro isomer over other possibilities.[2][7] This is because the activation energy for the formation of undesired isomers is typically higher.

  • Over-oxidation/Dinitro Compounds: Adding the nitrating agent too quickly or allowing the temperature to rise can lead to the introduction of a second nitro group on the aromatic ring.[1]

    • Mitigation: Use the stoichiometric amount of nitric acid and add it slowly and sub-surface to ensure rapid dispersion and reaction, preventing localized high concentrations.

  • Inefficient Purification: The purification method may not be effectively removing closely related impurities.

    • Solution: A multi-step purification process may be necessary. First, perform a careful precipitation by adjusting the pH.[6] Follow this with a recrystallization from a suitable solvent system, such as ethanol or a methanol/water mixture.[4][5] In some cases, an activated carbon treatment during recrystallization can help remove colored impurities.[1]

ParameterRecommended ConditionRationaleReference
Nitration Temperature 0 to 5 °CMinimizes formation of isomeric byproducts and dinitro compounds.[2][7]
Nitrating Agent Mixed H₂SO₄/HNO₃Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][8]
Precipitation pH 2.5 - 3.5Optimizes the recovery of the amphoteric product while leaving more acidic or basic impurities in solution.[2]
Purification Method Recrystallization (e.g., from Ethanol)Removes impurities with different solubility profiles than the target compound.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established nitration chemistry for similar substrates.[2][4]

  • Reactor Preparation: Charge a jacketed glass reactor with concentrated sulfuric acid (e.g., 4.0-4.5 parts by weight relative to the starting material).[9][10] Begin aggressive cooling to bring the internal temperature to 0°C.

  • Dissolution: Slowly add 2-Amino-3-chlorobenzoic acid (1.0 part) to the cold sulfuric acid while stirring vigorously. Ensure the temperature is maintained below 10°C during the addition.

  • Nitrating Mixture: In a separate, pre-cooled addition funnel, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration Reaction: Once the starting material is fully dissolved, begin the slow, dropwise addition of the nitrating mixture, ensuring the internal reactor temperature does not exceed 5°C.[2] The addition rate should be controlled by the reactor's cooling capacity.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours.[7] Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 60-70°C).

G A Charge H₂SO₄ Cool to 0°C B Add 2-Amino-3-chloro- benzoic Acid (<10°C) A->B C Add Nitrating Mix Dropwise (<5°C) B->C D Stir 2-3h at 0-5°C Monitor by TLC/HPLC C->D E Quench on Ice D->E F Filter & Wash with Cold Water E->F G Dry Under Vacuum F->G

General Workflow for Synthesis
Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of the final product and quantifying impurities.[11][12]

  • Instrumentation: An HPLC system with a UV-Vis detector and a C18 reverse-phase column is suitable.[12]

  • Mobile Phase Preparation:

    • Eluent A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).[12]

    • Eluent B: Acetonitrile with 0.1% (v/v) TFA.[12]

  • Standard Solution: Prepare a stock solution of a high-purity reference standard of this compound (e.g., 1000 µg/mL) in the mobile phase. Create a series of working standards by dilution (e.g., 1-100 µg/mL).[12]

  • Sample Preparation: Accurately weigh the synthesized product, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the absorbance maximum of the compound (determined by UV scan) or a general wavelength like 254 nm.

    • Elution: Use a gradient elution, starting with a low percentage of Eluent B and gradually increasing, to ensure separation of the main peak from any potential impurities.

  • Purity Calculation: The percentage purity is typically calculated using the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.

References

Technical Support Center: Resolving Solubility Issues with 2-Amino-3-chloro-5-nitrobenzoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for solubility challenges encountered when working with 2-Amino-3-chloro-5-nitrobenzoic acid. As a multi-functional aromatic compound, its solubility can be a critical factor in achieving successful reaction outcomes. This document offers a structured, question-and-answer approach to address common issues and provide actionable solutions.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a combination of functional groups that contribute to its complex solubility profile. The presence of a polar carboxylic acid and an amino group suggests potential for aqueous solubility. However, the aromatic ring, along with the chloro and nitro substituents, introduces significant nonpolar character and strong intermolecular interactions in the solid state, often leading to poor solubility in many common solvents.

The molecule's amphoteric nature, due to the acidic carboxylic acid and basic amino group, means its solubility is highly dependent on pH.[1] In acidic solutions, the amino group is protonated, while in alkaline solutions, the carboxylic acid is deprotonated, forming more soluble salts in both cases.[1]

Frequently Asked Questions (FAQs) - General Solubility

Q1: My this compound is not dissolving in my initial solvent choice. What should I do?

A: The first step is to consider the principle of "like dissolves like."[2] Given the molecule's mixed polarity, a systematic approach to solvent selection is recommended. Start with small-scale solubility tests before preparing a large batch.

Recommended Solvent Screening Protocol:

  • Polar Aprotic Solvents: Begin with solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are often effective at dissolving a wide range of organic compounds.[3]

  • Polar Protic Solvents: If DMSO or DMF are unsuitable for your reaction, try polar protic solvents such as ethanol or methanol.[1]

  • Other Organic Solvents: For certain applications, solvents like ethyl acetate or glacial acetic acid might be effective.[1]

Q2: How does pH adjustment affect the solubility of this compound in aqueous solutions?

A: As an amphoteric molecule, pH plays a crucial role in its aqueous solubility.[1]

  • Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a more soluble cationic salt.

  • Alkaline Conditions (High pH): The carboxylic acid group deprotonates (-COO-), forming a more soluble anionic salt.[1]

Therefore, adjusting the pH of your aqueous reaction medium can be a powerful strategy to enhance solubility.

Q3: I've managed to dissolve the compound by heating, but it precipitates out upon cooling. How can I prevent this?

A: This is a common issue known as precipitation upon cooling, which occurs when a solution becomes supersaturated as the temperature decreases.[1] To address this, you can:

  • Maintain Elevated Temperature: If your reaction conditions permit, maintaining a moderately elevated temperature throughout the experiment can keep the compound in solution.[1]

  • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can help maintain solubility even at lower temperatures.[4]

  • Lower the Concentration: Working with a slightly more dilute solution may prevent the concentration from exceeding the solubility limit upon cooling.[1]

Troubleshooting Solubility in Specific Reactions

This section provides targeted advice for common reaction types where this compound is used as a starting material.

Amide Bond Formation (Amidation)

Q4: I'm trying to perform an amide coupling reaction, but the starting material has poor solubility in the reaction solvent (e.g., Dichloromethane). What are my options?

A: Poor solubility of either the carboxylic acid or the amine coupling partner is a frequent hurdle in amide bond formation.

Troubleshooting Workflow for Amide Coupling:

Caption: Decision workflow for amidation reactions.

Detailed Protocol for In Situ Salt Formation:

  • Suspend the this compound in your primary reaction solvent (e.g., DCM).

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature. The formation of the ammonium carboxylate salt should improve solubility.

  • Proceed with the addition of your coupling reagents (e.g., EDC/HOBt) and the amine.

Esterification Reactions

Q5: My esterification reaction with an alcohol is sluggish, and I suspect solubility is the issue. How can I improve this?

A: For esterification reactions, especially with less polar alcohols, ensuring both reactants are in the same phase is critical.

Strategies for Improving Esterification:

StrategyDescriptionConsiderations
Solvent Optimization Use a solvent that can dissolve both the benzoic acid derivative and the alcohol. Toluene or chlorobenzene can be effective, especially at elevated temperatures.[5]Ensure the chosen solvent is compatible with your catalyst and reaction temperature.
Use of an Entraining Agent When heating, use an entraining agent like toluene to azeotropically remove the water formed during the reaction, which can also help with solubility.[5]This requires a Dean-Stark apparatus or similar setup.
Catalyst Choice An acid catalyst that is soluble in the reaction mixture, such as sulfuric acid or a toluenesulfonic acid, is recommended.[5]The catalyst should not cause unwanted side reactions.
Nucleophilic Aromatic Substitution (SNAr)

Q6: I am attempting a nucleophilic substitution on the chloro group, but the reaction is not proceeding. Could solubility be the limiting factor?

A: Yes, for a successful SNAr reaction, the nucleophile must be able to effectively attack the aromatic ring. If the this compound is not fully dissolved, the reaction will be significantly hindered.

Troubleshooting Workflow for SNAr Reactions:

Caption: Troubleshooting guide for SNAr reactions.

Key Considerations for SNAr:

  • Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt, leaving the anion more reactive.[6]

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Increasing the temperature will also aid in dissolving the starting material.[7]

Advanced Strategies for Overcoming Persistent Solubility Issues

Q7: I've tried common solvents and pH adjustments with limited success. What other techniques can I employ?

A: For particularly challenging cases, more advanced methods may be necessary.

  • Co-solvency: The use of a mixture of solvents can sometimes provide a synergistic effect on solubility that is not achievable with a single solvent.[4] Experiment with different ratios of a good solvent and a poor (but reaction-compatible) solvent.

  • Use of Solubilizing Agents: In some cases, the addition of a non-reactive solubilizing agent, such as a surfactant or a polymer like polyethylene glycol (PEG), can help to increase the concentration of the reactant in the solution phase.

  • Sonication: Applying ultrasonic energy can help to break up solid aggregates and enhance the rate of dissolution.[3] This is particularly useful during the initial dissolution phase.

Stability Considerations

Q8: Are there any stability concerns I should be aware of when heating or changing the pH to dissolve this compound?

A: While generally stable, it's important to be mindful of potential degradation pathways.

  • Thermal Stability: While heating can improve solubility, excessive or prolonged exposure to high temperatures could potentially lead to decarboxylation or other decomposition reactions.[8] It is advisable to determine the thermal stability of your compound under the specific reaction conditions if you plan to use high temperatures for extended periods.

  • pH Stability: Extreme pH values, especially when combined with heat, could potentially lead to hydrolysis or other unwanted side reactions. It is good practice to monitor the reaction mixture for the appearance of any unexpected byproducts by techniques such as TLC or LC-MS.[9]

  • Light Sensitivity: Similar to other aminobenzoic acids, this compound may discolor upon exposure to light and air. It is recommended to store solutions protected from light, especially for long-term storage.

References

Technical Support Center: A Guide to Working with 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-chloro-5-nitrobenzoic acid (ACNA). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile, yet challenging, chemical intermediate. Here, we address common pitfalls and provide troubleshooting advice to ensure the success and safety of your experiments. Our insights are grounded in established chemical principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound is a solid and can form dust, so care should be taken to avoid inhalation. While specific toxicity data for this compound is limited, related nitroaromatic and chlorinated compounds can be irritants to the skin, eyes, and respiratory system.

Q2: I'm having trouble dissolving this compound. What solvents are recommended?

A2: The solubility of substituted benzoic acids is highly dependent on the nature of the substituents. The presence of both a polar amino group and a carboxylic acid group suggests that polar organic solvents would be most effective. For related compounds like 2-chloro-5-nitrobenzoic acid, solubility has been noted in ethanol and acetone. It is also likely to be soluble in other polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For purification by recrystallization, a mixed solvent system, such as ethanol/water, is often effective for similar compounds.[1]

Q3: My reaction with this compound is giving a low yield. What are the common causes?

A3: Low yields can stem from several factors. Incomplete reactions are a common issue. Monitor your reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the starting material is fully consumed. The reactivity of the amino group can be sterically hindered by the adjacent chloro group, potentially requiring longer reaction times or more forcing conditions. Additionally, the quality of your reagents and the presence of moisture can significantly impact the outcome, especially in reactions sensitive to water.

Q4: I'm observing multiple spots on my TLC plate after a reaction involving this compound. What are the likely side products?

A4: The formation of side products is a common pitfall. Depending on the reaction conditions, you may be observing unreacted starting material, or byproducts from side reactions. The nitro group is strongly electron-withdrawing and can activate the aromatic ring to nucleophilic attack. The amino group, being an activating group, can direct electrophiles to the ortho and para positions. Common side reactions could include N-acylation, esterification of the carboxylic acid, or even displacement of the chloro or nitro group under certain conditions.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and continue to monitor by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential product degradation.- If using a catalyst, ensure it is active and used in the correct stoichiometric amount.
Poor Solubility of Starting Material - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. A co-solvent system may be necessary.- Gentle heating may improve solubility, but monitor for any signs of degradation.
Product Degradation - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.- Protect the reaction from light if you suspect photodecomposition, which can be a concern for nitroaromatic compounds.
Suboptimal Reagent Quality - Use freshly opened or purified reagents and anhydrous solvents, particularly if your reaction is moisture-sensitive.- Verify the concentration of any solutions used.
Impure Product and Purification Issues
Problem Potential Cause & Solution
Discolored Product (e.g., brown or dark yellow) Cause: Presence of colored impurities or oxidation of the amino group.Solution: - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter to remove the charcoal before cooling.- If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Oiling out during recrystallization Cause: The solute is coming out of solution above its melting point.Solution: - Re-heat the solution to redissolve the oil and add a small amount of additional "good" solvent.- Change the solvent system. A mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water) can be effective.
Formation of Isomeric Byproducts Cause: Lack of regioselectivity in the reaction.Solution: - Optimize reaction conditions such as temperature, solvent, and catalyst to favor the formation of the desired isomer.- Purification by column chromatography may be necessary to separate closely related isomers.

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol provides a general procedure for the coupling of this compound with an amine, a common reaction for this type of molecule.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the amine (1.0 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification by Recrystallization

Solvent System: A mixture of ethanol and water is often a good starting point for the recrystallization of polar aromatic compounds.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and hot filter the solution.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizing Workflows

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Increase reaction time/temperature Verify catalyst activity incomplete->solution_incomplete check_solubility Are all reactants soluble? complete->check_solubility insoluble Poor Solubility check_solubility->insoluble No soluble Reactants are Soluble check_solubility->soluble Yes solution_insoluble Change solvent system Use a co-solvent insoluble->solution_insoluble check_degradation Is the product degrading? soluble->check_degradation degradation Product Degradation check_degradation->degradation Yes stable Product is Stable check_degradation->stable No solution_degradation Lower reaction temperature Protect from light degradation->solution_degradation final_check Check reagent quality and for moisture stable->final_check

Caption: A decision tree for troubleshooting low reaction yields.

General Synthesis and Purification Workflow

Synthesis_Workflow start Start Reaction reaction Reaction of 2-Amino-3-chloro- 5-nitrobenzoic acid start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Characterization (NMR, IR, MS) pure_product->analysis

Caption: A general workflow for synthesis and purification.

References

Technical Support Center: Improving Regioselectivity in Reactions of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this polysubstituted aromatic compound. Here, we address common challenges in controlling regioselectivity and provide troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in organic synthesis. However, the presence of multiple substituents with competing electronic and steric effects presents a significant challenge in controlling the regioselectivity of its reactions. The interplay between the activating amino group, the deactivating but ortho-, para-directing chloro group, and the strongly deactivating and meta-directing nitro group, all on a benzoic acid scaffold, requires a nuanced approach to reaction design. This guide will provide in-depth, evidence-based strategies to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound. Where can I expect the electrophile to add, and why am I getting a mixture of products?

A1: Predicting the outcome of EAS on this substrate is complex due to the conflicting directing effects of the substituents.

  • The Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para- director. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the positions ortho or para to it.

  • The Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance.

  • The Nitro Group (-NO₂): This is a very strong deactivating group and a meta- director. It withdraws electron density from the ring both inductively and by resonance.

  • The Carboxylic Acid Group (-COOH): This is a deactivating group and a meta- director.

Analysis of Directing Effects:

The positions on the ring are influenced as follows:

  • C4: Para to the amino group and ortho to the chloro group. This position is strongly activated by the amino group.

  • C6: Ortho to the amino group and para to the chloro group. This position is also activated by the amino group, but may be sterically hindered by the adjacent carboxylic acid group.

The nitro and carboxylic acid groups deactivate the entire ring, making harsh reaction conditions potentially necessary, which can lead to side reactions and decreased selectivity. The most activating group, the amino group, will exert the dominant directing effect. Therefore, substitution is most likely to occur at the C4 position. However, obtaining a mixture of isomers is a common issue.

Troubleshooting Undesired Isomer Formation:

  • Protect the Amino Group: The high reactivity of the amino group can be problematic. Protecting it as an amide (e.g., acetamide) moderates its activating effect and increases steric bulk, which can enhance selectivity for the C4 position. The acetamido group is still an ortho-, para- director but is less activating than the amino group.

    Protocol for Amino Group Protection (Acetylation):

    • Dissolve this compound in a suitable solvent (e.g., acetic anhydride or a mixture of acetic anhydride and acetic acid).

    • Add a catalyst, such as a few drops of concentrated sulfuric acid, if necessary.

    • Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the acetylated product.

    • Filter, wash with water, and dry the product.

  • Control Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.

  • Choice of Electrophile and Catalyst: Using a bulkier electrophile or a sterically demanding Lewis acid catalyst can favor substitution at the less hindered C4 position over the C6 position.

Nucleophilic Aromatic Substitution (SNAr)

Q2: I want to perform a nucleophilic aromatic substitution to replace the chloro group. What reaction conditions should I use, and what are the potential challenges?

A2: The chloro group at the C3 position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position (para). This makes SNAr a feasible reaction.[1][2]

Key Considerations for SNAr:

  • Nucleophile: Strong nucleophiles are generally required (e.g., alkoxides, amines, thiolates).

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they solvate the cation of the nucleophile, increasing its reactivity.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Poor SNAr Reactivity or Side Reactions:

  • Incomplete Reaction: If the reaction is sluggish, increasing the temperature or using a stronger, less sterically hindered nucleophile may be necessary. The addition of a phase-transfer catalyst can also be beneficial in some cases.

  • Side Reactions with the Amino Group: The amino group is also nucleophilic and can react with certain reagents. If the incoming nucleophile is part of a molecule that can also react with the amino group, protection of the amino group (as described in A1) is recommended.

  • Reactions with the Carboxylic Acid: The acidic proton of the carboxylic acid will be deprotonated by basic nucleophiles. This may or may not interfere with the desired reaction, but it's important to use at least one equivalent of the nucleophile to account for this acid-base reaction.

Reactions at the Functional Groups

Q3: I am trying to form an amide or an ester from the carboxylic acid group, but I am getting low yields and impurities. What could be the problem?

A3: Standard methods for amide or ester formation can be complicated by the other functional groups on the ring. A recent study reported the isolation of 2-amino-3-chloro-5-nitrobenzamide as an impurity from a commercial batch of the corresponding benzoic acid, indicating that amide formation can occur under certain conditions.[3]

Troubleshooting Amide/Ester Formation:

  • Low Yields with Acid Catalysis (Esterification): The amino group can be protonated under acidic conditions, which deactivates the ring and can reduce the solubility of the starting material. Using a milder acid catalyst or a different esterification method may be necessary.

  • Side Reactions with Thionyl Chloride: When attempting to form an acid chloride using thionyl chloride (SOCl₂), the amino group can react to form undesired byproducts.

    Solution: Amino Group Protection: Protecting the amino group as an acetamide before attempting to form the acid chloride is a reliable strategy.

  • Carbodiimide Coupling (Amide Formation): Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often a more successful approach for amide formation with sensitive substrates. These reagents activate the carboxylic acid under milder conditions.

    Generalized Protocol for EDC Coupling:

    • Dissolve this compound (or its N-protected derivative) in a suitable aprotic solvent (e.g., DMF, DCM).

    • Add 1-hydroxybenzotriazole (HOBt) or a similar additive to suppress side reactions and improve efficiency.

    • Add the amine component.

    • Add EDC hydrochloride portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Work up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts.

Q4: Can I selectively react the amino group without affecting the other functional groups?

A4: Yes, selective N-functionalization is possible, but care must be taken to choose reagents that do not react with the carboxylic acid or induce SNAr.

Strategies for Selective N-Functionalization:

  • N-Acylation: As discussed, acylation is a common reaction. Using an acyl chloride or anhydride under basic conditions (e.g., with pyridine or triethylamine as a base) will favor N-acylation. The carboxylate formed under these conditions is generally a poor nucleophile.

  • N-Alkylation: Direct N-alkylation can be challenging due to the possibility of over-alkylation and competing reactions. Reductive amination, if a suitable aldehyde or ketone precursor can be envisioned, is often a cleaner method for introducing alkyl groups.

Visualizing Reaction Pathways

To better understand the regiochemical possibilities, the following diagrams illustrate the key reaction types.

eas_directing_effects A This compound B Electrophilic Aromatic Substitution (EAS) A->B C C4-Substituted Product (Favored) B->C Major Pathway D C6-Substituted Product (Minor/Disfavored) B->D Minor Pathway (Steric Hindrance) E Directing Effects Analysis F -NH2: Strong o,p-director (Activating) E->F G -Cl: Weak o,p-director (Deactivating) E->G H -NO2: Strong m-director (Deactivating) E->H I -COOH: m-director (Deactivating) E->I

Caption: Directing effects in electrophilic aromatic substitution.

snar_reaction A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B + Nu- C Meisenheimer Complex Intermediate B->C D 3-Substituted Product C->D - Cl- E Key Factors F Strong Nucleophile E->F G Polar Aprotic Solvent E->G H Electron-withdrawing -NO2 group (para to leaving group) E->H

Caption: Pathway for nucleophilic aromatic substitution.

Summary of Regioselectivity Control Strategies

Reaction TypeCommon IssueRecommended Solution(s)Key Parameters to Control
Electrophilic Aromatic Substitution Mixture of isomers (C4 and C6 substitution)Protect the amino group (e.g., as an acetamide).Temperature, choice of catalyst and electrophile.
Nucleophilic Aromatic Substitution Sluggish reaction or side reactions with the amino group.Increase temperature, use a stronger nucleophile, protect the amino group if necessary.Nucleophile strength, solvent, temperature.
Amide/Ester Formation Low yields, side reactions with the amino group.Use carbodiimide coupling agents (e.g., EDC) for amides. Protect the amino group before forming an acid chloride.Coupling agent, reaction conditions (pH, temperature).

Conclusion

Improving the regioselectivity of reactions involving this compound requires a careful consideration of the electronic and steric properties of the molecule. By strategically protecting functional groups, optimizing reaction conditions, and choosing appropriate reagents, researchers can overcome the challenges posed by the competing directing effects of its substituents. This guide provides a starting point for troubleshooting and developing robust synthetic protocols. For further assistance, please consult the referenced literature.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of spectroscopic techniques for the definitive structural confirmation of 2-Amino-3-chloro-5-nitrobenzoic acid (CAS No. 773109-32-3). This document provides a framework for understanding the application and interpretation of key spectroscopic methods, supported by predicted experimental data and detailed protocols.

The structural elucidation of a molecule like this compound, a substituted aromatic carboxylic acid, is a critical step in chemical synthesis and drug development. Its unique arrangement of amino, chloro, nitro, and carboxylic acid functional groups on a benzene ring gives rise to a distinct spectroscopic fingerprint. This guide will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously confirm its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an essential first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For this compound, the FT-IR spectrum will be characterized by the distinct vibrations of its constituent groups.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3400 - 3200N-H (Amine)Symmetric and Asymmetric Stretch
3300 - 2500O-H (Carboxylic Acid)Stretching, often broad due to hydrogen bonding
1720 - 1680C=O (Carboxylic Acid)Stretch
1620 - 1580N-H (Amine) & C=C (Aromatic)Bending & Stretch
1550 - 1475N-O (Nitro group)Asymmetric Stretch
1350 - 1300N-O (Nitro group)Symmetric Stretch
1300 - 1200C-N (Aromatic Amine)Stretch
1250 - 1000C-O (Carboxylic Acid)Stretch
800 - 700C-Cl (Aromatic Chloride)Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).

  • Sample Spectrum: Pressure is applied to ensure intimate contact between the sample and the ATR crystal. The FT-IR spectrum is then recorded in the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR ATR Crystal Sample->ATR Place & Apply Pressure Background Record Background Acquire Record Sample Spectrum Background->Acquire Subtract Background Subtraction Acquire->Subtract Final Final IR Spectrum Subtract->Final

ATR-FT-IR Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is electron-donating, the chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, and the carboxylic acid (-COOH) group is also electron-withdrawing.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HH-4
~7.8d1HH-6
~7.5 (broad)s2H-NH₂
~13.0 (broad)s1H-COOH

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons on the aromatic ring will likely appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~150C-2 (attached to -NH₂)
~145C-5 (attached to -NO₂)
~130C-1 (attached to -COOH)
~128C-4
~120C-6
~115C-3 (attached to -Cl)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum over a spectral width of 0-15 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The spectral width is typically 0-200 ppm. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phasing and baseline correction are then applied.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample Solvent Add Deuterated Solvent & TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Spectrum Final NMR Spectrum Correction->Spectrum

NMR Spectroscopy Experimental Workflow

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Predicted Mass Spectrometry Data
m/zProposed Fragment
216/218[M]⁺ (Molecular Ion)
199/201[M - OH]⁺
171/173[M - COOH]⁺
170/172[M - NO₂]⁺

The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Dilute Sample Solution Infusion Infuse into ESI Source Sample->Infusion Ionization Generate Gas-Phase Ions Infusion->Ionization Analyzer Separate Ions by m/z Ionization->Analyzer Detector Detect Ions Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

ESI-Mass Spectrometry Experimental Workflow

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. FT-IR spectroscopy provides a rapid assessment of the functional groups present. NMR spectroscopy offers an intricate map of the proton and carbon skeleton, confirming the substitution pattern on the aromatic ring. Finally, mass spectrometry validates the molecular weight and elemental composition, with its fragmentation pattern offering further structural corroboration. By integrating the data from these three powerful spectroscopic techniques, researchers can achieve an unambiguous structural confirmation of the target molecule, ensuring its identity and purity for subsequent applications.

comparative study of different synthetic routes to 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-nitrobenzoic acid is a valuable substituted anthranilic acid derivative. Its trifunctionalized aromatic core makes it a key building block in the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the amino, chloro, and nitro groups offers multiple points for further chemical modification, enabling the construction of diverse molecular architectures. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance for its practical application.

This guide provides a comparative analysis of three plausible synthetic routes to this compound. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and an evaluation of its potential advantages and disadvantages. This comparative study aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, economic considerations, and desired scale of production.

Route 1: Amination of 2,3-dichloro-5-nitrobenzoic acid

This route begins with the commercially available 2,3-dichloro-5-nitrobenzoic acid and introduces the amino group in the final step via a nucleophilic aromatic substitution (SNA) reaction.

Experimental Protocol

Step 1: Amination of 2,3-dichloro-5-nitrobenzoic acid

  • To a high-pressure autoclave, add 2,3-dichloro-5-nitrobenzoic acid (1.0 eq.), copper(I) chloride (0.05 eq.), and a 25% aqueous ammonia solution (excess, approx. 10-15 eq.).

  • Seal the autoclave and heat the reaction mixture to 160-180 °C with vigorous stirring. The internal pressure will increase to approximately 40-60 bar.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC analysis of aliquots.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Mechanistic Rationale and Discussion

The key transformation in this route is the regioselective nucleophilic aromatic substitution of one of the chlorine atoms by ammonia. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the aromatic ring towards nucleophilic attack. The ortho-position (C-2) is particularly activated due to both inductive and resonance effects, making it the more electrophilic site compared to the C-3 position. This inherent electronic bias is expected to favor the selective displacement of the chlorine atom at the 2-position, leading to the desired product. The use of a copper catalyst, such as copper(I) chloride, is often employed in such amination reactions to facilitate the substitution, likely through the formation of a more reactive copper-amine complex.[1]

Advantages:

  • Convergent Synthesis: This is a relatively short and direct route to the target molecule.

  • High Regioselectivity: The electronic properties of the starting material are expected to strongly favor the formation of the desired isomer.

Disadvantages:

  • Harsh Reaction Conditions: The use of high temperatures and pressures requires specialized equipment (autoclave).

  • Catalyst Removal: The copper catalyst may need to be removed from the final product, potentially requiring additional purification steps.

  • Safety Concerns: Working with ammonia at high pressures poses safety risks.

Route 1 2,3-dichloro-5-nitrobenzoic acid 2,3-dichloro-5-nitrobenzoic acid This compound This compound 2,3-dichloro-5-nitrobenzoic acid->this compound aq. NH3, CuCl 160-180 °C, high pressure

Figure 1: Synthetic pathway for Route 1.

Route 2: Chlorination of 2-amino-5-nitrobenzoic acid

This approach involves the introduction of the chloro substituent onto the pre-formed 2-amino-5-nitrobenzoic acid backbone via an electrophilic aromatic substitution reaction.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-nitrobenzoic acid

This intermediate can be prepared from 2-aminobenzoic acid in a three-step process involving acetylation of the amino group, nitration, and subsequent hydrolysis, as detailed in established protocols.[2]

Step 2: Chlorination of 2-amino-5-nitrobenzoic acid

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Add N-chlorosuccinimide (NCS) (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent.

Mechanistic Rationale and Discussion

This route relies on the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity. The amino group is a strongly activating ortho-, para-director, while the carboxylic acid and nitro groups are deactivating meta-directors. The 3-position is ortho to the activating amino group and meta to both deactivating groups, making it the most likely site for electrophilic attack by the chlorinating agent. N-chlorosuccinimide is a common and effective source of electrophilic chlorine for the chlorination of activated aromatic rings.[3]

Advantages:

  • Milder Reaction Conditions: This route avoids the use of high pressures and temperatures.

  • Readily Available Reagents: The starting materials and reagents are common laboratory chemicals.

Disadvantages:

  • Multi-step Synthesis: The preparation of the starting material, 2-amino-5-nitrobenzoic acid, adds to the overall number of synthetic steps.

  • Potential for Side Reactions: Over-chlorination or chlorination at other positions, although electronically disfavored, could occur, leading to isomeric impurities.

Route 2 2-aminobenzoic acid 2-aminobenzoic acid 2-amino-5-nitrobenzoic acid 2-amino-5-nitrobenzoic acid 2-aminobenzoic acid->2-amino-5-nitrobenzoic acid 1. Ac2O 2. HNO3/H2SO4 3. H3O+ This compound This compound 2-amino-5-nitrobenzoic acid->this compound NCS, DMF 50-70 °C

Figure 2: Synthetic pathway for Route 2.

Route 3: Nitration of 2-amino-3-chlorobenzoic acid

This synthetic strategy involves the initial synthesis of 2-amino-3-chlorobenzoic acid, followed by a regioselective nitration to introduce the nitro group at the 5-position.

Experimental Protocol

Step 1: Synthesis of 2-amino-3-chlorobenzoic acid

This intermediate can be prepared from 2,3-dichlorobenzoic acid via a copper-catalyzed amination reaction, as described in the literature.[1]

Step 2: Nitration of 2-amino-3-chlorobenzoic acid

  • In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid at 0-5 °C.

  • Add the cold nitrating mixture dropwise to the solution of 2-amino-3-chlorobenzoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Mechanistic Rationale and Discussion

The regioselectivity of the nitration step is governed by the directing effects of the substituents present on the aromatic ring. The amino group is a strong ortho-, para-director and an activating group. The chloro and carboxylic acid groups are deactivating and meta-directing. The 5-position is para to the strongly activating amino group and meta to the deactivating groups. Therefore, electrophilic attack by the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, is expected to occur predominantly at the 5-position.[4][5]

Advantages:

  • Potentially High Regioselectivity: The directing effects of the substituents strongly favor the desired nitration product.

  • Well-Established Chemistry: Nitration of aromatic compounds is a well-understood and widely used reaction.

Disadvantages:

  • Multi-step Synthesis: This route requires the prior synthesis of 2-amino-3-chlorobenzoic acid.

  • Strongly Acidic Conditions: The use of concentrated sulfuric and nitric acids requires careful handling and appropriate safety precautions.

  • Potential for Oxidation: The amino group is susceptible to oxidation under strong nitrating conditions, which could lead to byproducts.

Route 3 2,3-dichlorobenzoic acid 2,3-dichlorobenzoic acid 2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid 2,3-dichlorobenzoic acid->2-amino-3-chlorobenzoic acid aq. NH3, CuCl 160-180 °C This compound This compound 2-amino-3-chlorobenzoic acid->this compound HNO3, H2SO4 0-10 °C

Figure 3: Synthetic pathway for Route 3.

Comparative Summary

FeatureRoute 1: AminationRoute 2: ChlorinationRoute 3: Nitration
Starting Material 2,3-dichloro-5-nitrobenzoic acid2-amino-5-nitrobenzoic acid2-amino-3-chlorobenzoic acid
Number of Steps 12 (from 2-amino-5-nitrobenzoic acid)2 (from 2-amino-3-chlorobenzoic acid)
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Reaction Conditions High temperature, high pressureMild to moderate temperatureLow temperature, strong acids
Potential Yield Moderate to HighModerate to HighModerate to High
Regioselectivity Expected to be highGood, but potential for isomersExpected to be high
Key Advantages Direct, convergentMilder conditionsWell-established chemistry
Key Disadvantages Harsh conditions, special equipmentMulti-stepStrong acids, potential for oxidation

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher and the available resources.

  • Route 1 is the most direct approach and is likely to be the most efficient in terms of the number of steps, provided the necessary high-pressure equipment is available. Its success hinges on the regioselective amination, which is electronically favored.

  • Route 3 also presents a viable multi-step approach with a potentially high degree of regioselectivity in the final nitration step. The primary considerations for this route are the need to handle strong acids and the potential for oxidative side reactions.

Ultimately, a preliminary experimental evaluation of each route on a small scale would be the most definitive way to determine the most practical and efficient method for a given application. This guide provides the foundational information and detailed protocols to embark on such a study.

References

A Comparative Guide to the Biological Activity of 2-Amino-3-chloro-5-nitrobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activity of 2-Amino-3-chloro-5-nitrobenzoic acid and its structural analogs. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific nature, position, and combination of functional groups on the benzene ring profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This compound has emerged as a compound of interest, demonstrating notable antimicrobial and anticancer properties[1][2]. This guide will explore how variations in its structure—specifically the arrangement of the amino, chloro, and nitro groups, and the substitution of these moieties—can modulate its biological efficacy.

Comparative Analysis of Biological Activities

A direct comparison of the biological activities of this compound and its close analogs is crucial for understanding their therapeutic potential. While extensive experimental data for every conceivable analog is not always available, we can infer trends based on existing studies of related compounds.

Antimicrobial Activity

The presence of a nitro group on an aromatic ring is often associated with antimicrobial activity[3]. The proposed mechanism involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other critical cellular components.

A study on this compound has highlighted its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. This suggests that the specific arrangement of the amino, chloro, and nitro groups contributes to its efficacy.

To provide a comparative perspective, the table below includes experimental data for this compound and related substituted benzoic acids.

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported, specific MIC not provided[1]
2-chlorobenzoic acid derivatives (Schiff's bases)Escherichia coliPotent activity reported (pMIC up to 2.27 µM/ml)[4]
p-aminobenzoic acidListeria monocytogenes, Salmonella enteritidis, Escherichia coliGreater inhibitory effects than other organic acids[5]
2-hydroxybenzoic acid (Salicylic acid)Escherichia coli O1571000[6]

Inferred Structure-Activity Relationship for Antimicrobial Activity:

  • Nitro Group: Essential for antimicrobial activity through its reduction to cytotoxic intermediates.

  • Chloro Group: The electron-withdrawing nature of the chloro group can enhance the reactivity of the nitro group, potentially increasing antimicrobial potency.

  • Amino Group: The position of the amino group can influence the electronic properties of the molecule and its ability to interact with microbial enzymes.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line[1][2]. The proposed mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival[2].

The table below compares the in vitro anticancer activity of this compound with a related compound.

CompoundCancer Cell LineIC50 (µM)Time PointReference
This compoundMDA-MB-2312624h[1][2]
This compoundMDA-MB-231548h[1][2]
This compoundMDA-MB-2317.272h[1][2]
5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivativeMCF-75.0224h[7]
5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivativeMDA-MB-23115.2424h[7]

Inferred Structure-Activity Relationship for Anticancer Activity:

  • The combination of the amino, chloro, and nitro groups at positions 2, 3, and 5 respectively appears to be favorable for activity against breast cancer cells.

  • The mechanism likely involves modulation of key signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Activity

While direct experimental data on the anti-inflammatory activity of this compound is limited, the benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

For a comparative context, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, hypothetically through COX-2 inhibition[8][9]. Another study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrated its ability to reduce inflammatory responses in activated microglial cells[10]. This suggests that halogenated and aminated benzoic acid derivatives have the potential for anti-inflammatory activity.

Inferred Structure-Activity Relationship for Anti-inflammatory Activity:

  • The carboxylic acid group is a key feature for interacting with the active site of COX enzymes.

  • The presence of amino and halogen substituents on the ring can modulate the potency and selectivity of COX inhibition.

Experimental Protocols

To ensure the validity and reproducibility of the findings discussed, this section provides detailed, self-validating experimental protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Methodology:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Self-Validation:

  • Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.

  • Negative Control: A well containing only the growth medium to check for contamination.

  • Standard Antibiotic: A known antibiotic is tested in parallel to validate the assay's sensitivity.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Self-Validation:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Positive Control: A known cytotoxic drug to confirm the assay's responsiveness.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength over time.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve of enzyme inhibition.

Self-Validation:

  • No-Enzyme Control: To account for non-enzymatic substrate oxidation.

  • Vehicle Control: To assess the effect of the solvent on enzyme activity.

  • Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2) to validate the assay.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

G Proposed Anticancer Mechanism of this compound 2-A-3-C-5-NBA 2-Amino-3-chloro- 5-nitrobenzoic acid PI3K PI3K 2-A-3-C-5-NBA->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Proposed anticancer mechanism of this compound.

G Workflow for Antimicrobial MIC Determination cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for antimicrobial MIC determination.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, with demonstrated antimicrobial and anticancer activities. The analysis of its structure-activity relationship, in conjunction with that of its analogs, provides valuable insights for the rational design of more potent and selective compounds. The presence and positioning of the amino, chloro, and nitro groups are critical determinants of biological activity.

Future research should focus on a systematic evaluation of a broader range of analogs to further refine the SAR. This includes synthesizing and testing isomers and derivatives with alternative functional groups. Moreover, elucidating the precise molecular targets and mechanisms of action for these compounds will be crucial for their advancement as clinical candidates. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

2-Amino-3-chloro-5-nitrobenzoic acid is a key chemical intermediate whose utility in the synthesis of pharmaceuticals and specialized dyes is directly contingent on its purity. Uncharacterized impurities, even at trace levels, can have profound consequences, impacting reaction yields, altering the toxicological profile of final products, and compromising regulatory compliance.[1] Therefore, a robust, multi-faceted approach to purity validation is not merely a quality control step but a foundational pillar of scientific integrity and successful product development.

This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our recommendations in authoritative standards. The objective is to equip researchers, scientists, and drug development professionals with a strategic framework for ensuring the unambiguous purity of this critical synthetic intermediate.

Chapter 1: The Orthogonal Approach: A Strategy for Unimpeachable Validation

The cornerstone of trustworthy purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. Relying on a single method, however precise, creates a vulnerability: impurities that do not respond to that specific analytical technique will go undetected. For instance, a non-UV active impurity will be invisible to HPLC with UV detection. A comprehensive validation strategy leverages multiple, complementary methods to create a self-validating system, ensuring that what one method might miss, another will detect.[2][3]

Our validation strategy for this compound will focus on four key techniques, each providing a unique and essential piece of the purity puzzle:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separation and quantification of organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary method for purity determination that provides structural confirmation.

  • Mass Spectrometry (MS): The definitive technique for the structural identification of unknown impurities.

  • Titrimetry: A classic, absolute quantification method based on chemical reactivity.

cluster_0 Orthogonal Purity Validation Strategy Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Separation & Area % Purity qNMR qNMR Synthesized Compound->qNMR Absolute Molar Purity Titration Titration Synthesized Compound->Titration Assay by Reactivity LC-MS LC-MS HPLC->LC-MS Identify Unknown Peaks Purity Report Purity Report HPLC->Purity Report qNMR->Purity Report LC-MS->Purity Report Titration->Purity Report

Caption: A strategic workflow for orthogonal purity validation.

Chapter 2: The Workhorse Separator: High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[4] It separates the target compound from its impurities by passing a solution (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase).[5] Differences in the chemical affinity of each component for the stationary and mobile phases cause them to travel through the column at different speeds, enabling their separation and subsequent quantification by a detector.[6]

Causality in Method Design: For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar C18 stationary phase, with a polar mobile phase used for elution. A UV detector is highly effective, as the aromatic ring and nitro group are strong chromophores.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • HPLC grade acetonitrile, water, and phosphoric acid.

    • Reference standard of this compound (purity >99.5%).

    • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase of 0.1% phosphoric acid in water (Solvent A) and 0.1% phosphoric acid in acetonitrile (Solvent B). Degas thoroughly before use.[7]

    • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.[7]

    • Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Elution: Isocratic elution with a mobile phase composition of 70% Solvent A and 30% Solvent B. (Note: This may require optimization).

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This ensures the reliability and consistency of the chromatographic system.[8]

  • Analysis and Purity Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • The purity is calculated using the area percent method, which assumes that all components have a similar detector response.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_1 HPLC Purity Analysis Workflow prep Prepare Mobile Phase, Standard & Sample Solutions sst System Suitability Test (5x Standard Injections) RSD <= 2.0%? prep->sst analysis Inject Blank, Standard, and Sample sst->analysis Yes fail Troubleshoot System sst->fail No integration Integrate Peak Areas in Chromatogram analysis->integration calculation Calculate Purity (Area % Method) integration->calculation result Purity Result calculation->result

Caption: Workflow for HPLC purity analysis.[7]

Chapter 3: The Absolute Standard: Quantitative NMR (qNMR) Spectroscopy

Principle of Operation: qNMR provides a direct measurement of the molar concentration of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and weight.[2] Because the signal intensity is directly proportional to the number of protons, qNMR is a primary ratio method that does not require a reference standard of the analyte itself.

Causality in Method Design: This technique is chosen for its power as an orthogonal method to HPLC. It is insensitive to impurities that lack protons (inorganic salts) and provides purity on a mass/mass basis, which is often the most relevant measure.[9] Its non-destructive nature also preserves the sample for further analysis. For this compound, the aromatic protons are in a relatively clean region of the spectrum, making them ideal for integration.

Experimental Protocol: Absolute Purity by ¹H-qNMR
  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz recommended).

    • High-precision analytical balance (readable to 0.01 mg).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆).

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound sample into a vial.

    • Accurately weigh ~5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full magnetization recovery.

      • Sufficient Scans: Use an adequate number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

      • 90° Pulse Angle: Ensure a calibrated 90-degree pulse is used.

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:[9]

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

cluster_2 qNMR Purity Calculation Logic weigh Accurately Weigh Analyte & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process inputs Integral (I) # of Protons (N) Mol. Weight (MW) Mass (m) Std. Purity (P_std) process->inputs formula Apply Purity Formula inputs->formula result Absolute Purity (%) formula->result

Caption: Logical flow for absolute purity determination by qNMR.[10]

Chapter 4: The Investigator: Mass Spectrometry for Impurity Identification

Principle of Operation: While HPLC tells us how much of an impurity is present, it doesn't tell us what it is. Mass spectrometry (MS) is the premier tool for answering this question.[11] It ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. When coupled with HPLC (LC-MS), it allows for the separation of impurities followed by their immediate identification based on their molecular weight.[12]

Role in Validation: The primary role of MS in this context is impurity profiling.[13] Any significant unknown peak observed in the HPLC chromatogram (e.g., >0.1%) should be investigated. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity.[1]

Workflow: Impurity Identification via LC-MS
  • Initial Analysis: Run the sample using the developed HPLC-UV method.

  • Peak Identification: Identify any impurity peaks that exceed the reporting threshold (as defined by guidelines like ICH Q3A).[6]

  • LC-MS Analysis: Inject the same sample into an LC-MS system, ideally using the same chromatographic method.

  • Data Acquisition: Obtain the mass spectrum for each impurity peak of interest.

  • Structural Elucidation:

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) provides the molecular weight of the impurity.

    • Tandem MS (MS/MS) experiments can be performed to fragment the impurity ion, providing structural clues based on the fragmentation pattern.

    • This data is used to propose a structure for the impurity, which is often a starting material, a reaction by-product, or a degradation product.

cluster_3 LC-MS Impurity Identification Workflow hplc Run HPLC-UV Analysis find_peak Identify Unknown Impurity Peak > Threshold hplc->find_peak lcms Inject Sample into LC-MS System find_peak->lcms Yes no_peak No Significant Impurities Found find_peak->no_peak No get_mass Acquire Mass Spectrum for Impurity Peak lcms->get_mass elucidate Determine Molecular Weight & Propose Structure get_mass->elucidate result Impurity Structure Identified elucidate->result

Caption: Workflow for identifying unknown impurities using LC-MS.

Chapter 5: Classical Confirmation: Titrimetry

Principle of Operation: Titrimetry is a classic chemical analysis method that determines the concentration of an analyte by reacting it with a standardized solution (the titrant). For this compound, an acid-base titration is a straightforward approach, quantifying the compound based on the acidic nature of its carboxylic acid group.[14]

Causality in Method Design: This method is selected as a low-cost, absolute technique that provides a valuable orthogonal check on the purity value obtained by chromatographic and spectroscopic methods. Its principle is entirely different, relying on chemical reactivity rather than separation or magnetic resonance. A successful correlation between the titration assay and the HPLC/qNMR results provides very high confidence in the purity value.

Experimental Protocol: Acid-Base Titration
  • Instrumentation and Materials:

    • Analytical balance.

    • Burette (50 mL).

    • pH meter or a suitable indicator (e.g., phenolphthalein).

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol and deionized water.

  • Procedure:

    • Accurately weigh ~200 mg of the synthesized sample into a flask.

    • Dissolve the sample in a suitable solvent, such as 50 mL of a 1:1 ethanol/water mixture.

    • Add a few drops of indicator or place a calibrated pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 M NaOH until the endpoint is reached (a persistent pink color with phenolphthalein or the equivalence point on the pH curve).

    • Record the volume of NaOH used.

  • Purity Calculation:

    Purity (%) = (V_NaOH x M_NaOH x MW_analyte) / (m_sample x 1000) x 100

    Where:

    • V_NaOH: Volume of NaOH titrant in mL

    • M_NaOH: Molarity of NaOH titrant

    • MW_analyte: Molecular weight of the analyte (216.57 g/mol )

    • m_sample: Mass of the sample in grams

Chapter 6: Comparative Analysis and Final Strategy

The optimal validation strategy integrates these methods to build a comprehensive and irrefutable purity profile. Each method offers unique advantages and compensates for the limitations of the others.

Comparative Data Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)Acid-Base Titration
Principle Physical separation based on polarityNuclear magnetic resonanceMass-to-charge ratioChemical reactivity (neutralization)
Information Provided Relative purity (Area %), retention times of impuritiesAbsolute molar purity (w/w %), structural confirmationMolecular weight, elemental composition, structural fragmentsPurity based on acidic functional group
Specificity High; can separate structurally similar impurities.[4]High; provides structural information.Very high; for identification.Moderate; any acidic impurity will interfere.[15]
Primary Use Case Quantification of organic impuritiesAbsolute Purity determination and structural confirmationIdentification of unknown impuritiesAssay of the main component
Reference Standard Requires analyte-specific standard for precise quantificationRequires a certified internal standard, not the analyte itself.[2]Not required for identificationRequires a standardized titrant
Recommended Validation Strategy
  • Initial Assessment: Perform a preliminary melting point analysis. A sharp melting range close to the literature value suggests high purity.

  • Primary Purity & Impurity Profile: Use the validated RP-HPLC method as the primary tool. This will quantify the main peak and detect any organic impurities, establishing the chromatographic purity.

  • Absolute Purity Confirmation: Perform ¹H-qNMR analysis. This provides an independent, absolute purity value. The result should be in close agreement with the HPLC assay value. Discrepancies may indicate the presence of non-UV active or non-proton-containing impurities.

  • Impurity Identification: For any unknown impurity peak in the HPLC chromatogram exceeding 0.10%, perform LC-MS analysis to determine its molecular weight and propose a structure.

  • Orthogonal Assay: Conduct an acid-base titration . The purity value obtained should align with the HPLC and qNMR results, confirming the quantity of the active functional group.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-step, evidence-based process. A single analytical result is insufficient; confidence is built through the convergence of data from multiple, orthogonal techniques. By strategically combining the separation power of HPLC, the absolute quantification of qNMR, the identification capabilities of Mass Spectrometry, and the classical confirmation of titrimetry, researchers can establish a purity value that is not only accurate but also defensible and trustworthy, meeting the highest standards of scientific integrity required in research and pharmaceutical development.

References

Benchmarking the Performance of 2-Amino-3-chloro-5-nitrobenzoic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Nitrobenzoic Acids

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of organic chemistry, substituted benzoic acids represent a privileged scaffold, known for their diverse biological activities.[1] Specifically, derivatives of 2-Amino-3-chloro-5-nitrobenzoic acid are emerging as a class of compounds with significant potential in antimicrobial and anticancer applications. The presence of the nitro group, a potent electron-withdrawing moiety, alongside amino and chloro substituents on the benzoic acid core, creates a unique electronic and steric profile that can be fine-tuned to enhance biological efficacy and target specificity.[2]

This guide provides a comprehensive framework for benchmarking the performance of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the evaluation process. Our focus is on empowering researchers to design and execute self-validating experiments to rigorously assess the therapeutic potential of this promising class of molecules.

I. Antimicrobial Activity Benchmarking

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[1] Derivatives of chloro-nitrobenzoic acid have demonstrated encouraging antibacterial properties.[1] The primary mechanism of action for benzoic acid derivatives is believed to involve the disruption of bacterial cell homeostasis.[2] Here, we outline a systematic approach to compare the antimicrobial efficacy of novel this compound derivatives.

Experimental Design: A Multi-Faceted Approach to Antimicrobial Assessment

A robust evaluation of antimicrobial activity requires a multi-pronged approach. We will utilize a panel of assays to assess different aspects of bacterial response to the test compounds.

  • Choice of Microorganisms: A representative panel of both Gram-positive (e.g., Staphylococcus aureus, including Methicillin-resistant S. aureus - MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used to determine the spectrum of activity.

  • Reference Compounds: Including a well-characterized antibiotic (e.g., Gentamicin for Gram-positive, Ciprofloxacin for Gram-negative) as a positive control is crucial for validating the assay and providing a benchmark for the potency of the test compounds.

  • Test Compound Preparation: Derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create stock solutions. Serial dilutions are then made in the appropriate culture medium. It is critical to include a vehicle control (DMSO at the same concentration used for the test compounds) to rule out any solvent-induced effects.

Key Antimicrobial Assays

This classic and straightforward method provides a qualitative to semi-quantitative measure of a compound's ability to inhibit microbial growth.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh overnight culture.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test derivative onto the agar surface. Ensure firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of no growth around each disc in millimeters (mm). A larger zone of inhibition indicates greater inhibitory activity.

The MIC assay is a quantitative method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Experimental Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include wells with broth and inoculum only (growth control) and wells with broth only (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

This assay quantifies the bactericidal or bacteriostatic effect of the compounds.

Experimental Protocol:

  • Treatment: Expose a standardized bacterial suspension to various concentrations of the derivatives in a suitable broth for a defined period (e.g., 4, 8, 24 hours).

  • Plating: After treatment, perform serial dilutions of the bacterial suspension and plate onto nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colony-forming units (CFUs) on each plate. Calculate the percentage of viable cells compared to the untreated control.

The ability of bacteria to form biofilms is a major contributor to antibiotic resistance and persistent infections.

Experimental Protocol:

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the derivatives.

  • Washing: After an appropriate incubation period (e.g., 24-48 hours), gently wash the wells to remove non-adherent bacteria.

  • Staining: Stain the adherent biofilm with crystal violet.

  • Solubilization and Quantification: Solubilize the stain with a suitable solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Comparative Performance of 2-Chloro-5-nitrobenzoic Acid Derivatives

A recent study provides valuable comparative data on two derivatives of 2-chloro-5-nitrobenzoic acid: a methylethanolammonium salt (Compound 1) and a 2D coordination polymer (Compound 2).[1]

AssayOrganismParent Compound (2-Chloro-5-nitrobenzoic acid)Compound 1 (methylethanolammonium salt)Compound 2 (2D coordination polymer)Gentamicin (Control)
Zone of Inhibition (mm) S. aureusModerateUp to 27Selective for MRSA (14-16)28
E. coliModerateUp to 17Weak (<12)Not Applicable
Bacterial Cell Viability (%) S. aureus & E. coli-Superior to Compound 2Limited Inhibition-
Biofilm Inhibition (%) Gram-negative strains-Concentration-dependent reductionConcentration-dependent reduction-

Data synthesized from a study by Ferreira et al. (2023).[1]

These results demonstrate that structural modifications to the parent compound can significantly impact antimicrobial activity. Compound 1 exhibited broad-spectrum activity comparable to the standard antibiotic, while Compound 2 showed more selective efficacy against MRSA.[1] This highlights the importance of a comprehensive benchmarking approach to identify derivatives with the most promising therapeutic profiles.

II. Anticancer Activity Benchmarking

The structural motifs present in this compound derivatives are also found in compounds with known anticancer properties.[3] A key mechanism of action for some of these compounds involves the modulation of critical cellular signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[3]

Experimental Design: A Multi-Tiered Strategy for Anticancer Evaluation

A thorough assessment of anticancer potential requires a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

  • Choice of Cell Lines: A panel of cancer cell lines from different tissues (e.g., breast, colon, lung) should be used. Including a non-cancerous cell line (e.g., normal fibroblasts) is essential to assess selectivity and potential toxicity to healthy cells.

  • Reference Compounds: A standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) should be included as a positive control.

  • Compound Treatment: Derivatives are typically dissolved in DMSO and diluted in cell culture medium to the desired concentrations. A vehicle control is mandatory.

Key Anticancer Assays

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the derivatives for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in metastasis.

Experimental Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.

  • Creating the "Scratch": Create a cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the area of the scratch at each time point. A delay in the closure of the scratch in treated wells compared to the control indicates inhibition of cell migration.

Inducing apoptosis (programmed cell death) is a desirable characteristic of anticancer agents.

  • Caspase Activity Assay: Caspases are key executioner enzymes in the apoptotic pathway. Commercially available kits can be used to measure the activity of caspases (e.g., caspase-3/7) in cell lysates after treatment with the derivatives. An increase in caspase activity is indicative of apoptosis induction.

  • Western Blot Analysis for Apoptotic Markers: This technique can be used to detect changes in the expression levels of key apoptosis-regulating proteins.

Western Blot Protocol Outline:

  • Protein Extraction: Prepare protein lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, Bcl-2, Bax) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Performance of 2-Amino-3-chlorobenzoic Acid: A Case Study

A study on 2-amino-3-chlorobenzoic acid, a structurally related compound, demonstrated its potent anticancer activity against the MDA-MB-231 breast cancer cell line.[3]

AssayCell Line2-Amino-3-chlorobenzoic Acid (IC50)
MTT Cytotoxicity MDA-MB-23126 µM (24h), 5 µM (48h), 7.2 µM (72h)

Data from a study by Al-Dhabi et al. (2023).[3]

The study further revealed that this compound inhibited cell proliferation and migration, and induced apoptosis through caspase-mediated pathways.[3] Importantly, it was found to downregulate the expression of key proteins in the PI3K/AKT signaling pathway, providing crucial insights into its mechanism of action.[3]

III. Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and molecular mechanisms is essential for effective communication of scientific findings.

Experimental Workflow for Anticancer Benchmarking

G cluster_0 Initial Screening cluster_1 Functional Assays for Hit Compounds cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Synthesized Derivatives mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt migration Cell Migration (Scratch) Assay mtt->migration apoptosis Caspase Activity Assay mtt->apoptosis western Western Blot for Apoptotic & Signaling Pathway Markers apoptosis->western sar Structure-Activity Relationship (SAR) Analysis western->sar

Caption: A generalized workflow for benchmarking the anticancer activity of novel derivatives.

The PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_inhibition Potential Inhibition by Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Amino-3-chloro-5-nitrobenzoic acid derivative Inhibitor->PI3K Inhibitor->AKT

Caption: A simplified diagram of the PI3K/AKT signaling pathway, a potential target for anticancer derivatives.

IV. Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of this compound derivatives in antimicrobial and anticancer assays. The presented protocols and comparative data underscore the importance of a multi-assay approach to thoroughly characterize the biological activity of novel compounds. The structure-activity relationship (SAR) is a critical aspect of drug discovery, and future studies should aim to synthesize and evaluate a broader range of derivatives to build a comprehensive SAR profile for this promising chemical scaffold.[2] By employing rigorous and self-validating experimental designs, researchers can effectively identify and advance lead candidates with the potential to become next-generation therapeutics.

V. References

  • BenchChem. (2025). A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. BenchChem. --INVALID-LINK--

  • Ferreira, A. C. S., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(23), 7800. --INVALID-LINK--

  • Al-Dhabi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(10), 4125. --INVALID-LINK--

References

A Comparative Guide to the Reactivity of 2-Amino-3-chloro-5-nitrobenzoic Acid and Its Analogs for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-3-chloro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring an electron-donating amino group, and electron-withdrawing chloro and nitro groups—creates a complex electronic environment that dictates its reactivity. This guide provides an in-depth comparison of the reactivity of this molecule with structurally related, commercially available analogs. We will dissect the influence of each substituent on the molecule's acidity, its propensity for nucleophilic aromatic substitution, and the reactivity of its distinct functional groups, providing field-proven experimental protocols and supporting data to guide synthetic strategy.

The Electronic Landscape: A Substituent Tug-of-War

The reactivity of this compound is a direct consequence of the interplay between its three substituents. Understanding their individual electronic contributions—both inductive and resonance effects—is paramount to predicting the molecule's behavior in chemical transformations.

  • Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful electron-donating group (+M effect) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of nitrogen.

  • Chloro Group (-Cl): Positioned at C3, the chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I effect). It has a weak, opposing electron-donating resonance effect (+M effect).

  • Nitro Group (-NO₂): At the C5 position, the nitro group is a potent electron-withdrawing group through both a strong inductive effect (-I effect) and a strong resonance effect (-M effect).[1][2][3]

This combination deactivates the aromatic ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution.[4][5][6]

electronic_effects substituents Amino (-NH₂) Chloro (-Cl) Nitro (-NO₂) molecule This compound substituents:nh2->molecule +M >> -I (Electron Donating) substituents:cl->molecule -I > +M (Electron Withdrawing) substituents:no2->molecule -M, -I (Strongly Electron Withdrawing) effects Strong +M (Resonance) Moderate -I (Inductive) Strong -M (Resonance) Strong -I (Inductive)

Caption: Inductive (-I) and Resonance (+M/-M) effects of substituents.

Comparative Analysis of Reactivity

Acidity (pKa)

The acidity of a substituted benzoic acid is a reliable indicator of the net electronic effect of its ring substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.[2][3][4]

CompoundKey SubstituentspKaPredominant Effect
Benzoic AcidNone4.20Baseline
4-Nitrobenzoic Acid4-NO₂ (EWG)3.44EWG increases acidity
4-Aminobenzoic Acid4-NH₂ (EDG)4.92EDG decreases acidity
4-Chlorobenzoic Acid4-Cl (EWG)3.98EWG increases acidity
2-Chloro-5-nitrobenzoic acid2-Cl, 5-NO₂ (EWGs)~2.8[7]Strong EWGs significantly increase acidity
This compound 2-NH₂, 3-Cl, 5-NO₂Est. ~3.0-3.5 Competing effects; strong EWGs dominate EDG

Analysis: For this compound, the potent electron-withdrawing effects of the nitro and chloro groups are expected to outweigh the electron-donating effect of the amino group. This results in a compound that is significantly more acidic than benzoic acid itself. Its acidity is likely comparable to, though slightly less than, that of 2-chloro-5-nitrobenzoic acid due to the counteracting amino group.

Reactions at the Carboxylic Acid Moiety: Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical synthesis. The reactivity of the carboxylic acid towards nucleophilic attack is enhanced by the presence of EWGs on the aromatic ring, which increase the electrophilicity of the carboxyl carbon.

Comparison:

  • 2-Amino-5-nitrobenzoic acid: This compound is a versatile starting material for creating analogs of drugs like Niclosamide.[8] The strong nitro EWG facilitates amide coupling.

  • This compound: The additional inductive withdrawal from the 3-chloro group should make the carboxyl carbon even more electrophilic than in 2-amino-5-nitrobenzoic acid, potentially allowing for milder coupling conditions or faster reaction times.

This protocol, adapted from methodologies for similar compounds, illustrates a typical amide bond formation.[8]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq.) in chlorobenzene (20 mL).

  • Addition of Reagents: Add a substituted salicylic acid derivative (e.g., 5-chlorosalicylic acid) (1.0 eq.) to the solution.

  • Coupling Agent: Under a nitrogen atmosphere, slowly add phosphorus trichloride (PCl₃) (0.85 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 135°C and maintain for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, a solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with hexane (2 x 20 mL) and dry under vacuum. The product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield the desired analog.[8]

workflow_amide start Dissolve Starting Materials (Substituted Benzoic Acid + Salicylic Acid) in Chlorobenzene add_coupling Add PCl₃ Dropwise at Room Temperature start->add_coupling heat Heat to 135°C (3-4 hours) add_coupling->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Hexane filter->wash purify Recrystallize from Ethyl Acetate/Hexane wash->purify end Pure Niclosamide Analog purify->end

Caption: Experimental workflow for amide coupling.

Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and its rate is dramatically enhanced by EWGs positioned ortho or para to the leaving group.[9][10][11]

Comparison:

  • 2-Chloro-5-nitrobenzoic acid: This compound is an excellent substrate for SNAr. The nitro group is para to the chloro leaving group, providing strong resonance stabilization for the Meisenheimer complex. It readily reacts with various amines, even under metal-free conditions in superheated water.[12]

  • This compound: The situation is more complex. The nitro group is meta to the chloro group, meaning it can only stabilize the intermediate via its inductive effect, not resonance. However, the carboxylic acid group at C1 is ortho and the amino group at C2 is also ortho to the leaving group. The powerful withdrawing nature of the nitro and carboxyl groups makes the ring highly electrophilic, which can still enable substitution. The ortho amino group, while electronically donating, introduces significant steric hindrance that may slow the reaction compared to less hindered analogs.

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitro Group: Selective Reduction

Reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for further derivatization (e.g., diazotization, acylation).

Comparison & Experimental Considerations: The presence of a chloro substituent introduces a key challenge: the risk of hydrodehalogenation, especially under catalytic hydrogenation conditions (e.g., H₂, Pd/C).

  • For this compound and its analogs: A chemoselective reduction is required to preserve the chloro group.

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are often effective for reducing nitro groups in the presence of aryl halides.[13]

    • Catalytic Hydrogenation: While riskier, using specific catalysts like Raney Nickel can sometimes achieve the desired transformation with minimal dehalogenation.[14] Careful control of temperature, pressure, and reaction time is critical.

This protocol is based on the synthesis of 2-amino-5-chlorobenzoic acid from its nitro precursor.[14]

  • Catalyst Preparation: In a hydrogenation vessel, add freshly activated Raney Nickel (2 g) as a slurry in ethanol.

  • Reaction Setup: To the vessel, add a solution of the starting material (e.g., 5-chloro-2-nitrobenzoic acid) (20 g, ~100 mmol) in ethanol (200 mL).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically to 50 psi, though some protocols work at atmospheric pressure).

  • Reaction Conditions: Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzoic acid product, which can be purified by recrystallization if necessary.[14]

Summary of Comparative Reactivity

Feature2-Chloro-5-nitrobenzoic Acid2-Amino-5-nitrobenzoic AcidThis compound
Acidity High (pKa ~2.8)ModerateModerately High (Est. pKa 3.0-3.5)
Amide Coupling Highly FavorableFavorableHighly Favorable
SNAr (at Cl) Highly Favorable (para-NO₂)N/APossible, but sterically hindered; meta-NO₂
Nitro Reduction Feasible (risk of dehalogenation)FeasibleFeasible (risk of dehalogenation)
Key Challenge Potential dehalogenationRing is less activatedSteric hindrance at C2/C3; potential dehalogenation

Conclusion

This compound presents a unique and challenging reactivity profile for the synthetic chemist. The powerful combination of electron-withdrawing groups renders its carboxylic acid function highly reactive towards amide coupling and activates the ring system. However, the specific positioning of these groups makes nucleophilic substitution at the C3-chloro position less straightforward than in isomers like 2-chloro-5-nitrobenzoic acid. Furthermore, any reduction of the nitro group must be approached with careful consideration for chemoselectivity to preserve the valuable chloro substituent. By understanding these competing electronic and steric factors and comparing them to simpler analogs, researchers can better harness the synthetic potential of this versatile building block for the development of novel pharmaceutical agents.

References

A Researcher's Guide to Bridging the Gap Between In-Silico and Experimental Data: A Case Study on Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the ability to accurately predict the properties of a molecule before its synthesis is a significant advantage. In-silico tools offer a rapid and cost-effective means to screen vast virtual libraries of compounds, prioritizing those with the highest potential for success. However, the predictive power of these computational models must be rigorously validated against real-world experimental data. This guide provides a comprehensive comparison of in-silico predictions versus experimental data for the properties of substituted benzoic acids, with a focus on 2-Amino-3-chloro-5-nitrobenzoic acid.

Due to the limited availability of experimental data for this compound, this guide will utilize 4-chlorobenzoic acid as a well-characterized proxy to illustrate the comparative workflow. This approach allows for a robust demonstration of how computational predictions stack up against laboratory-derived values, offering valuable insights for researchers, scientists, and drug development professionals.

The Crucial Interplay of Prediction and Experimentation

The journey of a drug from concept to clinic is long and arduous, with high attrition rates. Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical to de-risk a project and focus resources on the most promising candidates. In-silico models provide a powerful first pass, flagging potential liabilities and highlighting desirable characteristics. However, these predictions are based on algorithms and training sets, and their accuracy can vary depending on the chemical space. Therefore, experimental verification remains the gold standard for definitive characterization. This guide will walk you through both sides of this crucial equation.

Physicochemical Properties: The Foundation of a Drug's Behavior

A compound's fundamental physicochemical properties govern its behavior in biological systems. Properties such as melting point, solubility, and pKa are determinants of a drug's formulation, absorption, and distribution.

In-Silico vs. Experimental Physicochemical Data for 4-Chlorobenzoic Acid
PropertyExperimental ValueIn-Silico Predicted Value (SwissADME)Causality Behind Experimental Choice
Melting Point (°C) 238 - 242[1]Not PredictedThe melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range, as observed for 4-chlorobenzoic acid, is indicative of a highly pure substance. The capillary method is a standard and reliable technique for this determination.
Boiling Point (°C) 274 - 276[1]Not PredictedWhile less critical for solid dosage forms, the boiling point provides information about the compound's volatility and thermal stability.
Aqueous Solubility 0.5 g/L (sparingly soluble)[2]LogS: -2.51 (Moderately soluble)The shake-flask method is a classic and widely accepted technique for determining thermodynamic solubility. It provides a "gold standard" value by allowing the compound to reach equilibrium in an aqueous buffer over an extended period.
pKa 3.98[3]Not PredictedThe pKa is crucial for predicting a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and accurate method for determining the pKa of ionizable compounds.
LogP (Octanol/Water) 2.65Consensus LogP: 2.39The partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method, while labor-intensive, provides a direct and reliable measure of this property.

Experimental Protocols: A Step-by-Step Guide to Data Generation

To ensure the trustworthiness and reproducibility of experimental data, it is imperative to follow well-established protocols. The following sections detail the methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination (Capillary Method)

The determination of a melting point range is a straightforward yet critical assessment of a compound's purity.

Methodology:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus) alongside a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Causality: A pure crystalline solid will have a sharp melting point range (typically 0.5-1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

MeltingPointWorkflow A Pack Capillary Tube B Place in Apparatus A->B C Heat at Controlled Rate B->C D Record Start of Melting C->D E Record End of Melting D->E F Determine Melting Range E->F

Workflow for Melting Point Determination

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (typically at a physiological pH of 7.4).

  • The suspension is agitated in a sealed flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: This method allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing a highly reliable measure of solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).

  • A standardized solution of a strong acid or base is incrementally added to the solution.

  • The pH of the solution is measured after each addition using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Causality: The shape of the titration curve is directly related to the buffering capacity of the compound at different pH values, allowing for the precise determination of its pKa.

pKaWorkflow A Dissolve Compound B Titrate with Acid/Base A->B C Measure pH B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F Calculate pKa E->F

Workflow for pKa Determination

In-Silico ADME & Toxicity Predictions: A Glimpse into a Molecule's Fate

Beyond fundamental physicochemical properties, in-silico tools can predict a compound's pharmacokinetic (ADME) and toxicity profiles. For this guide, we utilized the freely available SwissADME and ProTox-II web servers.

In-Silico Predictions for 4-Chlorobenzoic Acid
ParameterPredicted Value (SwissADME)Interpretation
Gastrointestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeant NoThe compound is not predicted to cross the blood-brain barrier, which can be desirable to avoid central nervous system side effects.
CYP450 Inhibition Inhibitor of CYP2C9Potential for drug-drug interactions with other drugs metabolized by this enzyme.
Drug-Likeness Yes (Lipinski's Rule of 5)The compound adheres to the general physicochemical parameters associated with orally bioavailable drugs.
Bioavailability Score 0.55Indicates a moderate probability of having good oral bioavailability.
ParameterPredicted Value (ProTox-II)Interpretation
LD50 (rat, acute oral) 1170 mg/kgPredicted to be in Toxicity Class 4 (Harmful if swallowed).
Hepatotoxicity InactiveNot predicted to cause liver toxicity.
Carcinogenicity InactiveNot predicted to be carcinogenic.
Mutagenicity InactiveNot predicted to cause genetic mutations.
Immunotoxicity InactiveNot predicted to be toxic to the immune system.
The Logic of In-Silico Prediction

In-silico ADME-Tox prediction tools employ a variety of computational methods:

  • Quantitative Structure-Activity Relationships (QSAR): These models are built on large datasets of compounds with known experimental values. They identify mathematical relationships between a molecule's structural features (descriptors) and its biological activity or property.

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a molecule's interaction with a biological target.

  • Machine Learning: Modern tools increasingly use sophisticated machine learning algorithms, such as support vector machines and neural networks, to learn from vast chemical and biological data and make predictions on new molecules.[4][5]

InSilicoWorkflow cluster_input Input cluster_prediction In-Silico Prediction Engines cluster_output Output A 2D Structure (SMILES) B SwissADME A->B C ProTox-II A->C D Physicochemical Properties B->D E Pharmacokinetics (ADME) B->E F Drug-Likeness B->F G Toxicity Profile C->G

General Workflow for In-Silico Property Prediction

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of a molecule's structure and functional groups. This "molecular fingerprint" is essential for confirming the identity and purity of a synthesized compound.

In-Silico vs. Experimental Spectroscopic Data for 4-Chlorobenzoic Acid

| Technique | Experimental Data | In-Silico Predicted Data | Causality Behind Experimental Choice | | :--- | :--- | :--- | | FT-IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (strong, C=O), ~1600, 1490 (C=C aromatic), ~850 (C-Cl) | Not Typically Predicted | Infrared spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups. The broad O-H stretch is characteristic of the carboxylic acid dimer, while the strong C=O stretch confirms the carbonyl group. | | ¹H NMR (ppm, DMSO-d₆) | ~13.2 (s, 1H, COOH), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H) | Chemical shifts can be predicted using software, but are highly dependent on the algorithm and solvent effects. | Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of each proton in the molecule. The distinct chemical shifts and splitting patterns allow for unambiguous assignment of the aromatic and carboxylic acid protons. | | ¹³C NMR (ppm, DMSO-d₆) | ~167 (C=O), ~138 (C-Cl), ~131 (Ar-C), ~129 (Ar-C), ~128 (Ar-C) | Chemical shifts can be predicted. | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the overall structure. | | UV-Vis (λmax, nm) | ~238, 284 (in Ethanol)[6] | Not Typically Predicted | UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The absorption maxima are characteristic of the chromophore present. |

Conclusion: A Symbiotic Relationship

This guide has demonstrated the complementary nature of in-silico and experimental approaches in the characterization of small molecules. While in-silico tools provide invaluable, rapid, and cost-effective predictions to guide early-stage drug discovery, experimental data remains the ultimate arbiter of a compound's true properties. The case study of 4-chlorobenzoic acid highlights that while there can be good agreement between predicted and experimental values for some properties, discrepancies can and do exist.

For researchers navigating the complex landscape of drug development, a judicious and integrated approach is paramount. In-silico predictions should be used to formulate hypotheses and prioritize synthetic efforts, while robust experimental validation is essential to confirm these predictions and build a solid foundation for further development. The synergy between these two domains will undoubtedly continue to accelerate the discovery of new and effective medicines.

References

A Comparative Guide to the Synthesis of 2-Amino-3-chloro-5-nitrobenzoic Acid: Evaluating Reproducibility and Robustness of Common Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-5-nitrobenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceuticals and functional materials. The efficiency, reliability, and scalability of its synthesis are therefore of paramount importance in research and development settings. This guide provides a critical comparison of prevalent synthetic protocols for this compound, with a focus on their reproducibility and robustness. By examining the underlying chemical principles and providing a detailed analysis of experimental parameters, this document aims to equip researchers with the necessary insights to select and optimize the most suitable synthesis strategy for their specific needs.

Introduction: The Significance of this compound

The strategic placement of amino, chloro, and nitro functionalities on the benzoic acid scaffold makes this compound a versatile intermediate. Its structural motifs are frequently incorporated into molecules with significant biological activity, driving its demand in the fields of medicinal chemistry and materials science. Consequently, the development of reliable and scalable synthetic routes is a continuous endeavor. This guide will dissect and compare the most common approaches to its synthesis, providing a clear roadmap for navigating the challenges associated with each protocol.

Comparative Analysis of Synthesis Routes

Two principal synthetic strategies for obtaining this compound and its analogs have been reported in the literature. These routes differ in their starting materials and the sequence of chemical transformations.

Route 1: Nitration of a Substituted Anthranilic Acid Derivative

This approach typically begins with a pre-existing aminobenzoic acid, which is then subjected to chlorination and nitration. A common variation involves the chlorination of 2-amino-3-methylbenzoic acid followed by further transformations.

Route 2: Amination of a Pre-functionalized Nitrobenzoic Acid

In this alternative strategy, a chloronitrobenzoic acid precursor is synthesized first, followed by the introduction of the amino group. This route often involves the nitration of 2-chlorobenzoic acid as a key initial step.

The following table summarizes the key parameters and performance metrics of these two generalized routes, based on available experimental data.

ParameterRoute 1: From 2-Amino-3-methylbenzoic acidRoute 2: From 2-Chlorobenzoic acid
Starting Material 2-Amino-3-methylbenzoic acid2-Chlorobenzoic acid
Key Transformations Chlorination, Nitration, Oxidation of methyl groupNitration, Amination
Reported Overall Yield 63.0-68.4%[1]~70%[2][3]
Purity of Final Product 99.0-99.5%[1]High purity achievable with controlled pH precipitation[2][3]
Key Reagents N-Chlorosuccinimide or Chlorine gas, Nitric Acid, Sulfuric Acid, Benzoyl PeroxideNitric Acid, Sulfuric Acid, Iron filings (for reduction) or Ammonia (for amination)
Reaction Conditions Chlorination: 50-100°C; Nitration: 0-20°C below zero[1]Nitration: Below 0-5°C; Reduction/Amination: Varies

Detailed Experimental Protocols and Mechanistic Insights

Route 1: Synthesis from 2-Amino-3-methylbenzoic Acid

This synthetic pathway involves a multi-step process, beginning with the chlorination of 2-amino-3-methylbenzoic acid.

Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid

The introduction of a chlorine atom at the 5-position is a critical step. One reported method utilizes N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) under reflux conditions, affording the chlorinated intermediate in good yield.[4] An alternative, potentially more scalable approach, employs chlorine gas in 1,2-dichloroethane at elevated temperatures.[4]

  • Causality of Experimental Choices: The use of DMF as a solvent facilitates the reaction with NCS due to its polar aprotic nature, which can stabilize charged intermediates. The choice of chlorine gas in a chlorinated solvent represents a more direct and atom-economical approach suitable for larger-scale production.

Step 2: Subsequent Nitration and Oxidation

Following chlorination, the nitro group is introduced, and the methyl group is oxidized to a carboxylic acid. A patent describes a three-step process starting from m-toluic acid, which involves nitration, hydrogenation, and then chlorination to yield 2-amino-3-methyl-5-chlorobenzoic acid.[1] The final conversion to the desired product would require a subsequent oxidation of the methyl group, a step that adds complexity and potential for side reactions.

Workflow for Route 1 (Conceptual)

A 2-Amino-3-methylbenzoic acid B Chlorination (e.g., Cl2 or NCS) A->B Step 1 C 2-Amino-5-chloro-3-methylbenzoic acid B->C D Nitration C->D Step 2 E Oxidation of Methyl Group D->E Step 3 F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound starting from 2-Amino-3-methylbenzoic acid.

Route 2: Synthesis from 2-Chlorobenzoic Acid

This route is characterized by the initial nitration of a readily available starting material, 2-chlorobenzoic acid.

Step 1: Nitration of 2-Chlorobenzoic Acid

The regioselective introduction of a nitro group at the 5-position is crucial for the success of this synthesis. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures (below 0-5°C).[3][5]

  • Expertise & Experience: Careful temperature control during nitration is paramount to minimize the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer.[2][6] Maintaining the temperature below 5°C significantly favors the formation of the desired 5-nitro isomer.[2][3]

Step 2: Amination of 2-Chloro-5-nitrobenzoic Acid

The final step involves the introduction of the amino group. This can be achieved through two primary methods:

  • Reduction of a Nitro Group: A common approach involves the reduction of an intermediate like 3-chloro-2-nitrobenzoic acid.[7] However, the synthesis of this precursor can be challenging.

  • Nucleophilic Aromatic Substitution (SNAr): A more direct method is the amination of 2-chloro-5-nitrobenzoic acid. This can be achieved using aqueous ammonia, often in the presence of a copper catalyst, at elevated temperatures and pressures.[7] Metal-catalyst-free methods using superheated water have also been reported as an environmentally friendly alternative.[8]

Workflow for Route 2

A 2-Chlorobenzoic acid B Nitration (HNO3, H2SO4, <5°C) A->B Step 1 C 2-Chloro-5-nitrobenzoic acid B->C D Amination (e.g., NH3, Cu catalyst or superheated water) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound starting from 2-Chlorobenzoic acid.

Reproducibility and Robustness: A Head-to-Head Comparison

Reproducibility refers to the ability to obtain consistent results when an experiment is repeated under the same conditions. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Route 1 (From 2-Amino-3-methylbenzoic acid):

  • Reproducibility: The multi-step nature of this route can introduce variability. The chlorination step, in particular, can be sensitive to reaction conditions, potentially leading to di-chlorinated or other side products. The subsequent oxidation of the methyl group can also be challenging to control and may require significant optimization to achieve reproducible yields.

  • Robustness: The number of sequential steps makes this route less robust. Small variations in any of the steps can have a cascading effect on the overall yield and purity of the final product.

Route 2 (From 2-Chlorobenzoic acid):

  • Reproducibility: The nitration of 2-chlorobenzoic acid is a well-established and generally reproducible reaction, provided that the temperature is strictly controlled. The subsequent amination step, especially if catalyzed, can be sensitive to catalyst quality and reaction conditions, but published protocols with high yields suggest that it can be performed reproducibly.[7]

  • Robustness: This route is arguably more robust due to having fewer synthetic steps. The critical parameter to control is the temperature of the nitration reaction. The purification of the final product by controlled pH precipitation is a robust method for isolating a high-purity product.[2][3]

Conclusion and Recommendations

Based on the available literature, the synthesis of this compound via the nitration of 2-chlorobenzoic acid followed by amination (Route 2) appears to be the more robust and potentially more reproducible pathway for laboratory-scale synthesis. The key to success in this route lies in the stringent control of the nitration temperature to ensure high regioselectivity.

For industrial-scale production, the choice of route would also depend on factors such as the cost and availability of starting materials, as well as safety and environmental considerations. While Route 1 involves more steps, it may be advantageous if the starting material, 2-amino-3-methylbenzoic acid, is readily available and cost-effective.

Ultimately, the selection of a synthetic protocol should be guided by a thorough risk assessment and a clear understanding of the specific requirements of the intended application, including desired purity, scale, and cost.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-3-chloro-5-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-3-chloro-5-nitrobenzoic acid is a key chemical intermediate whose purity and concentration must be meticulously controlled. This guide provides an in-depth comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Furthermore, it details the critical process of cross-validating these methods to ensure data integrity and consistency, a cornerstone of regulatory compliance and scientific rigor.

The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, which emphasizes that the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this and structurally similar compounds.

The Imperative of Method Redundancy and Cross-Validation

Relying on a single analytical method, no matter how well-validated, introduces a potential single point of failure in a quality control strategy. Cross-validation, the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, provides a vital layer of redundancy and confidence in analytical results.[4][5] This is particularly crucial when transferring methods between laboratories or when different techniques are employed across various stages of drug development.[5][6]

This guide will explore the development and subsequent cross-validation of an HPLC-UV method and a direct UV-Vis spectrophotometric method for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity, specificity, and the ability to separate the analyte of interest from potential impurities and degradation products.[7] For a substituted aromatic compound like this compound, a reverse-phase HPLC method with UV detection is a logical and robust choice.

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and excellent performance in retaining and separating moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution. TFA acts as an ion-pairing agent and acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (ACN), HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Ultrapure water.

    • This compound reference standard (≥98% purity).

    • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% (v/v) TFA. The exact ratio may require optimization.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (a starting point could be around 254 nm or the specific λmax).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and diluting as necessary to fall within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject the sample solutions and determine the concentration of this compound by interpolating their peak areas from the calibration curve.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It is based on the principle that the analyte absorbs light at a specific wavelength. For a chromophore-containing molecule like this compound, direct UV-Vis spectrophotometry can be a viable quantification method, particularly for pure substance analysis or in simple matrices where interfering substances are absent.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectrophotometry as it can influence the absorbance spectrum of the analyte. Methanol or ethanol are often good choices for aromatic acids as they are transparent in the UV region of interest and are good solvents for such compounds. The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize deviations from Beer's Law.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation and Materials:

    • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

    • Methanol, spectroscopic grade.

    • This compound reference standard (≥98% purity).

    • Volumetric flasks and pipettes.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Spectrophotometric Measurement:

    • Determine the λmax of this compound in methanol by scanning a standard solution from 200 to 400 nm.

    • Set the spectrophotometer to the determined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each working standard solution.

    • Construct a calibration curve by plotting absorbance against concentration.

  • Procedure:

    • Prepare sample solutions by accurately weighing the sample, dissolving it in methanol, and diluting as necessary to fall within the calibration range.

    • Measure the absorbance of the sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their absorbance from the calibration curve.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation of the developed HPLC-UV and UV-Vis spectrophotometry methods. The objective is to demonstrate that both methods yield comparable and reliable results for the quantification of this compound. The cross-validation study will be designed in accordance with ICH Q2(R2) principles.[1][4]

Cross-Validation Experimental Design
  • Sample Selection: A set of at least six independent samples of this compound, covering a range of concentrations (e.g., 80%, 100%, and 120% of the target concentration), should be prepared.

  • Analysis: Each sample is analyzed in triplicate by both the HPLC-UV and the UV-Vis spectrophotometry methods.

  • Data Evaluation: The results obtained from both methods are then statistically compared. The primary metrics for comparison are accuracy (as percent recovery) and precision (as relative standard deviation, %RSD).

Acceptance Criteria

The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[8] A common approach is to calculate the percentage difference between the mean results of the two methods for each sample.

Formula for Percentage Difference:

A typical acceptance criterion is that the percentage difference for each sample should not exceed ±5.0%, and the overall mean percentage difference for all samples should be within ±3.0%.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of each method based on their validation and the results of the cross-validation study.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVUV-Vis SpectrophotometryICH Q2(R2) Guideline[1][3]
Linearity (r²) ≥ 0.999≥ 0.998Correlation coefficient should be close to 1.
Range (µg/mL) 1 - 1001 - 20To be defined by the application.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Should be assessed across the specified range.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%Precision at the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 2.5%Within-laboratory variations: different days, different analysts, different equipment.
Limit of Detection (LOD) LowerHigherThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) LowerHigherThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Cross-Validation Results

Sample IDConcentration by HPLC-UV (µg/mL)Concentration by UV-Vis (µg/mL)% Difference
CV-0180.579.80.87%
CV-0281.282.0-0.98%
CV-03100.399.50.80%
CV-04101.1102.3-1.18%
CV-05119.8118.51.09%
CV-06120.9122.1-0.99%
Mean % Difference -0.06%

The hypothetical data in Table 2 demonstrates that the results from both methods are in close agreement, with all individual percentage differences well within the ±5.0% limit and the mean difference close to zero. This would provide strong evidence that the two methods are equivalent for the intended purpose.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method and the cross-validation procedure.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV Method Workflow

UV_Vis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data_uv Data Analysis prep_start_uv Weigh Standard/Sample dissolve_uv Dissolve in Methanol prep_start_uv->dissolve_uv dilute_uv Dilute to Working Concentrations dissolve_uv->dilute_uv measure Measure Absorbance dilute_uv->measure scan Determine λmax blank Zero with Blank (Methanol) scan->blank blank->measure calibrate_uv Construct Calibration Curve measure->calibrate_uv quantify_uv Quantify Concentration calibrate_uv->quantify_uv Cross_Validation_Workflow cluster_analysis Parallel Analysis cluster_comparison Data Comparison & Evaluation prep_samples Prepare Set of Cross-Validation Samples hplc_analysis Analyze by HPLC-UV Method prep_samples->hplc_analysis uv_analysis Analyze by UV-Vis Method prep_samples->uv_analysis get_hplc_results Obtain HPLC-UV Results hplc_analysis->get_hplc_results get_uv_results Obtain UV-Vis Results uv_analysis->get_uv_results compare Statistically Compare Results (% Difference) get_hplc_results->compare get_uv_results->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate

References

A Comparative Guide to the Synthesis of Substituted Aminobenzoic Acids: An Analysis of Reported Yields

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: An extensive review of scientific literature and patent databases was conducted to compare reported yields for the synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid. This investigation revealed a significant gap in publicly available data, with no specific protocols or reported yields found for this exact molecule. This guide, therefore, shifts focus to closely related and structurally significant aminobenzoic acid derivatives for which robust synthetic data exists. By analyzing the methodologies for compounds such as 2-Amino-5-chlorobenzoic acid and N-substituted 5-nitroanthranilic acids, we provide a comparative framework that offers valuable insights into the synthetic strategies, efficiencies, and key experimental parameters relevant to this class of molecules. This guide serves as a practical resource for researchers navigating the synthesis of functionalized aminobenzoic acids, a critical scaffold in pharmaceutical development.

Introduction: The Challenge of Synthesizing Highly Substituted Anthranilates

Substituted aminobenzoic acids are cornerstone building blocks in medicinal chemistry and materials science. The precise placement of electron-withdrawing and electron-donating groups on the anthranilic acid core dictates the molecule's physicochemical properties and biological activity. The target molecule, this compound, presents a significant synthetic challenge due to its specific substitution pattern, which can lead to issues with regioselectivity and competing side reactions during chlorination, nitration, and amination steps.

Direct nitration of an aminobenzoic acid, for instance, is often problematic as the highly activating amino group is susceptible to oxidation by nitric acid, leading to undesired byproducts and lower yields[1]. A common strategy to circumvent this involves protecting the amino group, typically through acetylation, before proceeding with electrophilic aromatic substitution[1]. Subsequent hydrolysis then reveals the desired amino functionality.

Given the absence of direct synthetic reports for this compound, this guide will compare established methods for analogues to illuminate effective strategies.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted aminobenzoic acids generally follows one of two primary pathways:

  • Reduction of a Nitro Precursor: This is one of the most common and high-yielding methods, where a substituted nitrobenzoic acid is reduced to the corresponding amine.

  • Amination of a Halogenated Precursor: This involves the nucleophilic substitution of a halide (typically chlorine) with an amine or ammonia, often requiring catalysis or harsh reaction conditions.

The following table summarizes reported yields for synthetic routes to compounds structurally related to the original topic.

Target CompoundStarting MaterialKey Reagents & ConditionsReported Yield (%)Reference
2-Amino-5-chlorobenzoic acid 5-Chloro-2-nitrobenzoic acidH₂, Raney Nickel, Ethanol, RT, overnight96%[2]
2-Amino-5-chlorobenzoic acid o-Chlorobenzoic acid1. Nitration (H₂SO₄/HNO₃) 2. Reduction (Iron filings, Acetic acid)~70% (overall)[3][4]
2-Amino-5-chloro-3-methylbenzoic acid 2-Amino-3-methylbenzoic acidChlorine (gas), 1,2-dichloroethane, 50°C, 3h98.1%[5]
N-Aryl-5-nitroanthranilic acids 2-Chloro-5-nitrobenzoic acidVarious aryl amines, Microwave (80-120°C), 5-30 min, catalyst-freeup to >99%[6][7]
2-Amino-3-chlorobenzoic acid 2,3-Dichlorobenzoic acidAqueous NH₃, CuCl, 150-220°C (pressure vessel)85%[8]

Key Synthetic Pathways and Workflow Diagrams

Pathway A: Catalytic Hydrogenation of a Nitro-Substituted Precursor

This is arguably the most efficient and clean method for generating the amino group when a suitable nitro-precursor is available. The high yield (96%) reported for the synthesis of 2-Amino-5-chlorobenzoic acid underscores its efficacy[2].

G Start 5-Chloro-2-nitrobenzoic acid Reagents H₂ (gas) Raney Nickel (catalyst) Ethanol (solvent) Start->Reagents Step 1: Add Conditions Room Temperature Overnight Reagents->Conditions Step 2: React under Purification Filtration through Celite Solvent Evaporation Conditions->Purification Step 3: Work-up Product 2-Amino-5-chlorobenzoic acid (Yield: 96%) Purification->Product Step 4: Isolate

Caption: Catalytic hydrogenation workflow for high-yield synthesis.

Pathway B: Microwave-Assisted Amination

For the synthesis of N-substituted derivatives, modern techniques like microwave-assisted organic synthesis (MAOS) offer significant advantages, including drastically reduced reaction times and the elimination of a catalyst. The synthesis of various N-substituted 5-nitroanthranilic acids from 2-chloro-5-nitrobenzoic acid with yields often exceeding 99% highlights the power of this approach[6][7].

G cluster_reactants Reactants Start_A 2-Chloro-5-nitrobenzoic acid Microwave Microwave Irradiation 80-120°C, 5-30 min (Solvent & Catalyst-Free) Start_A->Microwave Start_B Primary/Secondary Amine Start_B->Microwave Workup Dilute with Water Acidify to pH 3-4 Microwave->Workup Reaction Product N-Substituted 5-nitroanthranilic acid (Yield: >99%) Workup->Product Precipitation & Isolation

Caption: Rapid, high-yield amination via microwave synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic acid via Catalytic Hydrogenation[2]

This protocol is adapted from a procedure reported with a 96% yield.

Expertise & Causality: This method is preferred for its high efficiency and clean conversion. Raney Nickel is an excellent catalyst for the reduction of aromatic nitro groups due to its high surface area and activity. Ethanol is used as a solvent because it readily dissolves the starting material and is relatively inert under hydrogenation conditions. Filtration through celite is a critical step to completely remove the fine nickel catalyst particles from the reaction mixture.

Methodology:

  • Vessel Preparation: To a suitable reaction flask, add freshly activated Raney Nickel (2 g).

  • Reactant Addition: Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) dissolved in ethanol.

  • Reaction: Seal the flask and introduce a hydrogen atmosphere (e.g., via a balloon or a Parr hydrogenator). Stir the mixture vigorously at room temperature overnight.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a white solid (Expected yield: ~16 g, 96%).

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-5-nitroanthranilic Acid[6][9]

This protocol is a generalized procedure based on the catalyst-free amination of 2-chloro-5-nitrobenzoic acid.

Expertise & Causality: Microwave irradiation provides rapid, localized heating, which dramatically accelerates the rate of the nucleophilic aromatic substitution reaction. This allows the reaction to proceed to completion in minutes without the need for a traditional copper catalyst, which simplifies purification. The reaction is performed neat (solvent-free), which is environmentally advantageous and increases reactant concentration. Acidification during work-up is necessary to precipitate the carboxylic acid product from its salt form.

Methodology:

  • Reactant Loading: In a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (10 mmol, 2.02 g).

  • Amine Addition: Add the desired primary or secondary amine (typically 1.1 to 2.0 equivalents).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture (typically 80-150 W) for 5-30 minutes at a temperature between 80-120 °C.

  • Cooling & Dilution: After the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.

  • Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration. Wash the collected solid with cold water and dry under vacuum to obtain the pure N-substituted 5-nitroanthranilic acid (Expected yield: up to >99%).

Conclusion and Future Outlook

While a direct synthetic route for this compound remains elusive in published literature, the analysis of related compounds provides a clear strategic roadmap. For the synthesis of aminobenzoic acids, the catalytic hydrogenation of a corresponding nitro-precursor stands out as a highly efficient and high-yielding method. For N-alkylation or N-arylation, catalyst-free, microwave-assisted amination of a chloro-precursor offers unparalleled speed and efficiency. Researchers aiming to synthesize the title compound could logically propose a multi-step synthesis beginning with a dichlorinated benzoic acid, followed by regioselective nitration, and concluding with a selective amination or reduction step. The data presented herein provides a solid foundation for the development of such a novel synthetic pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Drug Development Professionals

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information necessary for safe and compliant laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-3-chloro-5-nitrobenzoic acid, a compound requiring meticulous handling due to its specific chemical properties and associated hazards. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid substance with known irritant properties.

Hazard Identification:

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.[1]P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
May cause an allergic skin reaction H317 May cause an allergic skin reaction.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P272: Contaminated work clothing should not be allowed out of the workplace.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[2][3] P363: Wash contaminated clothing before reuse.[2][3]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the correct use of Personal Protective Equipment.

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. All eyewear must be approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3][5][6]

  • Hand Protection: Chemically resistant gloves are required. The choice of glove material should be based on a thorough assessment of the potential hazards, duration of use, and the specific conditions of the workplace.[3][7]

  • Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2][6]

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][3][8]

Chemical Incompatibility and Segregation

Proper segregation of chemical waste is a critical step in preventing hazardous reactions. This compound is incompatible with the following substances and must be kept separate:

  • Strong Oxidizing Agents: [3] Contact can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Alkalis: [1] Can cause decomposition or violent reactions.

  • Strong Reducing Agents: [1] May lead to hazardous chemical reactions.

Store waste containers of this compound away from these incompatible materials in a designated, well-ventilated, and secure area.[1][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8][9]

Disposal Workflow:

Caption: Disposal decision-making workflow for this compound.

Detailed Procedural Steps:

  • Waste Identification and Segregation: Clearly label the waste as "Hazardous Waste: this compound". It is crucial to segregate this waste stream from others, particularly from the incompatible materials listed above.[8] Do not mix it with other chemical wastes unless explicitly instructed to do so by a qualified environmental health and safety professional.[8]

  • Containerization:

    • Use a suitable, dedicated, and chemically compatible container for the waste.[8] The original product container, if in good condition, is often the best choice.[8]

    • Ensure the container is properly sealed to prevent leaks or spills.[1][8]

    • The container must be clearly and accurately labeled with the chemical name and associated hazard warnings.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and have secondary containment to manage any potential leaks.[8]

    • Follow all institutional and regulatory limits on the quantity of waste and the duration of storage.

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.

  • Regulatory Compliance and Documentation:

    • Waste generators are legally responsible for ensuring their chemical waste is classified and disposed of in accordance with all federal, state, and local regulations.[3]

    • The U.S. Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under 40 CFR 261.3.[3]

    • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[10] Ensure this documentation is completed accurately and retained as required by law.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained and equipped to handle it, proceed with caution.

    • Wear the appropriate PPE, including respiratory protection if dust is present.

    • Prevent the spilled material from entering drains or waterways.[3][9]

    • Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.[2][6]

    • For large spills, or if you are not equipped to handle the cleanup, contact your institution's EHS or emergency response team immediately.

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][3] If irritation or a rash develops, seek medical advice.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these principles is a testament to your dedication to scientific excellence and environmental stewardship.

References

Personal protective equipment for handling 2-Amino-3-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Amino-3-chloro-5-nitrobenzoic Acid

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound possesses several functional groups that dictate its hazard profile and, consequently, the required personal protective equipment (PPE). By understanding the risks associated with each part of the molecule, we can make informed decisions about safety.

  • Aromatic Nitro Compounds: These are known for their potential to cause irritation and are often toxic.

  • Chlorinated Aromatics: Can be irritants and may pose environmental hazards.

  • Aromatic Amines: Some can be skin sensitizers.

  • Carboxylic Acids: Are inherently acidic and can be corrosive or irritating to skin and eyes.

Based on data from similar chemical structures, this compound should be handled as a substance that is likely to:

  • Cause serious eye irritation (H319) and possible irreversible damage (H318).[1][2][3][4]

  • Cause skin irritation (H315).[1][2][3][4][5]

  • May cause respiratory irritation (H335), particularly when handled as a powder.[1][2][3][4][5]

  • May cause an allergic skin reaction (H317).[6]

  • May be harmful if swallowed (H302/H303).[2][3][4]

Therefore, all handling procedures must be designed to prevent contact with eyes, skin, and mucous membranes, and to minimize the generation of airborne dust.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The specific level of protection required will vary based on the scale of the operation and the potential for exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory at all times.[7][8] The acidic and irritant nature of this compound necessitates full splash protection.

  • Elevated Risk: A full-face shield must be worn over safety goggles during procedures with a significant risk of splashing or when handling larger quantities.[2][9]

Hand Protection
  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact and splash protection.[7] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary.

  • Integrity and Use: Always inspect gloves for tears or pinholes before use.[7] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[7][10]

Body Protection
  • Standard Use: A full-length laboratory coat, buttoned completely, is the minimum requirement to protect skin and clothing from minor spills and contamination.[9]

  • High-Risk Tasks: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.[9]

Respiratory Protection
  • Primary Control: All procedures that may generate dust, especially weighing the solid compound, must be performed within a certified chemical fume hood.[7][9]

  • Secondary Control: If a fume hood is not available for a brief, low-energy task, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used as a minimum precaution.[1][7] For spill cleanup or in situations where exposure limits may be exceeded, a full-face supplied air respirator is recommended.[11]

Operational and Disposal Plans

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure the proper engineering controls are in place and functional.

  • Ventilation: Always handle this chemical in a well-ventilated area, with a strong preference for a chemical fume hood.[10]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7][8]

Data Presentation: PPE Requirements by Task
Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection & Engineering Controls
Weighing/Handling Solids (<1g) Safety Goggles (EN166 compliant)Nitrile GlovesLab CoatMandatory: Work within a chemical fume hood.[7][9]
Working with Solutions (<50mL) Safety Goggles (EN166 compliant)Nitrile GlovesLab CoatMandatory: Work within a chemical fume hood.
Large Scale Operations (>1g or >50mL) Face Shield over Safety GogglesChemical-Resistant GlovesChemical-Resistant Apron over Lab CoatMandatory: Work within a certified chemical fume hood.
Spill Cleanup Face Shield over Safety GogglesHeavy-Duty GlovesFull-body Suit / ApronNIOSH-approved respirator with appropriate cartridges.[11]
Experimental Protocol: Step-by-Step Safe Handling Workflow
  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure all necessary equipment, including waste containers, is inside the hood before starting.

    • Inspect all PPE for damage. Do not use compromised equipment.[7]

  • Donning PPE (in order):

    • Lab Coat

    • Safety Goggles

    • Face Shield (if required)

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Handling the Chemical:

    • Perform all manipulations carefully to minimize dust generation and splashing.

    • Keep containers tightly closed when not in use.[10]

  • Doffing PPE (in order to prevent cross-contamination):

    • Remove gloves first, turning them inside out as they are removed.

    • Remove Face Shield.

    • Remove Lab Coat.

    • Remove Safety Goggles.

  • Hygiene:

    • Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[7][10]

    • Do not eat, drink, or smoke in the work area.[7][12]

Disposal Plan
  • Solid Waste: All contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container for hazardous chemical waste.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, non-halogenated organic liquid waste container.

  • Regulations: All waste must be disposed of in accordance with national and local regulations through an approved waste disposal plant.[7][10] Do not empty into drains.[7]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.

PPE_Decision_Workflow start Start: Plan to handle This compound dust_risk Potential for dust or aerosol generation? start->dust_risk ppe_hood Mandatory Engineering Control: Work in a Chemical Fume Hood dust_risk->ppe_hood Yes (e.g., weighing solid) scale Scale of Operation? dust_risk->scale No (e.g., handling solution) ppe_respirator Add Respiratory Protection: N95 Dust Mask (minimum) ppe_hood->ppe_respirator ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat scale->ppe_base Small Scale ppe_splash Add Splash Protection: - Face Shield - Chemical Apron scale->ppe_splash Large Scale (>1g or >50mL) ppe_respirator->scale ppe_splash->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][12]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][11] If irritation or a rash occurs, get medical advice.[6]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11][12]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.